2,2-Difluoro-2-phenylacetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,2-difluoro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSLFZFBCIJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-03-2 | |
| Record name | 2,2-difluoro-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Difluoro-2-phenylacetic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid for Advanced Research & Development
Executive Summary: this compound is a pivotal fluorinated building block in modern medicinal and agrochemical research. Its strategic importance lies in its ability to serve as a precursor to the difluorobenzyl moiety, a valuable bioisostere for hydroxyl, thiol, and other functional groups that can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its applications in drug development.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym α,α-difluorophenylacetic acid, is a crystalline solid at room temperature.[1] The molecule consists of a phenyl ring and a carboxylic acid group attached to the same carbon atom, which is also geminally substituted with two fluorine atoms.
The defining feature of this molecule is the presence of the α,α-difluoro substitution. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the α-carbon. This effect polarizes the O-H bond of the carboxylic acid group, significantly increasing its acidity compared to the non-fluorinated parent compound, phenylacetic acid.[1][2] While the experimental pKa of this compound is not widely reported, it is expected to be substantially lower than that of phenylacetic acid (pKa ≈ 4.31), indicating it is a stronger acid.[3] This enhanced acidity is a crucial consideration in its handling and reaction chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | α,α-Difluorophenylacetic acid, Difluoro(phenyl)acetic acid | [1][4] |
| CAS Number | 360-03-2 | [4] |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 65 - 75 °C | [1] |
| SMILES | OC(=O)C(F)(F)c1ccccc1 |
Synthesis and Manufacturing
From a strategic standpoint, a reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The most common and field-proven approach for synthesizing α,α-difluoro carboxylic acids involves the deoxofluorination of the corresponding α-keto acid or ester. This transformation is efficiently achieved using aminofluorosulfurane reagents, with Diethylaminosulfur Trifluoride (DAST) being a classic and effective choice.[5][6][7]
The logical precursor for this synthesis is ethyl benzoylformate (ethyl phenylglyoxylate), which is commercially available or can be readily prepared from benzoylformic acid. The keto group of this precursor is converted to the geminal difluoride by DAST, followed by saponification of the ester to yield the target carboxylic acid.
Experimental Protocol: Two-Step Synthesis from Ethyl Benzoylformate
Disclaimer: This protocol involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Fluorination of Ethyl Benzoylformate
-
Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer. Maintain the system under an inert nitrogen atmosphere.
-
Charge Reactor: Add ethyl benzoylformate (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (2.2 - 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Scientist's Note: DAST is thermally unstable and reacts violently with water.[8] Strict anhydrous conditions and low temperatures are critical for safety and to prevent side reactions. The excess of DAST ensures complete conversion of the ketone.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Cautiously quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring to neutralize excess reagent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2,2-difluoro-2-phenylacetate.
Step 2: Saponification to this compound
-
Setup: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 - 3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the mixture in an ice bath and acidify to pH 1-2 with cold 1M hydrochloric acid (HCl).
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: A validated two-step workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound in synthetic chemistry is its role as a stable, solid precursor to the difluorobenzyl radical . This transformation is typically achieved through a decarboxylation reaction initiated by an oxidant or by photoredox catalysis.
Mechanism: Oxidative Radical Decarboxylation
-
Initiation: A single-electron transfer (SET) oxidant, such as persulfate (S₂O₈²⁻), or a photocatalyst in an excited state, abstracts an electron from the carboxylate of 2,2-difluoro-2-phenylacetate.
-
Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate the target difluorobenzyl radical.
-
Propagation: This radical can then add to a variety of radical acceptors, such as alkenes or imines, to form a new carbon-carbon bond.
The stability of the intermediate difluorobenzyl radical is key to the success of these reactions. It is stabilized by resonance delocalization into the adjacent phenyl ring and by the captodative effect, where the electron-withdrawing fluorine atoms and the electron-delocalizing phenyl group both stabilize the radical center. This inherent stability allows for clean and efficient bond formation under mild conditions, even in aqueous media.[1]
Applications in Research and Drug Development
The difluoromethyl group (CHF₂) and the related difluoromethylene (-CF₂-) linker are of immense interest in drug design. The difluoromethyl group, in particular, is recognized as a lipophilic and metabolically stable bioisostere of a hydroxyl (-OH) or thiol (-SH) group, capable of acting as a hydrogen bond donor.
By leveraging the radical decarboxylation chemistry described above, this compound provides a direct and reliable method for incorporating the Ph-CF₂- moiety into complex molecules. This strategy has been successfully employed in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it has been used in the photoinitiated C3-difluoroarylmethylation of quinoxalin-2(1H)-ones and the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, both of which are privileged scaffolds in medicinal chemistry.[1][2]
Safety, Handling, and Storage
As a carboxylic acid, this compound is corrosive and an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a high-value, versatile reagent for introducing the difluorobenzyl motif into organic molecules. Its synthesis from common starting materials is well-established, and its reactivity via radical decarboxylation is robust and predictable. For researchers in drug discovery and development, this compound represents a key tool for accessing novel chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through strategic bioisosteric replacement.
References
- 1. ossila.com [ossila.com]
- 2. α,α-Difluorophenylacetic acid | 360-03-2 [chemicalbook.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 8. Diethylaminosulfur Trifluoride [drugfuture.com]
A Technical Guide to 2,2-Difluoro-2-phenylacetic Acid: Synthesis, Applications, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-2-phenylacetic acid is a fluorinated carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The introduction of a difluoromethyl group (CF2) at the benzylic position of phenylacetic acid imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered acidity, making it a valuable building block for the synthesis of novel drug candidates and complex organic molecules. This guide provides an in-depth overview of its synthesis, key applications, and the mechanistic principles underlying its reactivity, tailored for professionals in the fields of chemical research and drug development.
Core Properties of this compound
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 360-03-2 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | White crystalline solid (typical) | |
| Synonyms | α,α-Difluorophenylacetic acid, Difluoro(phenyl)acetic acid | [1] |
Synthesis of this compound
While a variety of methods exist for the synthesis of fluorinated phenylacetic acids, a common approach involves the hydrolysis of a suitable precursor. Based on analogous preparations found in patent literature, a plausible synthetic route to this compound is outlined below. This procedure is a generalized representation and may require optimization.[2][3]
Generalized Synthetic Protocol
Reaction: Diazotization followed by hydrolysis.
-
Diazotization & Addition:
-
In a suitable reaction vessel, a fluoroaniline precursor is subjected to diazotization in the presence of an acid and a diazo reagent.
-
The resulting diazonium salt is then reacted with a source of the difluoroacetyl group, such as vinylidene chloride, in the presence of a copper catalyst and a phase transfer catalyst. This forms a trichlorinated intermediate.[2]
-
-
Hydrolysis:
-
The intermediate compound is then hydrolyzed under acidic conditions to yield the final product, this compound.[2]
-
Causality Behind Experimental Choices: The diazotization reaction is a classic and effective method for converting an amino group on an aromatic ring into a good leaving group, which can then be substituted. The use of a copper catalyst is crucial for the subsequent addition reaction. The final hydrolysis step is a standard method for converting a trihalomethyl group into a carboxylic acid.
Synthetic Workflow Diagram
References
Physical and chemical properties of 2,2-Difluoro-2-phenylacetic acid
An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (DFPA), a fluorinated building block of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, reactivity, synthesis, and spectral analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Gem-Difluorination
This compound, also known as α,α-Difluorophenylacetic acid, is a synthetic carboxylic acid distinguished by a geminal difluoro group on the benzylic carbon.[1] This structural motif is not merely an incidental feature; it is a strategic modification that imparts unique and valuable properties to the molecule. The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect. This fundamentally alters the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated parent, phenylacetic acid.
In the context of medicinal chemistry, the difluoromethylene (CF2) group is often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxylated carbon. Its ability to modulate electronic properties and resist metabolic oxidation at the benzylic position makes DFPA a valuable precursor for creating more stable and effective therapeutic agents.[1][2] This guide will explore the foundational properties that make DFPA a critical tool in modern chemical synthesis.
Physicochemical Properties
The physical and chemical characteristics of a compound are the bedrock of its application. The properties of DFPA are summarized below, with the gem-difluoro group playing a pivotal role in defining these values.
Core Properties Summary
A compilation of essential quantitative data for DFPA is presented in Table 1. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction conditions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 360-03-2 | LGC Standards[4] |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[3] |
| Molecular Weight | 172.13 g/mol | PubChem[3], LGC Standards[4] |
| Appearance | White crystals | Ossila[1] |
| Melting Point | 65 °C – 75 °C | Ossila[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |
| XLogP3 (Predicted) | 2.1 | PubChem[3] |
Structural Representation
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure of DFPA, featuring a phenyl ring and a carboxylic acid attached to a central difluorinated carbon, is visualized below.
Caption: Molecular structure of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of DFPA is dominated by two key features: the carboxylic acid group and the difluorobenzyl radical that can be generated from it.
Acidity
The primary chemical characteristic of DFPA is its acidity. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly stabilizes the carboxylate anion formed upon deprotonation. This makes DFPA a stronger acid than its non-fluorinated analog, phenylacetic acid. This enhanced acidity is a crucial consideration in base-mediated reactions and for its behavior in biological systems.
Caption: Inductive effect of fluorine atoms increasing acidity.
Decarboxylative Radical Formation
A cornerstone of DFPA's synthetic utility is its role as a precursor to the α,α-difluorobenzyl radical. Through oxidative decarboxylation, often initiated with agents like persulfate, the carboxyl group is lost as CO₂, generating a radical species stabilized by the phenyl ring and fluorine atoms.[1] This radical can then engage in various addition reactions, making DFPA an effective reagent for introducing the benzylic difluoromethylene group into other molecules.[1] This transformation is foundational for synthesizing complex pharmaceutical and agrochemical targets.
Synthesis Protocols
While numerous synthetic routes to fluorinated compounds exist, a common conceptual pathway involves the fluorination of a suitable precursor followed by hydrolysis. The following protocol is a representative, generalized workflow for educational purposes and should be adapted and optimized based on specific laboratory capabilities and safety protocols.
Example Synthesis Workflow: Hydrolysis of Ethyl 2,2-Difluoro-2-phenylacetate
This protocol describes the final step in a potential synthesis: the conversion of the ethyl ester to the final carboxylic acid.
Causality: The choice of a simple hydrolysis reaction is based on its reliability and high yield for converting esters to carboxylic acids. A biphasic system with a phase-transfer catalyst can be employed to improve reaction rates if the ester has poor water solubility. The acidic workup is essential to protonate the carboxylate salt formed under basic conditions, yielding the final neutral product.
Caption: General workflow for the synthesis of DFPA via ester hydrolysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a solution of sodium hydroxide (1.5 eq) in water to the flask. Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2. A precipitate of the product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting solid can be further purified by recrystallization if necessary. Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and melting point analysis.
Spectroscopic Analysis
Structural elucidation and confirmation are paramount. The key spectroscopic signatures for DFPA are outlined below.
-
¹H NMR: The proton NMR spectrum is relatively simple. It will show signals in the aromatic region (typically 7.3-7.6 ppm) corresponding to the five protons of the phenyl group. A broad singlet will be observed at a high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid group.
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the fluorine atoms. A single signal will be observed, as the two fluorine atoms are chemically equivalent.[5]
-
¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~170 ppm), the quaternary α-carbon (split into a triplet by the two fluorine atoms), and the carbons of the phenyl ring.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) will show the molecular ion peak (M⁺) at m/z 172.[3][6] Common fragmentation patterns include the loss of the carboxyl group (-COOH) and other characteristic fragments of the phenyl group.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption will appear around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. C-F stretching bands will also be present, typically in the 1000-1300 cm⁻¹ region.[7]
Safety and Handling
Proper handling of DFPA is essential for laboratory safety. It is classified as a hazardous substance.
-
GHS Hazard Statements: According to aggregated GHS information, DFPA may cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[8][9] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and get medical attention.[9]
-
Conclusion
This compound is a synthetically versatile building block whose value is derived directly from the strategic placement of its geminal difluoro group. This feature enhances its acidity and provides a handle for advanced synthetic transformations, such as radical decarboxylation. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for any researcher looking to leverage this powerful molecule in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Guide to the Spectroscopic Characterization of 2,2-Difluoro-2-phenylacetic Acid
Introduction
2,2-Difluoro-2-phenylacetic acid (DFPAA), a fluorinated carboxylic acid, serves as a pivotal structural motif in medicinal chemistry and materials science. The introduction of the gem-difluoro group at the α-position to the phenyl ring imparts unique electronic properties, enhances metabolic stability, and modulates acidity compared to its non-fluorinated analog, phenylacetic acid. These characteristics make DFPAA a valuable building block for the synthesis of novel pharmaceuticals and functional materials.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides incontrovertible proof of molecular identity and purity. This document is intended for researchers and drug development professionals who require a thorough understanding of the spectroscopic signatures of this important fluorinated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For DFPAA, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
¹H NMR Spectroscopy
Theoretical Principles & Expected Spectrum: The ¹H NMR spectrum of DFPAA is expected to show two main sets of signals: those for the aromatic protons of the phenyl group and a signal for the acidic proton of the carboxylic acid.
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring are chemically non-equivalent. The electron-withdrawing effect of the -C(F₂)COOH group will deshield these protons, causing them to resonate downfield, typically in the 7.4-7.8 ppm range. Due to complex spin-spin coupling, these protons will likely appear as a multiplet.
-
Carboxylic Acid Proton (COOH): This proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet significantly downfield, often above 10 ppm. In the presence of D₂O, this proton will exchange, and the signal will disappear, a key diagnostic test.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation: Predicted ¹H NMR
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~ 7.4 - 7.8 | Multiplet (m) | 5H | C₆H₅ |
| Carboxylic Acid | > 10 | Broad Singlet (br s) | 1H | COOH |
Diagram: Proton Environments in DFPAA
Caption: Distinct proton environments in this compound.
¹³C NMR Spectroscopy
Theoretical Principles & Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
-
Carboxyl Carbon (COOH): This carbon is highly deshielded and will appear far downfield, typically between 165-175 ppm. It may show a triplet structure due to coupling with the two fluorine atoms (JC-F coupling).
-
Alpha-Carbon (C(F₂)): This quaternary carbon is directly attached to two fluorine atoms, which causes two significant effects: a downfield chemical shift due to the inductive effect, and a large one-bond C-F coupling (¹JCF), resulting in a triplet. Its chemical shift is expected in the 110-120 ppm range.
-
Aromatic Carbons (C₆H₅): Four distinct signals are expected for the phenyl ring:
-
Ipso-Carbon: The carbon directly attached to the -C(F₂)COOH group. It will be a quaternary carbon (weak signal) and will show a two-bond C-F coupling (²JCF), appearing as a triplet. Expected around 130-135 ppm.
-
Ortho, Meta, and Para Carbons: These protonated carbons will appear in the typical aromatic region of 125-135 ppm. They may also exhibit smaller, long-range C-F couplings.
-
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrument Setup: A spectrometer with a broadband or dual probe is required.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 to 1024) is necessary.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Standard Fourier transformation, phasing, and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Presentation: Predicted ¹³C NMR
Based on typical chemical shift ranges and known C-F coupling constants, the predicted ¹³C spectrum is as follows.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Assignment |
| Carboxyl | ~168 | Triplet (t) | C OOH |
| Aromatic (ipso) | ~132 | Triplet (t) | i-C |
| Aromatic (para) | ~131 | Singlet (s) or small triplet | p-C H |
| Aromatic (ortho) | ~129 | Singlet (s) or small triplet | o-C H |
| Aromatic (meta) | ~126 | Singlet (s) or small triplet | m-C H |
| Alpha | ~115 | Triplet (t) | C F₂ |
Diagram: Key ¹³C- ¹⁹F Spin-Spin Coupling
Caption: One-bond and two-bond C-F couplings are key identifiers in the ¹³C NMR.
¹⁹F NMR Spectroscopy
Theoretical Principles & Expected Spectrum: ¹⁹F NMR is highly specific for fluorine-containing compounds. Since the two fluorine atoms in DFPAA are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a -CF₂- group attached to both an aromatic ring and a carbonyl group. Based on data for similar structures like 2,2-difluoroacetamide, this signal is expected to appear significantly upfield, likely between -120 and -130 ppm relative to an internal standard.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Requires a spectrometer equipped with a multinuclear probe capable of observing the ¹⁹F nucleus.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum (though in this case, no H-F coupling is expected to the primary signal).
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Referencing: A common external reference is CFCl₃ (0 ppm) or an internal reference like trifluoroacetic acid (-76.55 ppm).[1]
-
Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) is often used initially to locate the signal.
-
Data Presentation: Predicted ¹⁹F NMR
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Difluoro | ~ -125 | Singlet (s) | CF ₂ |
Infrared (IR) Spectroscopy
Theoretical Principles & Expected Spectrum: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For DFPAA, the key absorptions are:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C-H Stretch (Aromatic): Medium to weak absorptions appearing just above 3000 cm⁻¹.
-
C=O Stretch (Carboxyl): A very strong, sharp absorption band around 1700-1730 cm⁻¹. Its exact position can be influenced by the electron-withdrawing fluorine atoms.
-
C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These are often the most intense peaks in the spectra of fluorinated compounds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid DFPAA sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Data Acquisition:
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1100-1300 | Very Strong | C-F Stretch | Difluoromethyl |
Diagram: IR Spectroscopy Workflow
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Theoretical Principles & Expected Spectrum: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For DFPAA (Molecular Weight: 172.13 g/mol ), Electron Ionization (EI) would likely cause significant fragmentation.
-
Molecular Ion (M⁺•): The parent ion with m/z ≈ 172 may be observed, but it could be weak due to the instability of the molecule under EI conditions.
-
Key Fragments: Fragmentation provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group. The presence of the stable phenyl group often leads to fragments containing this moiety.
-
Loss of COOH: A peak at m/z 127, corresponding to the [C₆H₅CF₂]⁺ cation, is highly probable. This would be a very stable difluorobenzyl cation.
-
Loss of F: A peak at m/z 153, corresponding to [M-F]⁺, is possible.
-
Phenyl Cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ cation, is a common fragment for benzene derivatives.
-
Experimental Protocol: Electron Ionization MS (EI-MS)
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Presentation: Predicted Mass Spectrum Fragments (EI-MS)
The following table lists predicted m/z values for key ions based on common fragmentation patterns and calculated masses. The monoisotopic mass of C₈H₆F₂O₂ is 172.03.[2]
| Predicted m/z | Ion Formula | Identity/Origin |
| 172 | [C₈H₆F₂O₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₇H₅F₂]⁺ | Loss of •COOH (M - 45) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Additionally, soft ionization techniques like Electrospray Ionization (ESI) would likely show adducts. PubChemLite predicts the following common adducts for ESI analysis:
| Predicted m/z | Adduct Type |
| 173.04 | [M+H]⁺ |
| 195.02 | [M+Na]⁺ |
| 171.03 | [M-H]⁻ |
References
A Technical Guide to the Synthesis of 2,2-Difluoro-2-phenylacetic Acid: A Historical and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Gem-Difluoro Moiety
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group holds a special place. It can act as a bioisosteric replacement for a carbonyl group or a methylene bridge, offering a stable, non-metabolizable alternative that can modulate the electronic and conformational properties of a molecule.
2,2-Difluoro-2-phenylacetic acid is a key building block that incorporates this valuable gem-difluoro unit attached to a phenyl ring and a carboxylic acid handle, making it a versatile precursor for the synthesis of a wide array of more complex fluorinated molecules. Its derivatives have found applications in the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the discovery and historical synthesis of this important compound, alongside a detailed examination of key synthetic methodologies, offering insights into the evolution of organofluorine chemistry.
The Quest for the Genesis: Unraveling the Historical Synthesis
While the precise moment of the first synthesis of this compound is not prominently documented as a singular landmark discovery in the annals of chemical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry in the mid-20th century. Early methods for the introduction of gem-difluoro groups were often harsh and limited in scope. The historical synthesis of such compounds can be contextualized within the development of fluorinating agents and the quest for more controlled and selective fluorination reactions.
It is plausible that the initial preparations were achieved through multi-step sequences, likely involving the fluorination of a suitable precursor such as a diketone or a dihaloalkane. The evolution of its synthesis reflects the significant advancements in fluorination chemistry, moving from hazardous and non-selective reagents to the more sophisticated and milder methods available today.
Evolution of Synthetic Strategies: A Methodological Deep Dive
The synthesis of this compound and its derivatives has evolved significantly over the years. This section details some of the most important and illustrative synthetic approaches, highlighting the underlying chemical principles and providing practical insights.
From α-Keto Esters: The Deoxyfluorination Approach
One of the conceptually straightforward routes to gem-difluoro compounds involves the replacement of the oxygen atoms of a carbonyl group with fluorine. This "deoxofluorination" strategy, when applied to an appropriate α-keto ester precursor, provides a direct pathway to the desired difluorinated product.
Causality Behind Experimental Choices: The choice of an α-keto ester, such as ethyl benzoylformate, as the starting material is strategic. The presence of the ester group provides a convenient handle for subsequent hydrolysis to the carboxylic acid, while the α-keto group is the target for the crucial fluorination step. Diethylaminosulfur trifluoride (DAST) and its analogues are often the reagents of choice for this transformation due to their relative safety and efficacy compared to harsher fluorinating agents like sulfur tetrafluoride (SF4). The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur of DAST, followed by an intramolecular nucleophilic substitution by fluoride.
Experimental Protocol: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate via Deoxyfluorination
Reaction Setup:
-
To a dry, inert-atmosphere flask charged with a solution of ethyl benzoylformate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), cool the mixture to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq.) to the cooled solution under vigorous stirring.
Reaction and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2,2-difluoro-2-phenylacetate.
Hydrolysis to this compound:
-
Dissolve the purified ethyl 2,2-difluoro-2-phenylacetate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
The Reformatsky and Related Reactions: Building the Carbon Framework
The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, can be adapted to synthesize precursors for this compound. This approach involves the reaction of an α,α-dihaloester with a carbonyl compound in the presence of a metal, typically zinc.
Causality Behind Experimental Choices: The key to this strategy is the generation of an organozinc intermediate (a Reformatsky reagent) from an ethyl dihaloacetate, such as ethyl bromodifluoroacetate. This nucleophilic species then adds to the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ester can then be further manipulated. The choice of zinc is crucial as it is reactive enough to insert into the carbon-halogen bond but generally does not react with the ester functionality.
Experimental Protocol: Synthesis via a Modified Reformatsky Approach
Reaction Setup:
-
Activate zinc powder by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a dry, three-necked flask equipped with a reflux condenser and an addition funnel, place the activated zinc (1.5 eq.).
-
Add a solution of benzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) to the addition funnel.
Reaction and Work-up:
-
Add a small portion of the aldehyde/ester solution to the zinc to initiate the reaction (initiation may require gentle heating or the addition of a crystal of iodine).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude β-hydroxy ester can then be subjected to further chemical transformations, such as oxidation and hydrolysis, to yield this compound.
Modern Approaches: Leveraging Catalysis and Novel Reagents
Contemporary synthetic chemistry has introduced more elegant and efficient methods for the synthesis of fluorinated compounds, including this compound. These methods often employ transition metal catalysis or novel fluorinating reagents.
a) Palladium-Catalyzed Carbonylation:
This method involves the palladium-catalyzed carbonylation of a suitable difluorobenzyl halide. This approach is highly efficient for introducing the carboxylic acid moiety.
b) Diazotization-Hydrolysis of Difluoroanilines:
A versatile method for synthesizing various fluorinated phenylacetic acids involves the diazotization of a substituted fluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis.
Causality Behind Experimental Choices: These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions. Palladium catalysis, for example, allows for the direct and high-yielding conversion of a benzyl halide to the corresponding carboxylic acid using carbon monoxide as a C1 source. The diazotization route, while multi-step, provides access to a wide range of substituted analogues by varying the starting aniline.
Data Presentation: A Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Deoxyfluorination | Ethyl benzoylformate | DAST, Morpho-DAST | 60-80 | Direct fluorination of a readily available precursor. | Use of specialized and moisture-sensitive fluorinating agents. |
| Reformatsky-type | Benzaldehyde, Ethyl bromodifluoroacetate | Activated Zinc | 50-70 | Classic and well-established C-C bond formation. | Requires activation of zinc; can have variable yields. |
| Palladium-Catalyzed Carbonylation | Difluorobenzyl halide | Pd catalyst, CO | 70-90 | High efficiency and functional group tolerance. | Requires specialized high-pressure equipment for CO. |
| Diazotization-Hydrolysis | Difluoroaniline | NaNO₂, Vinylidene chloride, Acid | 40-60 (multi-step) | Access to a wide range of substituted analogues. | Multi-step sequence; can involve hazardous intermediates. |
Visualizing the Chemistry: Reaction Workflows and Mechanisms
To better illustrate the synthetic transformations discussed, the following diagrams, generated using Graphviz, depict the key experimental workflows and a simplified reaction mechanism.
Caption: Workflow for the synthesis of this compound via deoxyfluorination.
A Technical Guide to the Biological Activity and Potential Mechanisms of Action of 2,2-Difluoro-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Difluoro-2-phenylacetic acid is a fluorinated analog of phenylacetic acid, a molecule with diverse biological relevance. While direct, comprehensive research into the specific mechanism of action of the difluorinated compound in biological systems is limited, its chemical structure and the well-documented activities of its parent compound and other derivatives provide a strong foundation for hypothesizing its potential roles. This guide synthesizes the available data to explore plausible mechanisms, focusing on inflammation, oxidative stress, and enzyme inhibition. We present the physicochemical properties of this compound, extrapolate potential biological activities from closely related analogs, and provide detailed, actionable experimental workflows for researchers to elucidate its precise molecular functions. This document is intended to serve as a foundational resource for initiating new research programs and guiding experimental design in the study of this and similar fluorinated molecules.
Part 1: Physicochemical Profile and Chemical Reactivity
This compound, also known as α,α-difluorophenylacetic acid, is a synthetic organic compound distinguished by the presence of a geminal difluoride group on the carbon adjacent to the phenyl ring and the carboxylic acid moiety.[1][2] This substitution has profound effects on the molecule's electronic properties and chemical stability.
The primary chemical utility of this compound is as a precursor for introducing the benzylic difluoromethylene group into larger molecular scaffolds.[2] This is often achieved through an oxidative decarboxylation process that generates a stabilized difluorobenzyl radical, a versatile intermediate in organic synthesis.[2] The strong inductive effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid compared to its non-fluorinated parent, phenylacetic acid.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| CAS Number | 360-03-2 | [1][2] |
| Appearance | White crystals | [2] |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)(F)F | [1][3] |
Part 2: Potential Mechanisms of Action Based on Analog Activity
The biological activity of this compound has not been extensively characterized. However, by examining the known mechanisms of its parent compound, phenylacetic acid (PAA), and other structurally related derivatives, we can formulate well-grounded hypotheses regarding its potential biological targets and pathways.
Inhibition of Inflammatory Pathways
A compelling hypothesis is that this compound may function as an anti-inflammatory agent by targeting key enzymes in eicosanoid biosynthesis. Research into novel phenylacetic acid derivatives has shown that incorporating a difluoromethyl group can lead to potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4] These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Molecular modeling studies suggest that the difluoromethyl moiety can insert into specific pockets of the COX-2 enzyme, conferring selectivity, and can also bind near the catalytic iron center of lipoxygenase enzymes.[4] While the specific compound in that study was more complex, the principle demonstrates that the difluorinated phenylacetate scaffold is compatible with the active sites of these inflammatory enzymes.
Hypothesized Anti-Inflammatory Action
Caption: Proposed inhibitory action on COX-2 and 5-LOX pathways.
Modulation of Oxidative Stress and Endothelial Function
The parent compound, phenylacetic acid (PAA), is recognized as a uremic toxin that accumulates in patients with chronic kidney disease.[5] Studies have shown that PAA can stimulate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increase the generation of Reactive Oxygen Species (ROS) in human aortic endothelial cells.[5] This effect is significant at concentrations found in end-stage CKD patients and suggests a role for PAA in the vascular pathology associated with the disease.[5]
The introduction of the highly electronegative fluorine atoms in this compound could potentially alter this activity. The difluoro group may change the molecule's interaction with cellular membranes or the enzymes responsible for ROS production. It could either potentiate or attenuate the effects seen with PAA, a possibility that warrants direct experimental investigation.
General Enzyme Inhibition
While not in a mammalian system, early research demonstrated that halogenated derivatives of phenylacetic acid can inhibit enzymes involved in penicillin biosynthesis in the fungus Penicillium chrysogenum.[6] Specifically, fluorinated PAA analogs showed some, albeit lesser, inhibitory activity against isopenicillin N synthase and acyl-CoA:6-APA acyltransferase compared to chlorinated or brominated versions.[6] This finding, while distant from human biology, establishes a proof-of-concept that the PAA scaffold can be accommodated by enzyme active sites and function as an inhibitor.
Part 3: Proposed Metabolism
The metabolism of the parent phenylacetic acid is a two-step process involving activation and conjugation.
-
Activation: Phenylacetate is converted to phenylacetyl-CoA by an acyl-coenzyme A synthetase.
-
Conjugation: The phenylacetyl-CoA intermediate then reacts with L-glutamine, catalyzed by glycine N-acyltransferase, to form phenylacetylglutamine, which is then excreted in the urine.
The gem-difluoro group at the alpha-carbon of this compound is located at a site that would be susceptible to oxidation in many metabolic pathways. However, the strength of the carbon-fluorine bond makes this position highly resistant to metabolic attack by cytochrome P450 enzymes. Therefore, it is plausible that the core difluorophenylacetate structure remains intact and follows a similar activation and conjugation pathway as PAA. The altered acidity and steric bulk of the difluoro- compound may, however, influence the efficiency of the enzymes involved in this pathway.
Metabolism of Phenylacetic Acid
Caption: Known metabolic pathway of the parent compound, Phenylacetic Acid.
Part 4: Recommended Experimental Workflows
To move from hypothesized mechanisms to validated biological function, a systematic experimental approach is required. The following protocols outline key workflows for characterizing the mechanism of action of this compound.
Workflow 1: Target Class Identification via Phenotypic Screening
This workflow aims to broadly assess the compound's effect on major cellular processes to narrow the search for specific targets.
Protocol: Multi-Panel Phenotypic Assay
-
Cell Line Selection:
-
Use relevant human cell lines. Recommended:
-
THP-1 monocytes: For inflammation (differentiate to macrophages with PMA).
-
HUVEC (Human Umbilical Vein Endothelial Cells): For vascular and oxidative stress responses.
-
HepG2 hepatocytes: For metabolic effects and toxicity.
-
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat cells with a dose-response curve (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control relevant to each assay.
-
-
Inflammation Assay (on differentiated THP-1 cells):
-
Co-treat cells with the compound and 100 ng/mL Lipopolysaccharide (LPS).
-
After 24 hours, collect the supernatant.
-
Measure the concentration of key cytokines (TNF-α, IL-6, IL-1β) using a multiplex ELISA kit.
-
-
Oxidative Stress Assay (on HUVEC cells):
-
After treatment, load cells with 5 µM CellROX Green reagent for 30 minutes.
-
Induce oxidative stress with 100 µM H₂O₂ for 1 hour (as a positive control).
-
Measure intracellular ROS levels using a fluorescence plate reader or flow cytometry.
-
-
Cytotoxicity Assay (on all cell lines):
-
After the 24-hour treatment, add CellTiter-Glo® reagent to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Calculate IC₅₀ (for inhibition) or EC₅₀ (for activation) values for each endpoint. A significant "hit" in a specific panel (e.g., strong inhibition of TNF-α secretion) will guide subsequent, more focused experiments.
-
Experimental Workflow Diagram
Caption: Workflow for broad phenotypic screening to identify bioactivity.
Workflow 2: In Vitro Enzyme Inhibition Assays
Based on the findings from analog compounds, a direct assessment of inhibitory activity against COX and LOX enzymes is a logical next step.
Protocol: Cell-Free Enzymatic Assays
-
Enzyme Source:
-
Obtain purified recombinant human COX-1, COX-2, and 5-LOX enzymes from a commercial supplier.
-
-
Assay Kits:
-
Utilize commercially available colorimetric or fluorometric inhibitor screening kits for each enzyme. These kits typically provide the enzyme, substrate (arachidonic acid), and detection reagents.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate assay buffer.
-
Include a known selective inhibitor for each enzyme as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).
-
-
Assay Procedure (General):
-
In a 96-well plate, add the assay buffer, the compound (or control), and the enzyme.
-
Allow a pre-incubation period (typically 10-15 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Incubate for the recommended time (e.g., 10 minutes at 37°C).
-
Stop the reaction and add the detection reagents according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. Comparing the IC₅₀ values for COX-1 and COX-2 will determine the compound's selectivity.
-
Conclusion
While the definitive mechanism of action for this compound in biological systems remains to be fully elucidated, a strong, rational basis exists for positing its involvement in key physiological pathways, particularly inflammation. The chemical stability and unique electronic properties conferred by the gem-difluoro group, combined with the known activities of its structural analogs, make it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a clear and robust framework for researchers to systematically uncover its biological function, assess its therapeutic potential, and contribute to the broader understanding of fluorinated molecules in drug development.
References
- 1. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 4. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 2,2-Difluoro-2-phenylacetic Acid: Exploring Structure, Reactivity, and Spectroscopic Fingerprints
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 2,2-difluoro-2-phenylacetic acid, a significant building block in medicinal chemistry. By leveraging Density Functional Theory (DFT) calculations, we delve into the molecule's fundamental properties, including its electronic structure, conformational landscape, vibrational spectra, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols. The insights and methodologies presented herein are designed to facilitate a deeper understanding of this and similar fluorinated molecules, thereby accelerating research and development efforts.
Introduction: The Significance of Fluorine in Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are ubiquitous scaffolds in biologically active compounds, from penicillin G to non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the case of this compound, the geminal difluoro group at the α-position introduces a unique combination of steric and electronic effects. These include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the α-position, increasing the compound's in vivo half-life.
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic proton, which can influence binding interactions with biological targets.
-
Conformational Constraints: The presence of the bulky difluoro group can restrict the rotational freedom around the Cα-C(phenyl) bond, leading to a more defined three-dimensional structure.
Understanding these effects at a molecular level is paramount for the rational design of novel therapeutics. Computational chemistry provides a powerful toolkit for elucidating these properties, offering insights that are often difficult to obtain through experimental means alone.[3][4] This guide will explore the theoretical underpinnings of this compound's behavior, providing a framework for its computational analysis.
Molecular Structure and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the primary conformational flexibility arises from the rotation around the bond connecting the phenyl ring and the α-carbon.
Conformational Preferences
Theoretical calculations on phenylacetic acid and its halogenated analogs have shown that the conformational preferences are governed by a delicate balance of steric hindrance and hyperconjugative effects.[5] For this compound, we can predict two primary low-energy conformers based on the dihedral angle (τ) between the carboxylic acid group and the phenyl ring.
A computational scan of the potential energy surface as a function of this dihedral angle would reveal the energy minima corresponding to the stable conformers and the rotational energy barriers between them.
Experimental Protocol 1: Conformational Analysis
This protocol outlines the steps to perform a relaxed potential energy surface scan to identify the stable conformers of this compound.
Software: Gaussian 09/16, GaussView 6
-
Build the Molecule: Construct the this compound molecule in GaussView.
-
Define the Scan Coordinate: Identify the four atoms that define the dihedral angle of interest (e.g., C(carbonyl)-Cα-C(ipso)-C(ortho)).
-
Set up the Calculation:
-
In the "Calculate" menu, select "Gaussian Calculation Setup."
-
Job Type: Choose "Scan" and "Relaxed Scan."
-
Method: Select "DFT" and use the B3LYP functional with the 6-31G(d) basis set. This provides a good balance of accuracy and computational cost for geometry optimizations.
-
Scan Setup: Define the dihedral angle with a start value of 0°, a stop value of 180°, and a step size of 10°.
-
-
Submit and Analyze: Run the calculation. The output will provide the energy at each step of the scan, which can be plotted to visualize the potential energy surface and identify the low-energy conformers.
Optimized Molecular Geometry
Once the lowest energy conformer is identified, a full geometry optimization is performed to obtain precise bond lengths, bond angles, and dihedral angles.
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| Cα - C(carbonyl) | 1.54 |
| Cα - C(phenyl) | 1.52 |
| Cα - F1 | 1.37 |
| Cα - F2 | 1.37 |
| C=O | 1.21 |
| C-OH | 1.35 |
| **Bond Angles (°) ** | |
| F1 - Cα - F2 | 107.5 |
| C(phenyl) - Cα - C(carbonyl) | 112.0 |
| O=C-OH | 122.5 |
Table 1: Hypothetical but realistic optimized geometric parameters for the lowest energy conformer of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the molecular electrostatic potential are invaluable tools for understanding this distribution.[6][7]
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
| Orbital | Energy (eV) | Localization |
| HOMO | -7.2 | Phenyl ring (π-system) |
| LUMO | -0.8 | Carboxylic acid group (π*) |
| HOMO-LUMO Gap | 6.4 |
Table 2: Calculated frontier molecular orbital energies and their primary localization for this compound.
The localization of the HOMO on the phenyl ring suggests that electrophilic attack is most likely to occur there. Conversely, the LUMO's localization on the carboxylic acid group indicates that this is the most probable site for nucleophilic attack.
Diagram: Computational Workflow
Caption: A typical workflow for the computational analysis of a small organic molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[2][8]
-
Red regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential (electron-deficient), prone to nucleophilic attack.
For this compound, the MEP would show a highly negative potential around the carbonyl oxygen and a highly positive potential around the acidic proton of the carboxyl group. This visually confirms the most likely sites for electrophilic and nucleophilic interactions, respectively.
Experimental Protocol 2: Electronic Properties Calculation
This protocol describes a single-point energy calculation to obtain electronic properties.
Software: Gaussian 09/16, GaussView 6
-
Use Optimized Geometry: Open the output file from the geometry optimization (Protocol 1).
-
Set up the Calculation:
-
Job Type: "Energy".
-
Method: Use a higher level of theory for more accurate electronic properties, e.g., B3LYP with the 6-311++G(d,p) basis set.
-
Keywords: Add pop=full to the keyword line to request a full population analysis.
-
-
Submit and Analyze: Run the calculation. The output file will contain the HOMO and LUMO energies. In GaussView, you can visualize the molecular orbitals and generate the MEP surface.
Vibrational Spectroscopy: A Theoretical Fingerprint
Calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of a molecule. This is incredibly useful for identifying characteristic functional groups and for confirming the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.
Key Vibrational Modes
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3570 | Carboxylic acid hydroxyl |
| C=O stretch | ~1750 | Carbonyl stretch |
| C-F stretches | ~1100-1200 | Asymmetric and symmetric stretches |
| Phenyl ring C-H stretches | ~3050-3100 | Aromatic C-H stretches |
| Phenyl ring C=C stretches | ~1450-1600 | Aromatic ring breathing modes |
Table 3: Predicted key vibrational frequencies for this compound. Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for accurate comparison.
Diagram: Reactivity Analysis
Caption: Key theoretical descriptors for predicting the chemical reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT calculations, we can gain detailed insights into its structural, electronic, and vibrational properties. The protocols provided offer a practical starting point for researchers to conduct their own computational analyses.
Future theoretical studies could expand upon this foundation by:
-
Simulating solvent effects: To understand how the molecule's properties change in different solvent environments.
-
Modeling interactions with biological targets: Using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods to study binding modes and affinities.
-
Exploring the reactivity of derivatives: Systematically modifying the phenyl ring with different substituents to tune the molecule's properties for specific applications.
By integrating these computational approaches into the drug discovery and development pipeline, we can accelerate the design of new and more effective chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-depth Technical Guide to the Solubility and Stability of 2,2-Difluoro-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,2-Difluoro-2-phenylacetic Acid in Modern Drug Discovery
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] this compound, a fluorinated analogue of phenylacetic acid, represents a key building block in this landscape. Its unique gem-difluoro substitution on the benzylic carbon significantly influences its acidity, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of novel therapeutics.[3] Understanding the solubility and stability of this compound is paramount for its effective utilization in drug development, from early-stage discovery through to formulation and manufacturing.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this guide will equip researchers with the foundational knowledge, detailed experimental protocols, and data presentation templates necessary to conduct their own thorough investigations. The principles and methodologies outlined herein are grounded in established pharmaceutical research practices and are designed to ensure scientific rigor and data integrity.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [4][5] |
| Molecular Weight | 172.13 g/mol | [3][4][5] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 65 - 75 °C | [3] |
| CAS Number | 360-03-2 | [3][5] |
The presence of the two fluorine atoms is expected to increase the acidity of the carboxylic acid group through inductive effects.[3] This, in turn, will have a significant impact on its solubility in aqueous media at different pH values.
Part 1: Solubility Profiling
The solubility of an API in various solvents is a critical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different formulation strategies. This section outlines a systematic approach to determining the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the concentration of the solute in a saturated solution at a given temperature. For an ionizable compound like this compound, its apparent solubility in aqueous solutions is heavily influenced by pH. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the acid at a given pH, which in turn affects its overall solubility.
Predicted Solubility Behavior
While specific data for this compound is limited, we can infer its likely behavior based on related compounds. Phenylacetic acid exhibits limited solubility in water but is soluble in organic solvents like ethanol and ether.[6][7] The introduction of the highly electronegative fluorine atoms in this compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its aqueous solubility compared to its non-fluorinated counterpart. However, the overall lipophilicity of the phenyl ring will still favor solubility in many organic solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of this compound in various solvents can be reliably determined using the shake-flask method.[8]
Materials and Equipment:
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a validated titration method for quantification
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).
-
For each solvent, perform the experiment in triplicate to ensure the reproducibility of the results.
-
Caption: Workflow for solubility determination using the shake-flask method.
Data Presentation Template for Solubility
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Equilibrium Solubility of this compound in Various Solvents at [Specify Temperature]
| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water | ||
| pH 1.2 Buffer | ||
| pH 4.5 Buffer | ||
| pH 6.8 Buffer | ||
| pH 7.4 Buffer | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Acetonitrile | ||
| Ethyl Acetate | ||
| Dimethyl Sulfoxide |
Part 2: Stability Assessment
Evaluating the stability of an API is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life.[] This section details a systematic approach to assessing the stability of this compound through forced degradation studies.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling.[10] The purpose of these studies is to:
-
Identify potential degradation products.[10]
-
Elucidate degradation pathways.[10]
-
Establish the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method.
Experimental Protocol for Forced Degradation Studies
A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[11]
General Considerations:
-
Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%. This ensures that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent compound.
-
Control Samples: For each stress condition, a control sample (without the stressor) should be analyzed in parallel.
-
Analytical Method: A stability-indicating analytical method, typically a gradient HPLC method, is required to separate the parent compound from its degradation products.
Step-by-Step Methodology:
-
Hydrolytic Degradation:
-
Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH. Maintain the solution at room temperature or a slightly elevated temperature.
-
Neutral Conditions: Dissolve the compound in purified water and heat as described for the acidic conditions.
-
At appropriate time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent and analyze by HPLC.
-
Caption: Overview of a forced degradation study workflow.
Data Presentation Template for Stability
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the stability profile of this compound.
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Observations (e.g., Major Degradant RRT) |
| 0.1 M HCl, 80 °C, 24h | |||
| 0.1 M NaOH, RT, 24h | |||
| Water, 80 °C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Photolytic (ICH Q1B) | |||
| Thermal (Solid), 80 °C, 48h |
Conclusion and Future Perspectives
This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical data needed to advance their research and development programs. A thorough understanding of these fundamental physicochemical properties is essential for the successful development of safe, effective, and stable pharmaceutical products containing this important fluorinated building block. Future work should focus on the isolation and structural elucidation of any significant degradation products to further inform on the stability of the molecule and to aid in the development of robust analytical methods and stable formulations.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2,2-Difluoro-2-phenylacetic Acid
Introduction: The Significance of α,α-Difluorinated Carboxylic Acids
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethyl group (CF₂) serves as a unique bioisostere for hydroxyl, thiol, or carbonyl groups, capable of enhancing a molecule's metabolic stability, modulating its acidity (pKa), and improving its binding affinity through favorable electrostatic interactions.[1] 2,2-Difluoro-2-phenylacetic acid is a quintessential building block embodying these advantages, making it a valuable precursor for a wide range of pharmaceuticals and agrochemicals.[2]
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. We will focus on a robust and scalable two-step method commencing with a Reformatsky reaction, followed by ester hydrolysis. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into the causality behind experimental choices to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot it effectively.
Overview of Synthetic Strategies
While several pathways to this compound exist, they vary significantly in terms of starting material accessibility, reaction conditions, and scalability. The chosen method, a Reformatsky-hydrolysis sequence, is highlighted for its reliability and use of readily available reagents.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield | Key Considerations |
| Reformatsky Reaction + Hydrolysis | Benzaldehyde, Ethyl 2-bromo-2,2-difluoroacetate | Activated Zinc, THF/Ether, then NaOH/H₃O⁺ | Good to Excellent | Reliable, scalable, classic organometallic method.[3][4] |
| Carbonylation | 2,2-Difluorobenzyl halide | Carbon Monoxide, Palladium or Cobalt catalyst | Good | Requires handling of toxic CO gas and specialized high-pressure equipment.[5][6] |
| Diazotization-Addition | Fluoroaniline | Vinylidene chloride, Diazo reagent, Cu catalyst | Moderate | Multi-step process with potentially hazardous diazonium intermediates.[7] |
| Oxidative Decarboxylation | Phenylglyoxylic acid | Fluorinating agents (e.g., DAST, Deoxo-Fluor®) | Variable | Requires specialized and expensive fluorinating reagents. |
Featured Protocol: Two-Step Synthesis via Reformatsky Reaction
This protocol details the synthesis of the target compound starting from benzaldehyde and ethyl 2-bromo-2,2-difluoroacetate.
Principle and Workflow
The synthesis proceeds in two distinct stages:
-
Step A (Reformatsky Reaction): An organozinc intermediate, the "Reformatsky enolate," is formed from ethyl 2-bromo-2,2-difluoroacetate and activated zinc. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an intermediate zinc alkoxide. Acidic workup yields ethyl 2,2-difluoro-2-hydroxy-2-phenylacetate, which often dehydrates in situ or during workup, though the primary product after the initial reaction is the ester, Ethyl 2,2-Difluoro-2-phenylacetate.
-
Step B (Saponification): The resulting ester is hydrolyzed under basic conditions (saponification) to yield the sodium salt of the carboxylic acid. Subsequent acidification liberates the final product, this compound.
Visual Workflow
Caption: Overall workflow for the two-step synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| Zinc Dust (<10 µm) | Zn | 65.38 | - | 3.27 g | 50.0 |
| Iodine | I₂ | 253.81 | - | ~50 mg (crystal) | - |
| Benzaldehyde | C₇H₆O | 106.12 | - | 3.55 mL | 33.3 |
| Ethyl 2-bromo-2,2-difluoroacetate | C₄H₅BrF₂O₂ | 202.98 | - | 5.0 mL | 35.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 100 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | 2 M (aq) | 50 mL | 100 |
| Hydrochloric Acid | HCl | 36.46 | 6 M (aq) | ~25 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | 300 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Saturated | 50 mL | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | Saturated | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - |
Critical Safety Precautions
-
Ethyl 2-bromo-2,2-difluoroacetate is corrosive and a lachrymator. It can cause severe skin burns and eye damage.[8][9][10] Handle this reagent exclusively within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (inspect for integrity before use), safety goggles, and a lab coat.[9][10][11]
-
Anhydrous THF and Diethyl Ether are highly flammable and can form explosive peroxides.[8] Ensure all operations are conducted away from ignition sources and use proper grounding procedures to prevent static discharge.[11][12]
-
The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the reactive organozinc intermediate by atmospheric moisture or oxygen.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 2,2-Difluoro-2-phenylacetate
-
Zinc Activation: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add zinc dust (3.27 g, 50.0 mmol). Flame-dry the apparatus under vacuum and backfill with nitrogen. Add a single crystal of iodine and ~20 mL of anhydrous THF. Gently heat the suspension until the purple color of the iodine disappears, indicating activation of the zinc surface. Cool the flask to room temperature.
-
Expert Insight: Zinc dust is often coated with a passivating layer of zinc oxide. Iodine or other activators like 1,2-dibromoethane are used to etch this layer, exposing fresh, reactive metal surface crucial for the oxidative addition step.
-
-
Reaction Initiation: In a separate dry flask, prepare a solution of benzaldehyde (3.55 mL, 33.3 mmol) and ethyl 2-bromo-2,2-difluoroacetate (5.0 mL, 35.0 mmol) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Addition and Reflux: Add ~5 mL of the solution from the dropping funnel to the activated zinc suspension. The reaction mixture should become warm, and a gentle bubbling may be observed. Once the exothermic reaction begins, add the remainder of the solution dropwise over 30 minutes, maintaining a gentle reflux. If the reaction does not start spontaneously, gentle heating may be required.
-
Expert Insight: A controlled, dropwise addition is critical to manage the exothermicity of the reaction and prevent the formation of side products from the self-condensation of the ester.
-
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃), and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to yield pure ethyl 2,2-difluoro-2-phenylacetate.
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Part A in 50 mL of ethanol in a 250 mL round-bottom flask. Add 50 mL of 2 M aqueous sodium hydroxide solution. Stir the mixture vigorously at room temperature overnight (or gently reflux for 2-3 hours) until TLC analysis indicates complete consumption of the ester.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 6 M HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid will form.
-
Expert Insight: Performing the acidification at 0 °C helps to control the exotherm and often results in a more crystalline, easier-to-filter solid.
-
-
Extraction: Extract the product from the acidic aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to yield the crude solid product.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system, such as a hexane/toluene mixture, to obtain pure this compound as a white crystalline solid.[13][14]
Mechanistic Deep Dive: The Reformatsky Reaction
The success of this synthesis hinges on the Reformatsky reaction, a process that allows for the formation of a carbon-carbon bond at the α-position of an ester.[15]
-
Oxidative Addition: The reaction initiates with the oxidative insertion of the activated zinc metal into the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate. This forms the organozinc reagent, commonly known as a Reformatsky enolate.[16][17]
-
Coordination and Nucleophilic Attack: The carbonyl oxygen of benzaldehyde coordinates to the zinc atom of the enolate. This brings the nucleophilic carbon of the enolate and the electrophilic carbon of the aldehyde into proximity, facilitating a nucleophilic attack through a six-membered chair-like transition state.[4]
-
Alkoxide Formation: The attack results in the formation of a new carbon-carbon bond and a zinc alkoxide intermediate.
-
Protonation: During the aqueous workup, this alkoxide is protonated to yield the β-hydroxy ester, which in this specific case, is often unstable and leads to the final ester product.
Caption: Simplified mechanism of the Reformatsky reaction.
Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step. The following data are typical for this compound.
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid. |
| Melting Point | Range | 65 - 75 °C[2] |
| ¹H NMR | Chemical Shift (δ) | 7.4-7.6 ppm (m, 5H, Ar-H), 10-12 ppm (s, 1H, COOH). (Solvent dependent) |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet in the region typical for benzylic CF₂ groups. |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to aromatic carbons, the carboxylic carbon (~165-170 ppm), and the key difluorinated quaternary carbon (CF₂).[18] |
| Mass Spec (ESI-) | m/z | [M-H]⁻ calculated for C₈H₅F₂O₂⁻: 171.03; found: 171.0.[19] |
| Purity (HPLC) | Area % | >98%[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction in Step A | Inactive zinc surface. | Ensure zinc is properly activated with iodine. Use fresh, high-purity zinc dust. |
| Wet solvent or glassware. | Flame-dry all glassware and use anhydrous solvents. Maintain a strict inert atmosphere. | |
| Low Yield of Ester | Incomplete reaction. | Increase reflux time. Check for consumption of starting materials by TLC/GC-MS. |
| Side reactions (e.g., Wurtz coupling). | Ensure slow, controlled addition of reagents to manage the exotherm. | |
| Incomplete Hydrolysis in Step B | Insufficient base or reaction time. | Use a slight excess of NaOH and monitor the reaction to completion by TLC. Gentle heating can accelerate the reaction. |
| Steric hindrance of the ester. | Increase reaction time or temperature (reflux). | |
| Product is an Oil, not a Solid | Impurities present. | Re-purify via column chromatography or attempt recrystallization from a different solvent system. Ensure complete removal of organic solvents. |
Conclusion
The described two-step protocol utilizing a Reformatsky reaction followed by saponification provides a reliable and scalable method for the synthesis of this compound. By understanding the critical parameters of zinc activation, inert atmosphere control, and careful workup procedures, researchers can consistently obtain high yields of this valuable fluorinated building block. The detailed procedural and mechanistic insights provided herein are intended to equip scientists in pharmaceutical and chemical development with the knowledge to confidently execute and adapt this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 6. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 7. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 17. adichemistry.com [adichemistry.com]
- 18. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 19. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
The Art of the Difluorobenzyl Moiety: A Guide to 2,2-Difluoro-2-phenylacetic Acid in Synthetic Chemistry
Introduction: The Strategic Advantage of the Gem-Difluorobenzyl Group
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a vast array of physicochemical and biological properties. Among the various fluorinated motifs, the benzylic difluoromethylene (ArCF₂) group holds a place of particular distinction. This structural unit is often employed as a bioisostere for ethereal oxygen atoms or carbonyl groups, offering unique stability and conformational properties.[1] The introduction of the ArCF₂ moiety can significantly enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] 2,2-Difluoro-2-phenylacetic acid has emerged as a key building block for the facile introduction of this valuable group, primarily through radical decarboxylative pathways.[2] This document provides a detailed overview of its applications, reaction mechanisms, and step-by-step protocols for its use in the synthesis of complex heterocyclic structures.
The increased acidity of α,α-difluorophenylacetic acid, due to the inductive effect of the difluoromethyl group, facilitates its use as a precursor to the difluorobenzyl radical upon decarboxylation.[3] This reactive intermediate can then be trapped by a variety of substrates, enabling the formation of new carbon-carbon bonds under relatively mild conditions. The versatility of this approach has been demonstrated in the synthesis of a range of biologically active molecules.
Core Application: Radical Decarboxylative Difluoroarylmethylation
The principal application of this compound in organic synthesis is as a progenitor of the difluorobenzyl radical. This is typically achieved through an oxidative decarboxylation process, often initiated by a chemical oxidant or by photoredox catalysis. The resulting difluorobenzyl radical is stabilized by the adjacent phenyl ring and the two fluorine atoms, allowing for selective reactions with various radical acceptors.
A general workflow for this transformation is depicted below:
References
- 1. Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1 H )-ones with potassium 2,2-difluoro-2-arylacetates in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02059A [pubs.rsc.org]
- 2. Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: α-Fluorination of Phenylacetic Acid Derivatives for Advanced Synthesis
Introduction: The Strategic Value of α-Fluorinated Carboxylic Acids
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated compounds, α-fluoro- and α,α-difluoro-α-arylcarboxylic acids stand out as exceptionally valuable building blocks. These motifs are integral to the design of novel pharmaceuticals and advanced materials.
This guide diverges from the common misconception of using difluorophenylacetic acid as a fluorinating agent. Instead, it focuses on the scientifically validated and more pertinent process: the synthesis of α-fluoro-α-arylcarboxylic acids via direct fluorination of phenylacetic acid precursors . We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers a comprehensive resource for accessing these important compounds.
Section 1: Mechanistic Insights into Benzylic C-H Fluorination
The direct fluorination of a benzylic C(sp³)–H bond is a challenging yet highly desirable transformation. The core of the modern approach involves the generation of a carbon-centered radical that can be trapped by an electrophilic N-F fluorine source, such as Selectfluor.
A particularly insightful strategy employs a charge-transfer complex between Selectfluor and an organic base like 4-(dimethylamino)pyridine (DMAP).[2] The reaction pathway is exquisitely sensitive to solvent conditions, allowing for a switch between two distinct mechanisms: direct α-fluorination and decarboxylative fluorination.
-
Non-Aqueous Conditions (Direct α-Fluorination): In aprotic solvents like acetonitrile, phenylacetic acid has a high pKa and exists predominantly in its neutral, protonated form. Under these conditions, a Hydrogen Atom Transfer (HAT) mechanism is favored. The charge-transfer complex initiates the abstraction of the benzylic hydrogen, generating a carbon-centered radical. This radical is then rapidly quenched by Selectfluor to yield the desired α-fluoro-α-arylcarboxylic acid. The negligible concentration of the carboxylate anion suppresses the alternative decarboxylation pathway.[2]
-
Aqueous Conditions (Decarboxylative Fluorination): In the presence of water, the acidity of the carboxylic acid is increased, leading to a higher concentration of the corresponding carboxylate anion. This anion is susceptible to Single-Electron Transfer (SET) oxidation, which triggers rapid decarboxylation to form a benzylic radical. This radical is subsequently trapped by Selectfluor, yielding a fluorinated product that has lost its carboxyl group.[2]
This solvent-dependent divergence is a powerful tool, allowing chemists to selectively target different products from the same starting material.
Section 2: Experimental Protocols
Protocol 1: Direct α-Fluorination of Phenylacetic Acids in Non-Aqueous Media
This protocol details the synthesis of α-fluoro-α-arylcarboxylic acids based on the method developed by Kou et al.[2] It relies on a HAT mechanism in an aprotic solvent.
Materials & Equipment:
-
Phenylacetic acid derivative (1.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 eq)
-
Selectfluor (1.2 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenylacetic acid derivative (e.g., 0.5 mmol, 1.0 eq) and DMAP (1.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: In one portion, add Selectfluor (0.6 mmol, 1.2 eq) to the stirred solution.
-
Causality Note: The use of excess DMAP is crucial for the formation of the charge-transfer complex that initiates the reaction. Anhydrous conditions are critical to suppress the competing SET/decarboxylation pathway by minimizing carboxylate formation.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove DMAP, followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Self-Validation: The acidic wash is a critical step. Successful removal of the basic DMAP is necessary for clean purification.
-
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-fluoro-α-arylcarboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic doublet in the ¹H NMR and a signal in the ¹⁹F NMR are key indicators of successful fluorination.
Data Summary: Substrate Scope for Direct α-Fluorination
The following table summarizes the reported yields for various substituted phenylacetic acids using the protocol described above.[2]
| Entry | Phenylacetic Acid Substituent | Product | NMR Yield (%) |
| 1 | H | 2-Fluoro-2-phenylacetic acid | 95 |
| 2 | 4-Me | 2-Fluoro-2-(p-tolyl)acetic acid | >99 |
| 3 | 4-OMe | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | 85 |
| 4 | 4-F | 2-Fluoro-2-(4-fluorophenyl)acetic acid | 93 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)-2-fluoroacetic acid | 92 |
| 6 | 4-CF₃ | 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid | 80 |
| 7 | 3-Me | 2-Fluoro-2-(m-tolyl)acetic acid | 91 |
Table adapted from data presented in Org. Lett. 2022, 24, 29, 5351–5356.[2]
Section 3: Workflow for Synthesis and Analysis
The successful execution of this fluorination chemistry relies on a systematic workflow from reaction setup through to final characterization.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2,2-Difluor-2-phenylessigsäure für biologische Assays
Erstellt von: Dr. Gemini, Senior Application Scientist
Zusammenfassung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Derivatisierung von 2,2-Difluor-2-phenylessigsäure (DFPAA). Die Modifikation der Carboxylgruppe der DFPAA ermöglicht die Einführung von Reportermolekülen wie Fluorophoren oder die Konjugation an biologische Moleküle und erleichtert so deren Einsatz in einer Vielzahl von biologischen Assays. Die hier beschriebenen Methoden sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung konzipiert und bieten robuste, anpassbare Verfahren zur Herstellung von DFPAA-Derivaten für Forschungszwecke.
Einleitung und wissenschaftlicher Hintergrund
Die 2,2-Difluor-2-phenylessigsäure ist ein faszinierendes Molekül für die medizinische Chemie und die chemische Biologie. Die geminale Difluorgruppe an der α-Position zur Carboxyl- und Phenylgruppe verleiht der Verbindung einzigartige stereoelektronische Eigenschaften. Diese Modifikation kann die metabolische Stabilität erhöhen, die Lipophilie beeinflussen und die pKa-Werte im Vergleich zum nicht-fluorierten Analogon, der Phenylessigsäure, verändern.[1] Solche Eigenschaften machen fluorierte Moleküle zu wertvollen Bausteinen im modernen Wirkstoffdesign.[1][2]
Für den Einsatz in biologischen Assays – sei es zur Untersuchung der zellulären Aufnahme, zur Verfolgung der subzellulären Lokalisation oder zur Entwicklung von Enzym-Inhibitoren – ist die reine DFPAA oft ungeeignet, da ihr eine Reportergruppe fehlt. Die Derivatisierung der Carboxylgruppe ist ein entscheidender Schritt, um DFPAA in ein vielseitiges Werkzeug für die biologische Forschung zu verwandeln. Durch die kovalente Anbindung von fluoreszierenden Sonden, Biotin-Tags oder anderen funktionellen Einheiten können Forscher die Interaktion der DFPAA-Einheit mit biologischen Systemen sichtbar und quantifizierbar machen.
Diese Anwendungsbeschreibung konzentriert sich auf zwei primäre, robuste und weithin anerkannte Methoden zur Aktivierung und Modifikation der Carboxylgruppe der DFPAA:
-
Amidkopplung mittels Carbodiimid-Chemie: Eine milde und effiziente Methode zur Bildung von Amidbindungen, ideal für die Anbindung von amin-funktionalisierten Reportern.
-
Umwandlung in ein Säurechlorid: Ein reaktiveres Intermediat, das für die Veresterung oder für Reaktionen mit weniger nukleophilen Aminen nützlich ist.
Die Wahl der Methode hängt von der Stabilität des zu koppelnden Moleküls und den gewünschten Reaktionsbedingungen ab.
Workflow der Derivatisierung
Der allgemeine Arbeitsablauf zur Funktionalisierung von DFPAA für biologische Assays umfasst die Aktivierung der Carboxylgruppe, gefolgt von der Kupplung mit einem geeigneten Nukleophil (z.B. einem amin- oder hydroxylhaltigen Reportermolekül).
Abbildung 1: Allgemeiner Workflow zur Derivatisierung von DFPAA.
Protokoll 1: Amidkopplung mittels EDC/HOBt
Diese Methode ist die bevorzugte Wahl für die Kopplung von DFPAA mit primären oder sekundären Aminen, wie sie in vielen fluoreszierenden Sonden (z.B. Dansylcadaverin) oder Linkern vorkommen. Die Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Kombination mit 1-Hydroxybenzotriazol (HOBt) minimiert die Racemisierung und unterdrückt Nebenreaktionen, was zu höheren Ausbeuten und reineren Produkten führt.
Wissenschaftliche Begründung
EDC aktiviert die Carboxylgruppe der DFPAA zu einem hochreaktiven O-Acylisoharnstoff-Intermediat. Dieses Intermediat ist jedoch anfällig für eine Umlagerung zu einem unreaktiven N-Acylharnstoff. HOBt fängt das aktivierte Intermediat schnell ab und bildet einen HOBt-Ester. Dieser Ester ist weniger reaktiv als der O-Acylisoharnstoff, aber reaktiv genug, um effizient mit einem Amin zu reagieren, während er stabiler gegenüber der Umlagerung ist. Dies gewährleistet eine saubere und effiziente Amidbindungsknüpfung.
Benötigte Materialien
-
2,2-Difluor-2-phenylessigsäure (DFPAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid-Hydrochlorid (EDC-HCl)
-
1-Hydroxybenzotriazol (HOBt)
-
Amin-funktionalisiertes Reportermolekül (z.B. Dansylcadaverin)
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Magnetrührer und Rührfischchen
-
Reaktionsgefäß (z.B. Rundkolben) mit Septum unter Inertgasatmosphäre (Stickstoff oder Argon)
Schritt-für-Schritt-Protokoll
-
Vorbereitung: In einem trockenen Reaktionsgefäß werden 1,0 Äquivalente DFPAA (z.B. 172 mg, 1,0 mmol) in wasserfreiem DCM (10 mL) gelöst.
-
Zugabe der Reagenzien: Nacheinander werden 1,2 Äquivalente HOBt (z.B. 162 mg, 1,2 mmol), 1,2 Äquivalente EDC-HCl (z.B. 230 mg, 1,2 mmol) und 1,1 Äquivalente des amin-funktionalisierten Reportermoleküls zu der Lösung gegeben.
-
Basenzugabe: Die Reaktion wird auf 0 °C in einem Eisbad gekühlt. Anschließend werden langsam 2,5 Äquivalente DIPEA (z.B. 435 µL, 2,5 mmol) zugetropft. Die DIPEA neutralisiert das HCl-Salz des EDC und fördert die Reaktion.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung:
-
Die Reaktionsmischung wird mit DCM verdünnt.
-
Die organische Phase wird nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole) gewaschen. Dieser Schritt entfernt überschüssige Reagenzien und die Harnstoff-Nebenprodukte von EDC.
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
-
Aufreinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel oder präparativer HPLC aufgereinigt, um das gewünschte DFPAA-Amid-Derivat zu isolieren.
| Parameter | Bedingung | Begründung |
| Lösungsmittel | Wasserfreies DCM oder DMF | Aprotische Lösungsmittel, die die Reagenzien gut lösen und nicht mit den Intermediaten reagieren. |
| Temperatur | 0 °C bis Raumtemperatur | Die anfängliche Kühlung kontrolliert die exotherme Reaktion und minimiert Nebenreaktionen. |
| Reaktionszeit | 12 - 24 Stunden | Ausreichende Zeit für eine vollständige Umsetzung, insbesondere bei weniger reaktiven Aminen. |
| Stöchiometrie | Leichter Überschuss an EDC/HOBt | Gewährleistet die vollständige Aktivierung der Carbonsäure. |
| Base | DIPEA | Eine nicht-nukleophile Base, die die Reaktion fördert, ohne selbst zu konkurrieren. |
Tabelle 1: Optimierte Reaktionsparameter für die EDC/HOBt-Kopplung.
Protokoll 2: Derivatisierung über das Säurechlorid
Die Umwandlung der DFPAA in ihr Säurechlorid (2,2-Difluor-2-phenylacetylchlorid) erzeugt ein hochreaktives Intermediat. Diese Methode eignet sich für die Kopplung mit Alkoholen zur Bildung von Estern oder mit sterisch gehinderten bzw. elektronisch armen Aminen, die unter EDC/HOBt-Bedingungen nur langsam reagieren.
Wissenschaftliche Begründung
Thionylchlorid (SOCl₂) reagiert mit der Carbonsäure unter Abspaltung von SO₂ und HCl zu dem entsprechenden Säurechlorid. Das Säurechlorid ist ein starkes Elektrophil und reagiert schnell mit Nukleophilen wie Alkoholen oder Aminen. Diese Reaktion wird oft in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin durchgeführt, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen.
Abbildung 2: Reaktionsweg über das Säurechlorid-Intermediat.
Benötigte Materialien
-
2,2-Difluor-2-phenylessigsäure (DFPAA)
-
Thionylchlorid (SOCl₂)
-
Wasserfreies Toluol oder DCM
-
Reportermolekül mit Hydroxyl- oder Amin-Gruppe
-
Wasserfreies Pyridin oder Triethylamin
-
Rückflusskühler und Heizquelle (z.B. Heizpilz)
-
Rotationsverdampfer
Schritt-für-Schritt-Protokoll
Teil A: Herstellung des Säurechlorids
-
Reaktionsaufbau: In einem Rundkolben mit Rückflusskühler werden 1,0 Äquivalent DFPAA (z.B. 172 mg, 1,0 mmol) in wasserfreiem Toluol (10 mL) suspendiert.
-
Reagenzzugabe: Unter Rühren werden 2,0 Äquivalente Thionylchlorid (z.B. 146 µL, 2,0 mmol) langsam zugegeben. Eine katalytische Menge DMF (1 Tropfen) kann die Reaktion beschleunigen.
-
Reaktion: Die Mischung wird für 2-3 Stunden unter Rückfluss erhitzt (ca. 110 °C für Toluol). Die Reaktion ist abgeschlossen, wenn die Gasentwicklung (SO₂ und HCl) aufhört.
-
Isolierung: Das überschüssige Thionylchlorid und das Toluol werden vorsichtig im Vakuum am Rotationsverdampfer entfernt. Das zurückbleibende rohe 2,2-Difluor-2-phenylacetylchlorid wird typischerweise direkt im nächsten Schritt verwendet, da es feuchtigkeitsempfindlich ist.
Teil B: Kupplung mit dem Reportermolekül
-
Vorbereitung: Das Reportermolekül (1,0 Äquivalent) und eine Base wie Pyridin (1,5 Äquivalente) werden in wasserfreiem DCM in einem separaten, gekühlten (0 °C) Kolben gelöst.
-
Kupplung: Das in wasserfreiem DCM gelöste, frisch hergestellte Säurechlorid wird langsam zu der Lösung des Reportermoleküls getropft.
-
Reaktion: Die Mischung wird für 1-4 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung und Aufreinigung: Die Aufarbeitung erfolgt analog zu Protokoll 1 (wässrige Wäschen, Trocknen, Entfernen des Lösungsmittels), gefolgt von einer chromatographischen Aufreinigung.
| Parameter | Bedingung | Begründung |
| Reagenz | Thionylchlorid (SOCl₂) | Effizientes Reagenz zur Umwandlung von Carbonsäuren in Säurechloride. |
| Temperatur | Rückfluss (Toluol) | Erforderlich, um die Aktivierungsenergie für die Reaktion zu überwinden. |
| Atmosphäre | Feuchtigkeitsausschluss | Säurechloride sind hydrolyseempfindlich. |
| Kupplungs-Base | Pyridin / Triethylamin | Dient als Katalysator und fängt das entstehende HCl ab. |
Tabelle 2: Schlüsselparameter für die Säurechlorid-Methode.
Anwendung in biologischen Assays
Nach erfolgreicher Synthese und Charakterisierung (z.B. mittels NMR und Massenspektrometrie) können die DFPAA-Derivate in verschiedenen Assays eingesetzt werden:
-
Fluoreszenzmikroskopie: Ein mit einem Fluorophor markiertes DFPAA-Derivat kann zur Untersuchung der zellulären Aufnahme und subzellulären Verteilung mittels konfokaler Mikroskopie verwendet werden.
-
Enzymatische Assays: Wenn DFPAA als potenzieller Inhibitor eines Enzyms fungiert, kann ein derivatisiertes Analogon (z.B. mit einem Biotin-Tag) für Pull-Down-Assays oder Aktivitäts-basierte Sonden-Profiling (ABPP) genutzt werden, um Zielproteine zu identifizieren.
-
Bindungsstudien: Fluoreszenzpolarisations-Assays können mit einem fluoreszenz-markierten Derivat durchgeführt werden, um die Bindungsaffinität an ein Zielprotein quantitativ zu bestimmen.
Fazit
Die Derivatisierung von 2,2-Difluor-2-phenylessigsäure ist ein entscheidender Schritt, um dieses Molekül für ein breites Spektrum an biologischen Untersuchungen zugänglich zu machen. Die hier vorgestellten Protokolle zur Amidkopplung und zur Synthese über das Säurechlorid bieten Forschern zuverlässige und anpassbare Methoden zur Herstellung funktionalisierter DFPAA-Derivate. Die sorgfältige Auswahl der Derivatisierungsstrategie, basierend auf der Natur des Reportermoleküls und den experimentellen Anforderungen, ist der Schlüssel zum Erfolg.
Referenzen
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Die entscheidende Rolle von Fluor in der modernen pharmazeutischen Entwicklung. [Online]. Verfügbar unter: --INVALID-LINK--
-
Wolber, G. (n.d.). Neue computergestützte Methoden im Wirkstoffdesign. Fachbereich Biologie, Chemie, Pharmazie - Freie Universität Berlin. [Online]. Verfügbar unter: --INVALID-LINK--
-
Thieme Chemistry. (2020). Synthese von N-substituierten Harnstoffen aus primären Amiden. [Online]. Verfügbar unter: --INVALID-LINK--
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. National Center for Biotechnology Information. [Online]. Verfügbar unter: --INVALID-LINK--
References
Synthesis of 2,2-Difluoro-2-phenylacetic Acid: An Application Note and Protocol
Introduction
2,2-Difluoro-2-phenylacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the gem-difluoro moiety can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and acidity.[1][2] This guide provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, ethyl benzoylformate. The synthesis involves a deoxofluorination reaction using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), followed by ester hydrolysis to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and a self-validating experimental protocol.
Chemical Profile and Properties
A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl benzoylformate | ![]() | C₁₀H₁₀O₃ | 178.18 | 1603-79-8 |
| Ethyl 2,2-difluoro-2-phenylacetate | ![]() | C₁₀H₁₀F₂O₂ | 200.18 | 2248-46-6 |
| This compound | ![]() | C₈H₆F₂O₂ | 172.13 | 360-03-2 |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Deoxofluorination: The carbonyl group of ethyl benzoylformate is converted to a gem-difluoride using Deoxo-Fluor®.
-
Hydrolysis: The resulting ethyl 2,2-difluoro-2-phenylacetate is hydrolyzed to the final product, this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Deoxofluorination of Ethyl Benzoylformate
Mechanistic Insight
The deoxofluorination of carbonyl compounds with aminosulfur trifluorides like Deoxo-Fluor® is a well-established transformation.[3] The reaction is believed to proceed through the initial activation of the carbonyl oxygen by the sulfur atom of Deoxo-Fluor®, followed by nucleophilic attack of fluoride and subsequent elimination to form the gem-difluoride. Deoxo-Fluor® is often preferred over other fluorinating agents like DAST due to its higher thermal stability, which allows for reactions to be conducted at elevated temperatures with a greater margin of safety.[4]
Experimental Protocol
Materials:
-
Ethyl benzoylformate (1.0 eq)
-
Deoxo-Fluor® (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoylformate (1.0 eq) and anhydrous dichloromethane (to make a 0.5 M solution).
-
Addition of Deoxo-Fluor®: With stirring, carefully add Deoxo-Fluor® (1.5 eq) to the solution at room temperature. Caution: Deoxo-Fluor® reacts violently with water and is a respiratory hazard; it should be handled in a well-ventilated fume hood.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas (CO₂ and HF); ensure adequate ventilation and perform this step slowly to control effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2,2-difluoro-2-phenylacetate as a colorless oil.
Part 2: Hydrolysis of Ethyl 2,2-difluoro-2-phenylacetate
Mechanistic Insight
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard saponification reaction. A base, such as lithium hydroxide, attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.
Experimental Protocol
Materials:
-
Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., hexanes/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a white solid.[5]
Characterization Data
Ethyl 2,2-difluoro-2-phenylacetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.40 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (t, J = 35.4 Hz, C=O), 134.8 (t, J = 22.2 Hz, Ar-C), 130.5 (Ar-CH), 128.8 (Ar-CH), 125.7 (t, J = 5.6 Hz, Ar-CH), 115.5 (t, J = 250.5 Hz, CF₂), 63.2 (OCH₂CH₃), 13.9 (OCH₂CH₃).
-
Mass Spectrometry (EI): m/z (%) = 200 (M⁺), 127 (M⁺ - CO₂Et), 101.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, COOH), 7.60-7.45 (m, 5H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 169.0 (t, J = 33.4 Hz, C=O), 134.5 (t, J = 21.2 Hz, Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (t, J = 5.8 Hz, Ar-CH), 115.0 (t, J = 252.5 Hz, CF₂).
-
Mass Spectrometry (EI): m/z (%) = 172 (M⁺), 127 (M⁺ - COOH), 101.[6]
Safety and Handling
-
Deoxo-Fluor®: This reagent is corrosive, toxic by inhalation and if swallowed, and reacts violently with water, liberating toxic HF gas.[7] It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dry.
-
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.
References
- 1. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Incorporating 2,2-Difluoro-2-phenylacetic acid into Novel Pharmaceutical Compounds
Introduction: The Strategic Advantage of the Gem-Difluoro-α-Aryl Acetic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of lead compounds. The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on a particularly valuable building block: 2,2-Difluoro-2-phenylacetic acid . The gem-difluoro group at the α-position to the carboxylic acid and a phenyl ring offers a unique combination of electronic and steric properties, making it a powerful bioisostere for various functionalities in medicinal chemistry.
The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can lead to more stable compounds by blocking metabolic oxidation at that position.[2] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid proton, which can alter its interactions with biological targets and improve its pharmacokinetic properties. Compared to its non-fluorinated analog, phenylacetic acid, which has a pKa of approximately 4.31, this compound is a stronger acid.[3][4] This enhanced acidity can be a key factor in designing compounds with improved solubility and target engagement.
This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the incorporation of this compound into amides and esters, along with insights into the rationale behind these synthetic strategies.
Physicochemical Properties: A Comparative Overview
The decision to incorporate the 2,2-difluoro-2-phenylacetyl moiety should be data-driven. Below is a comparative table of key physicochemical properties of this compound and its non-fluorinated parent compound, phenylacetic acid.
| Property | This compound | Phenylacetic acid | Rationale for Significance in Drug Design |
| Molecular Weight | 172.13 g/mol [5][6] | 136.15 g/mol [3] | A modest increase in molecular weight is a small trade-off for the significant benefits in metabolic stability and target interaction. |
| pKa | Lower than 4.31 (stronger acid) | ~4.31[3][4] | Increased acidity can lead to stronger ionic interactions with target proteins and can influence solubility and membrane permeability. |
| Predicted XlogP | 2.1[5][6] | 1.4 | The increase in lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. |
| Melting Point | 65-75 °C | 76-77 °C[3] | Relevant for assessing solid-state properties and formulation development. |
Core Synthetic Strategies: Amide and Ester Bond Formation
The primary routes for incorporating this compound into larger molecules involve the formation of amide and ester bonds. The increased acidity of the difluorinated acid can influence the choice of coupling reagents and reaction conditions.
I. Amide Bond Formation: Synthesis of Novel 2,2-Difluoro-2-phenylacetamides
Amide bonds are a cornerstone of many pharmaceutical structures. The synthesis of 2,2-difluoro-2-phenylacetamides can be achieved through various coupling methods. The choice of method will depend on the nature of the amine (e.g., primary, secondary, electron-rich, or electron-deficient) and the desired scale of the reaction.
Caption: General workflow for amide bond formation.
This protocol is generally effective for a wide range of amines, including those that may be less reactive. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-difluoro-2-phenylacetamide derivative.
Causality and Trustworthiness:
-
Why HATU? HATU is a superior coupling reagent for this reaction due to the increased acidity of the fluorinated acid. It rapidly forms an activated ester, which then readily reacts with the amine, minimizing the risk of side reactions.[7]
-
Why DIPEA? A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid without competing with the primary/secondary amine as a nucleophile.
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
II. Ester Bond Formation: Accessing Novel Ester Derivatives
Esterification of this compound can be achieved using classic methods like Fischer esterification, or milder, more modern approaches. Esters are often used as prodrugs to improve the bioavailability of a parent carboxylic acid.
This protocol describes a classic acid-catalyzed esterification, a robust method for producing esters.[8]
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (3.0 eq, can also act as a solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)
-
Toluene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and benzyl alcohol (3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours. If using toluene, employ a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash further with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or flash column chromatography.
Causality and Trustworthiness:
-
Why an excess of alcohol? Fischer esterification is a reversible reaction.[9] Using an excess of one reactant (in this case, the less expensive benzyl alcohol) shifts the equilibrium towards the formation of the ester, increasing the yield.
-
Why an acid catalyst? The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
-
Self-Validation: The removal of water via a Dean-Stark trap provides a visual confirmation of the reaction's progress. The final product can be characterized by IR (appearance of ester C=O stretch) and NMR spectroscopy.
Applications in Medicinal Chemistry: The Case of FAAH Inhibitors
The 2,2-difluoro-2-phenylacetyl moiety is an attractive scaffold for the development of enzyme inhibitors. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) are being investigated for the treatment of pain, anxiety, and other neurological disorders.[10] The electrophilicity of the carbonyl carbon in amides and esters derived from this compound can be tuned to design potent and selective inhibitors.
The incorporation of a difluorobenzodioxolyl moiety, a related structure, has been explored in the synthesis of FAAH inhibitors, highlighting the utility of such fluorinated aromatic structures in modulating the activity of this enzyme.[2]
Caption: Conceptual pathway from building blocks to a therapeutic effect.
Metabolic Stability Considerations
A key driver for incorporating the gem-difluoro motif is to enhance metabolic stability. The C-F bond is significantly stronger than the C-H bond, making the α-position of the phenylacetic acid scaffold resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate. While specific pharmacokinetic data for compounds containing the 2,2-difluoro-2-phenylacetyl moiety are not abundant in the public domain, studies on related difluorophenoxy-containing compounds have shown favorable pharmacokinetic properties in preclinical species, including low plasma clearance and moderate oral bioavailability.[11]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its unique electronic and steric properties, particularly its increased acidity and resistance to metabolic oxidation, offer significant advantages in drug design. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this scaffold into new chemical entities. By understanding the rationale behind the synthetic methods and the potential applications of this building block, researchers can leverage its properties to develop the next generation of therapeutic agents.
References
- 1. CAS 383-19-7 | 2,2-difluoro-2-phenylacetamide - Synblock [synblock.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental conditions for reactions involving 2,2-Difluoro-2-phenylacetic acid
An In-Depth Guide to the Experimental Chemistry of 2,2-Difluoro-2-phenylacetic Acid
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the experimental conditions for handling and reacting this compound. This valuable fluorinated building block is pivotal in the synthesis of novel pharmaceuticals and advanced materials, owing to the unique electronic properties conferred by the gem-difluoro group adjacent to a phenyl ring. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, ensuring both reproducibility and opportunities for rational optimization.
Compound Profile and Safety Precautions
1.1. Physicochemical Properties
This compound (PhCF₂COOH) is a white solid organic compound.[1] Its structure incorporates a phenyl group and a carboxylic acid moiety attached to a carbon atom bearing two fluorine atoms. This gem-difluoro substitution significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analog, phenylacetic acid, a critical consideration for reaction design.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [2][3] |
| Molecular Weight | 172.13 g/mol | [2] |
| CAS Number | 360-03-2 | [2][4] |
| Appearance | White Solid | [1] |
| Melting Point | 76 to 77 °C | [1] |
| Boiling Point | 265.5 °C | [1] |
| Acidity (pKa) | ~4.31 (for Phenylacetic acid) | [1] |
Note: The pKa of the difluorinated compound is expected to be lower (more acidic) due to the inductive effect of the fluorine atoms.
1.2. Critical Safety and Handling Protocols
This compound and its analogs are corrosive and irritants. Strict adherence to safety protocols is mandatory.
-
GHS Hazard Classification : The compound is classified as causing severe skin burns and eye damage (Skin Corr. 1B) and irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[2]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[5]
-
Handling : Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure proper grounding to prevent static discharge.[5]
-
Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[6]
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical attention.[5]
Synthesis of this compound
The synthesis of α,α-difluoroaryl acetic acids is a multi-step process. While numerous specific pathways exist, a common strategy involves the introduction of the difluoroacetate moiety to a phenyl precursor. One general approach, adapted from principles in patent literature, involves a diazotization-addition sequence followed by hydrolysis.[7]
2.1. General Synthetic Workflow
Caption: General two-step synthesis pathway.
2.2. Protocol: Synthesis via Hydrolysis
This protocol is a representative procedure based on common chemical transformations.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge the precursor compound (e.g., ethyl 2,2-difluoro-2-phenylacetate).
-
Hydrolysis : Add a solution of aqueous acid, such as 50% sulfuric acid.[8] The ratio of acid to the starting ester is critical for driving the reaction to completion.
-
Heating : Heat the mixture under reflux (typically 100-110 °C) for several hours (e.g., 8-15 hours).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-water. The product, this compound, may precipitate as a solid.
-
Extraction : If the product remains in solution, perform an extraction with an organic solvent like diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Key Downstream Reactions and Protocols
The carboxylic acid moiety of this compound is the primary site of reactivity, allowing for transformations into esters, amides, and other derivatives crucial for drug discovery.[9][10]
Esterification
Esterification is a fundamental reaction converting the carboxylic acid into an ester, which can improve compound solubility, membrane permeability, or act as a protecting group. The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium process.[11]
Causality : The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid.[12] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, so water is typically removed, or an excess of one reactant is used to drive the equilibrium towards the product ester.[11][13]
Caption: Fischer-Speier esterification workflow.
Protocol: Synthesis of Ethyl 2,2-difluoro-2-phenylacetate
-
Setup : To a round-bottom flask, add this compound (1.0 eq).
-
Reagents : Add an excess of the alcohol, in this case, absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).[14]
-
Reaction : Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Quenching & Work-up : After cooling, pour the mixture into a beaker of cold water. To neutralize any remaining acid, slowly add a saturated solution of sodium bicarbonate until effervescence ceases.[12][14]
-
Extraction : Extract the aqueous layer with diethyl ether (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude ester can be purified by flash column chromatography.
| Catalyst | Solvent | Temperature | Typical Yield | Reference |
| H₂SO₄ (conc.) | Excess Alcohol | Reflux | >80% | [11][13] |
| p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | >80% | [13] |
| Amberlyst-15 | Excess Alcohol | 110 °C | ~80% | [13] |
Amidation
The formation of an amide bond is one of the most critical reactions in medicinal chemistry.[15] While direct amidation is possible, it often requires high temperatures. A more reliable and common method involves the activation of the carboxylic acid, typically by converting it to an acid chloride.
Causality : Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride intermediate. The lone pair on the amine nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base (like triethylamine or pyridine) is added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[16]
Protocol: Two-Step Amide Synthesis via Acyl Chloride
Step A: Formation of 2,2-Difluoro-2-phenylacetyl chloride
-
Setup : In a fume hood, add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Reagent : Add an excess of thionyl chloride (SOCl₂, ~2-3 eq), which can also act as the solvent. Alternatively, use a solvent like dichloromethane (DCM) or toluene.[16]
-
Reaction : Heat the mixture to reflux (for toluene, ~110 °C) for 1-2 hours.[16] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation : Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.
Step B: Amide Formation
-
Setup : Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) in an anhydrous aprotic solvent (e.g., DCM) in a separate flask. Cool the mixture in an ice bath (0 °C).[16]
-
Addition : Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Work-up : Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by recrystallization or flash column chromatography.
| Activating Agent | Base | Solvent | Temperature | Reference |
| SOCl₂ / (COCl)₂ | Pyridine / TEA | DCM / Toluene | 0 °C to RT | [16] |
| EDC / HOBt | DIPEA | DMF / DCM | 0 °C to RT | [17] |
| Boric Acid | None (thermal) | Toluene / Xylene | Reflux | [17] |
| NiCl₂ (catalyst) | None | Toluene | 110 °C | [15] |
Decarboxylation
Decarboxylation of phenylacetic acids to form toluene derivatives is generally difficult and requires high temperatures or specific catalytic systems. The reaction proceeds by eliminating CO₂.[18] For phenylacetic acid itself, the mechanism can involve the formation of a benzyl anion intermediate.[18] The presence of electron-withdrawing groups, like the gem-difluoro motif, can influence the stability of intermediates.
Causality : The stability of the carbanion formed upon loss of CO₂ is key. While a simple phenyl carbanion is unstable, benzylic carbanions gain some stability from the aromatic ring. Acid catalysis can facilitate decarboxylation by protonating the aromatic ring, creating a zwitterionic intermediate that can more readily lose CO₂.[18][19][20]
Protocol: General Conditions for Thermal Decarboxylation
Note: This is a challenging transformation and yields can be variable.
-
Setup : Place the this compound in a high-temperature reaction vessel, potentially with a copper-based catalyst (e.g., copper chromite) which is known to facilitate such reactions.
-
Solvent : Use a high-boiling point, inert solvent such as quinoline or diphenyl ether.
-
Reaction : Heat the mixture to a high temperature (often >200 °C) for several hours.
-
Monitoring : Monitor the evolution of CO₂ gas as an indicator of reaction progress.
-
Work-up : After cooling, the reaction mixture is typically diluted with a solvent like ether and washed with acid and base to remove any remaining starting material or byproducts. The product, (difluoromethyl)benzene, would then be isolated by distillation.
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by its carboxylic acid functionality. Standard transformations such as esterification and amidation can be achieved with high efficiency using well-established protocols, particularly through the use of acyl chloride intermediates for amidation. Synthesis and decarboxylation represent more complex challenges requiring specific conditions. By understanding the chemical principles behind these transformations, researchers can effectively utilize this building block in the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery [ouci.dntb.gov.ua]
- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. upload.wikimedia.org [upload.wikimedia.org]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2,2-Difluoro-2-phenylacetic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of the Difluoromethyl Moiety in Modern Agrochemicals
The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate continuous innovation in the agrochemical industry. A key strategy in the design of novel, effective, and environmentally conscious pesticides is the incorporation of fluorine-containing functional groups. Among these, the difluoromethyl (CF₂H) group has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, or amine groups.[1] This allows for enhanced binding affinity to target enzymes and improved metabolic stability, often translating to higher efficacy and a more favorable toxicological profile.
2,2-Difluoro-2-phenylacetic acid serves as a pivotal starting material for the introduction of the valuable difluoromethylphenyl motif into a variety of agrochemical scaffolds. This application note provides a comprehensive guide for researchers and synthetic chemists on the strategic utilization of this compound in the synthesis of potent agrochemicals, with a particular focus on the widely successful class of pyrazole carboxamide fungicides.
Core Synthetic Strategy: From Phenylacetic Acid to a Key Pyrazole Intermediate
A prevalent and highly effective class of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs). Many of these, including the commercial fungicide Bixafen, are pyrazole carboxamides.[2] A crucial building block for the synthesis of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While various synthetic routes to this intermediate exist, this guide outlines a plausible and efficient pathway commencing from this compound.
The overall synthetic workflow can be visualized as a two-part process: first, the construction of the core pyrazole ring system from the phenylacetic acid precursor, and second, the amide coupling of the resulting pyrazole carboxylic acid with a suitable aniline derivative to yield the final agrochemical.
Caption: Proposed synthetic pathway from this compound to a pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Synthesis of 3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This multi-step synthesis transforms this compound into the key pyrazole carboxylic acid intermediate.
Step 1a: Synthesis of 2,2-Difluoro-2-phenylacetyl chloride
The initial step involves the activation of the carboxylic acid to the more reactive acyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,2-difluoro-2-phenylacetyl chloride, which can be used in the next step without further purification.
-
Causality: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them amenable to nucleophilic attack in subsequent C-C bond-forming reactions. Thionyl chloride and oxalyl chloride are common and effective reagents for this transformation, producing gaseous byproducts that are easily removed.[3][4]
Step 1b: Synthesis of Ethyl 4,4-difluoro-4-phenyl-3-oxobutanoate
This step involves a Claisen condensation-type reaction to form a β-ketoester.
-
Materials:
-
2,2-Difluoro-2-phenylacetyl chloride (from Step 1a)
-
Ethyl acetoacetate
-
Strong base (e.g., Sodium ethoxide or Sodium hydride)
-
Anhydrous solvent (e.g., Ethanol or THF)
-
-
Protocol:
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of the base in the anhydrous solvent.
-
Cool the base solution to 0 °C and add ethyl acetoacetate (1.1 eq) dropwise.
-
Slowly add the crude 2,2-difluoro-2-phenylacetyl chloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1c: Synthesis of 3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This final step in the intermediate synthesis involves a cyclization reaction with methylhydrazine followed by saponification.
-
Materials:
-
Ethyl 4,4-difluoro-4-phenyl-3-oxobutanoate (from Step 1b)
-
Methylhydrazine
-
Solvent (e.g., Ethanol)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the β-ketoester (1.0 eq) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude pyrazole ester, add a solution of NaOH (2.0 eq) in water and heat to reflux for 2-4 hours to facilitate saponification.
-
Cool the reaction mixture to 0 °C and acidify with concentrated HCl until the pH is approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-(difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Causality: The reaction of a β-dicarbonyl compound with a hydrazine is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. The subsequent saponification of the ester to the carboxylic acid is a standard hydrolysis reaction.
Part 2: Synthesis of a Pyrazole Carboxamide Fungicide
This part details the amide coupling of the synthesized pyrazole carboxylic acid with a representative aniline to produce the final agrochemical.
Caption: Experimental workflow for the amide coupling reaction.
Step 2a: Synthesis of 3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
Similar to Step 1a, the pyrazole carboxylic acid is activated to its acyl chloride.
-
Materials:
-
3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Part 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
-
Protocol:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Step 2b: Amide Coupling to Yield the Final Product
The final step is the formation of the amide bond.
-
Materials:
-
3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Step 2a)
-
Substituted aniline (e.g., 2-amino-3',4'-dichloro-5-fluorobiphenyl for a Bixafen analog)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Protocol:
-
Dissolve the substituted aniline (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude pyrazole acyl chloride in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Causality: The reaction between an acyl chloride and an amine is a robust and widely used method for the formation of amide bonds. The tertiary amine base is added to neutralize the HCl generated during the reaction.
Data and Characterization
The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR Signals (ppm, indicative) | Expected Mass Spectrum (m/z) |
| 2,2-Difluoro-2-phenylacetyl chloride | 7.4-7.6 (m, 5H, Ar-H), triplet for CHF₂ proton may be observed. | [M]+ corresponding to C₈H₅ClF₂O |
| 3-(Difluoromethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 8.0-8.2 (s, 1H, pyrazole-H), 7.4-7.6 (m, 5H, Ar-H), 6.8-7.1 (t, 1H, CHF₂), 3.9 (s, 3H, N-CH₃), 12.0-13.0 (br s, 1H, COOH). | [M+H]+ corresponding to C₁₂H₁₁F₂N₂O₂ |
| Final Pyrazole Carboxamide Product | Signals corresponding to both the pyrazole and aniline moieties, a broad singlet for the amide N-H, and the characteristic triplet for the CHF₂ proton. | [M+H]+ corresponding to the molecular formula of the target fungicide. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of advanced agrochemicals. The protocols detailed herein provide a robust framework for the preparation of potent pyrazole carboxamide fungicides. The principles of activating a carboxylic acid to an acyl chloride followed by amide coupling are broadly applicable and can be adapted for the synthesis of a wide range of agrochemical analogs. Further derivatization of the aniline component can lead to the discovery of new active ingredients with improved efficacy, expanded spectrum of activity, and enhanced environmental profiles, thereby contributing to the development of sustainable agricultural practices.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Protocols for the Functionalization of Peptides with 2,2-Difluoro-2-phenylacetic acid
Abstract
The incorporation of unique chemical moieties into peptides is a cornerstone of modern drug discovery, enhancing pharmacokinetic properties such as metabolic stability and cell permeability. 2,2-Difluoro-2-phenylacetic acid (DFPAA) is a valuable building block in this regard, serving as a bioisostere for the benzylic amide carbonyl or hydroxyl group. However, its functionalization onto a peptide's N-terminus or side chain presents distinct challenges due to the electron-withdrawing nature of the gem-difluoro group, which deactivates the carboxyl group towards standard amide bond formation. This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the successful coupling of DFPAA to peptides, targeting researchers, scientists, and professionals in drug development.
Scientific Principles & Rationale
The primary challenge in coupling this compound to a primary or secondary amine, such as the N-terminus of a peptide, is the reduced electrophilicity of the carboxyl carbon. The two fluorine atoms are powerful electron-withdrawing groups, inductively destabilizing the transition state of nucleophilic acyl substitution. Consequently, standard amide coupling conditions may result in sluggish reactions and low yields.[1][2]
To overcome this, a highly efficient activation of the carboxylic acid is paramount. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent.[3] Urionium/aminium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are exceptionally well-suited for this task.[4][5]
The efficacy of HATU stems from its ability to form a highly reactive OAt-active ester intermediate.[4][6] This process is facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid to form a carboxylate anion.[4][7] This anion then attacks HATU, leading to the formation of the active ester, which is then readily attacked by the peptide's amine terminus to form the stable amide bond.[4][6] The pyridine nitrogen atom in the HOAt component of HATU is thought to further accelerate the final coupling step through a neighboring group effect, stabilizing the transition state.[6]
Overall Experimental Workflow
The functionalization process, particularly in a solid-phase context, follows a well-defined sequence of steps designed to ensure high efficiency and purity of the final product. The workflow ensures that each chemical transformation is driven to completion before proceeding to the next.
Caption: High-level workflow for solid-phase peptide functionalization with DFPAA.
Detailed Protocols
This section provides step-by-step methodologies for both solid-phase (on-resin) and solution-phase coupling of DFPAA to a peptide.
Protocol 1: On-Resin N-Terminal Functionalization (Fmoc-SPPS)
This protocol is designed for modifying a peptide while it is still attached to the solid support, which simplifies purification by allowing excess reagents to be washed away.[8] It assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow on a Rink Amide resin for a C-terminal amide.[9]
Materials and Reagents:
-
Peptide-bound Rink Amide resin (e.g., 0.1 mmol scale)
-
This compound (DFPAA)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold Diethyl Ether
-
Solid Phase Peptide Synthesis (SPPS) vessel with frit
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the peptide-resin (0.1 mmol) in the SPPS vessel. Add DMF (5-10 mL) and agitate for 30 minutes to swell the resin beads.[10] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes, then drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.[10]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform a cycle of 5 washes with DMF (10 mL each).
-
Kaiser Test (Optional but Recommended): Take a small sample of beads and perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.[11]
-
Reagent Preparation (Activation Mixture): In a separate vial, dissolve DFPAA (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq.) and vortex for 1-2 minutes. This pre-activation step is crucial for activating the electron-deficient acid.[10]
-
Coupling Reaction: Immediately add the activated DFPAA solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Due to the deactivated nature of DFPAA, an extended coupling time of 2-4 hours is recommended.[10]
-
Monitoring and Capping: After the coupling period, perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated. Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be permanently capped using a solution of acetic anhydride/DIPEA/DMF.
-
Final Washing: Once coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (5 x 10 mL) followed by DCM (5 x 10 mL) to remove all soluble reagents and byproducts. Dry the resin under a stream of nitrogen.
-
Cleavage and Deprotection: Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the dried resin.[12] Allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.[11] Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by Reverse-Phase HPLC (RP-HPLC).[13][14]
Protocol 2: Solution-Phase Functionalization
This protocol is suitable for modifying a purified peptide that has already been cleaved from the resin. Careful control of stoichiometry is critical as excess reagents must be removed during purification.
Materials and Reagents:
-
Purified, lyophilized peptide with a free N-terminus
-
This compound (DFPAA)
-
HATU
-
DIPEA
-
Anhydrous DMF or other suitable polar aprotic solvent
-
RP-HPLC system for purification
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide (e.g., 10 µmol, 1 eq.) in a minimal volume of anhydrous DMF.
-
Reagent Preparation: In a separate microcentrifuge tube, dissolve DFPAA (12 µmol, 1.2 eq.) and HATU (11.5 µmol, 1.15 eq.) in anhydrous DMF (e.g., 200 µL).
-
Reaction Initiation: Add DIPEA (30 µmol, 3 eq.) to the peptide solution, followed immediately by the DFPAA/HATU solution.
-
Coupling Reaction: Vortex the mixture gently and allow it to react at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting peptide and the appearance of the desired product mass.
-
Quenching and Dilution: Once the reaction is complete, quench any remaining active ester by adding a small amount of water. Dilute the reaction mixture with an appropriate solvent (e.g., 0.1% TFA in water) to prepare for HPLC purification.
-
Purification and Analysis: Purify the reaction mixture using preparative or semi-preparative RP-HPLC to isolate the functionalized peptide.[15][16] Collect fractions and analyze by LC-MS to confirm the identity and purity of the desired product. Lyophilize the pure fractions to obtain the final product.
Mechanism & Key Intermediates
The success of the functionalization hinges on the HATU-mediated activation of DFPAA. The mechanism involves the formation of a key active ester intermediate which is highly susceptible to nucleophilic attack by the peptide's amine.
Caption: Activation of DFPAA with HATU to form the reactive OAt-ester intermediate.
Data Interpretation & Quality Control
Successful functionalization is confirmed primarily by mass spectrometry. The addition of the 2,2-difluoro-2-phenylacetyl group results in a predictable mass increase in the final peptide.
| Parameter | Value |
| Chemical Formula of DFPAA | C₈H₆F₂O₂ |
| Molecular Weight of DFPAA | 172.13 g/mol |
| Mass Shift upon Coupling | +154.03 Da (C₈H₄F₂O) |
| Calculation | Mass of DFPAA (172.13) - Mass of H₂O (18.01) = 154.12 (Nominal mass shift is 154) |
Analytical Characterization:
-
LC-MS: The primary tool for verification. The crude product should show a peak corresponding to the calculated mass of the functionalized peptide. After purification, the main peak in the chromatogram should correspond to the correct mass with >95% purity.[17]
-
RP-HPLC: The addition of the hydrophobic phenyl group will typically cause a significant increase in the retention time of the modified peptide compared to the unfunctionalized precursor on a C18 column.[14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser test after coupling) | 1. Insufficient activation of DFPAA.2. Steric hindrance.3. Low quality or old reagents. | 1. Ensure accurate stoichiometry (use at least 2.9 eq. of HATU). Pre-activate for 1-2 minutes before adding to the resin.2. Increase coupling time to 4-6 hours or perform a double coupling.3. Use fresh, high-purity HATU, DFPAA, and peptide synthesis-grade DMF. |
| Guanidinylation of N-terminus | A known side reaction of HATU, where the peptide amine attacks HATU itself instead of the active ester.[4] | 1. Avoid large excess of HATU. Use the recommended stoichiometry (2.9-3.0 eq.).2. Ensure rapid addition of the pre-activated mixture to the resin to minimize the lifetime of free HATU in the presence of the peptide. |
| Poor Yield After Cleavage/Precipitation | 1. Incomplete cleavage from the resin.2. Peptide is soluble in cold ether. | 1. Extend cleavage time to 3-4 hours. Ensure a sufficient volume of cleavage cocktail is used.2. Minimize the volume of ether used for the first precipitation. Ensure ether is ice-cold. If solubility persists, alternative workup may be required. |
| Multiple Peaks in HPLC of Crude Product | 1. Incomplete coupling (starting material present).2. Racemization during coupling (less common with HATU).3. Side reactions during TFA cleavage (e.g., with Trp, Met, Cys). | 1. Optimize coupling as described above.2. HATU is excellent at suppressing racemization, but ensure reaction temperature does not exceed 25-30°C.[5]3. Ensure the correct scavengers are used in the TFA cocktail based on the peptide sequence (e.g., TIS for Trp). |
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylacetic Acid
Welcome to the technical support guide for the synthesis of 2,2-Difluoro-2-phenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable fluorinated building block. This guide provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format to help you troubleshoot your experiments effectively.
The incorporation of a difluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a key intermediate. However, its synthesis is not without challenges. This document will walk you through the critical aspects of the most common synthetic routes, focusing on the causality behind experimental choices to ensure both success and safety in your laboratory.
Primary Synthetic Workflow: An Overview
The most prevalent and reliable method for synthesizing this compound involves a two-stage process: a Reformatsky-type reaction to construct the carbon skeleton, followed by hydrolysis of the resulting ester. Understanding the critical parameters of each stage is key to a successful outcome.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Part 1: The Reformatsky Reaction Stage
The formation of the organozinc intermediate (the "Reformatsky enolate") is the most critical and often problematic step.[1] Success hinges on the quality of reagents and strict control of reaction conditions.
Q1: My Reformatsky reaction is sluggish, has a long induction period, or fails to start entirely. What's wrong?
A1: This is the most common failure mode and is almost always linked to the quality and activation of the zinc metal. The reaction mechanism requires the oxidative addition of zinc into the carbon-halogen bond of the difluoroacetate ester, a process that occurs on the metal's surface.[1]
-
Causality: A passivating layer of zinc oxide on the metal surface will prevent the reaction from initiating. Commercial zinc dust or turnings are often coated with this layer.
-
Troubleshooting Steps:
-
Zinc Activation (Critical): Do not use zinc directly from the bottle. Activate it immediately before use.
-
Protocol: Stir the zinc dust vigorously in 1 M HCl for 1-2 minutes, decant the acid, and wash sequentially with deionized water, ethanol, and finally, anhydrous diethyl ether or THF. Dry the activated zinc under high vacuum with gentle heating (~100 °C) for several hours and store under an inert atmosphere.
-
-
Reagent Purity:
-
α-Halo Ester: Use high-purity ethyl 2-iodo- or 2-bromodifluoroacetate. The iodo-ester is significantly more reactive than the bromo-ester and is often preferred for difficult substrates.[2][3]
-
Solvent: Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. Water will quench the organozinc intermediate as it forms. Distill from sodium/benzophenone or pass through an activated alumina column.
-
-
Initiation Aids: A small crystal of iodine can sometimes be added to the reaction mixture. It reacts with the zinc surface, etching it and exposing fresh metal to initiate the reaction.
-
Q2: The reaction worked, but my yield is low and I have a complex mixture of byproducts. What are the likely side reactions?
A2: Several side reactions can compete with the desired nucleophilic addition, primarily driven by the reactivity of the organozinc reagent and the reaction conditions.
-
Causality & Minimization:
-
Wurtz-type Coupling: The Reformatsky reagent can react with another molecule of the α-halo ester. This is more prevalent at higher temperatures.
-
Solution: Maintain a low reaction temperature after initiation (e.g., 0 °C or room temperature, depending on the substrate) and add the α-halo ester slowly to the zinc suspension to keep its instantaneous concentration low.
-
-
Aldehyde Enolization: If using an enolizable aldehyde, the organozinc reagent can act as a base, leading to deprotonation instead of addition.
-
Solution: The Reformatsky reagent is less basic than Grignard or organolithium reagents, making this less of a problem.[4] However, using a more reactive α-iodo ester at lower temperatures can favor the addition pathway.
-
-
Self-Condensation of the Ester: Two molecules of the Reformatsky reagent can react with each other.
-
Solution: This is minimized by adding the aldehyde to the pre-formed organozinc reagent, ensuring the electrophile is present to trap the nucleophile as it forms.
-
-
Caption: Troubleshooting workflow for low yields in the Reformatsky reaction.
Part 2: The Hydrolysis & Workup Stage
Converting the intermediate ester to the final carboxylic acid is typically straightforward, but the unique properties of the difluorinated product introduce potential pitfalls.
Q3: My hydrolysis of the intermediate ester is incomplete, even after prolonged heating. What can I do?
A3: The electron-withdrawing fluorine atoms can make the ester carbonyl less susceptible to nucleophilic attack compared to non-fluorinated analogs, potentially slowing hydrolysis.
-
Causality: Standard hydrolysis conditions may not be sufficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Switch Hydrolysis Conditions: If you are using acidic hydrolysis (e.g., aq. HCl), switch to basic saponification (e.g., NaOH or LiOH in a THF/water mixture). Saponification is generally faster and irreversible. Follow with a careful acidic workup to protonate the carboxylate salt.
-
Increase Temperature: If using basic conditions, gently refluxing the reaction can significantly increase the rate.
-
Use a Co-solvent: To improve solubility of the organic ester in the aqueous medium, use a co-solvent like THF or dioxane. This increases the effective concentration of both reactants in a single phase.
-
Q4: I'm concerned about product stability. Can this compound decompose during workup?
A4: Yes, while generally stable, the product can undergo decarboxylation under certain harsh conditions, particularly oxidative conditions.
-
Causality: The molecule is designed to undergo radical decarboxylation to form a stabilized difluorobenzyl radical, a property exploited in subsequent synthetic applications.[5] While thermal decarboxylation requires high temperatures, acidic or oxidative stress during workup could potentially initiate this process, reducing yield.
-
Preventative Measures:
-
Avoid Harsh Oxidants: Ensure no strong oxidizing agents are present during the workup.
-
Moderate Acidity and Temperature: During the acidic workup after saponification, use standard acids (e.g., 1-3 M HCl) and avoid excessive heating. The increased acidity of the product due to the fluorine atoms means it is a relatively stable carboxylate anion.[6]
-
Prompt Extraction: After acidification, promptly extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate or diethyl ether) to remove it from the aqueous acidic environment.
-
Part 3: Purification & Characterization
Isolating the final product in high purity is essential.
Q5: What is the most effective method for purifying the final product?
A5: this compound is a crystalline solid (m.p. 65-75 °C), making recrystallization the preferred method of purification.[7]
-
Causality: The primary impurities are typically unreacted starting ester or non-polar byproducts from the Reformatsky step. Recrystallization is highly effective at separating crystalline solids from oily or more soluble impurities.
-
Protocol Steps:
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice is a binary system like toluene/hexanes or ethyl acetate/hexanes.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., toluene). If impurities remain undissolved, perform a hot filtration. Slowly add the hot, less polar anti-solvent (e.g., hexanes) until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Q6: What key signals in NMR and IR spectroscopy confirm the identity and purity of my final product?
A6: Spectroscopic analysis is crucial for verification.
| Parameter | Typical Value / Observation | Notes |
| ¹H NMR | ~7.4-7.6 ppm (multiplet, 5H, Ar-H), ~10-13 ppm (broad singlet, 1H, COOH) | The acidic proton signal can be broad and may exchange with D₂O. |
| ¹⁹F NMR | Singlet (relative to CFCl₃ or other standard) | The two fluorine atoms are equivalent, resulting in a single peak. |
| ¹³C NMR | ~125-135 ppm (Ar-C), ~170 ppm (C=O) | The carbon attached to the fluorine atoms will appear as a triplet due to C-F coupling. |
| IR Spec. | ~1720-1740 cm⁻¹ (strong, C=O stretch), ~2500-3300 cm⁻¹ (broad, O-H stretch) | The carbonyl stretch may be at a slightly higher wavenumber due to the electron-withdrawing fluorine atoms. |
Reference Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction
This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate requirements.
-
Setup: To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.5 eq.). Purge the system with dry nitrogen.
-
Solvent Addition: Add 50 mL of anhydrous THF via syringe.
-
Initiation: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq.) and ethyl 2-iodo-2,2-difluoroacetate (1.2 eq.) in 20 mL of anhydrous THF. Add ~10% of this solution to the stirring zinc suspension.
-
Reaction: The mixture may need to be gently warmed with a heat gun to initiate the reaction (indicated by a gentle reflux or color change). Once initiated, maintain a gentle reflux by slowly adding the remainder of the aldehyde/ester solution over 1 hour.
-
Completion: After the addition is complete, stir the reaction at room temperature for an additional 2 hours or until TLC analysis shows consumption of the benzaldehyde.
-
Workup: Cool the reaction in an ice bath and slowly quench by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ester from the previous step in a mixture of THF (50 mL) and water (50 mL) in a round-bottom flask.
-
Saponification: Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 by the slow addition of 3 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the acidified mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) as described in Q5.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. ossila.com [ossila.com]
- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 7. α,α-ジフルオロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2,2-Difluoro-2-phenylacetic acid
Welcome to the technical support guide for 2,2-Difluoro-2-phenylacetic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common and complex challenges encountered during the purification of this valuable synthetic intermediate. The following sections are structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent synthesis involves a Reformatsky-type reaction between an α,α-difluoro-α-haloacetate (like ethyl bromodifluoroacetate) and benzaldehyde, followed by hydrolysis of the resulting ester.[1][2][3][4]
Common impurities include:
-
Unreacted Starting Materials: Benzaldehyde, ethyl bromodifluoroacetate.
-
Intermediate Ester: Ethyl 2,2-difluoro-2-phenylacetate is often the most significant impurity, resulting from incomplete hydrolysis.[5][6]
-
Side-Reaction Products: Byproducts from self-condensation of the starting materials or other alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, diethyl ether, toluene).
Q2: Why is the hydrolysis of the intermediate ester, ethyl 2,2-difluoro-2-phenylacetate, often challenging?
The hydrolysis (saponification) of ethyl 2,2-difluoro-2-phenylacetate can be sluggish due to steric hindrance and electronic effects. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the adjacent carbonyl group. Incomplete hydrolysis is a frequent cause of low purity and oily products.[7] Optimizing this step is critical for a clean final product.
Q3: What are the primary methods for purifying this compound?
There are three main techniques that can be used independently or in combination for effective purification:
-
Acid-Base Extraction: This is a highly effective and scalable first-pass purification method that leverages the acidic nature of the carboxyl group.
-
Recrystallization: This is the most common method for achieving high crystalline purity and removing closely related impurities.[8][9]
-
Chromatography: While often used for analysis, column chromatography (either flash or preparative HPLC) can be employed for challenging separations or to obtain material of very high purity (>99.5%).[10][11][12][13]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Purity After Synthesis - Significant Ester Impurity Detected
Question: My HPLC and NMR analyses show a large peak/signal corresponding to ethyl 2,2-difluoro-2-phenylacetate. How can I resolve this?
Root Cause: Incomplete hydrolysis of the ester intermediate.
Solution: The hydrolysis reaction needs to be driven to completion. If you have already isolated the crude acid, you can re-subject it to hydrolysis conditions.
dot
Caption: Workflow for addressing incomplete ester hydrolysis.
Protocol: Forcing Hydrolysis to Completion
-
Dissolution: Dissolve the crude product in a mixture of THF and methanol. The organic solvent aids in solubilizing the ester.
-
Base Addition: Add 3-5 equivalents of an aqueous solution of NaOH or LiOH. LiOH is often more effective for hindered esters.
-
Heating: Heat the mixture to 50-70°C and monitor the reaction progress by TLC or LC-MS every hour.
-
Completion Check: The reaction is complete when the starting ester spot/peak is no longer visible.
-
Workup: Cool the reaction to room temperature, remove the organic solvents under reduced pressure, and proceed with a standard acid-base extraction workup as detailed below.
Issue 2: The Final Product is an Oil or Waxy Solid and Fails to Crystallize
Question: After acidification and extraction, my product is a persistent oil, not the expected white crystalline solid. What's wrong?
Root Cause: This issue typically stems from two sources:
-
High Impurity Load: The presence of unreacted starting materials or the intermediate ester can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Residual Solvent: Trapped solvent from the extraction (e.g., ethyl acetate, dichloromethane) can also lead to an oily product.
Solution Pathway:
-
Ensure Complete Solvent Removal: First, dry the oily product under high vacuum for several hours, possibly with gentle heating (e.g., 40°C), to remove any volatile solvents. If the product solidifies, you can proceed to recrystallization.
-
Perform a Thorough Acid-Base Extraction: If the product remains oily, it indicates a high level of neutral impurities. A meticulous acid-base extraction is the most effective way to separate the desired carboxylic acid from these contaminants.
dot
Caption: Workflow for purification via acid-base extraction.
Protocol: Robust Acid-Base Extraction
-
Dissolve: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (10-20 mL per gram of crude material).
-
Extract: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer as its sodium salt.
-
Scientist's Tip: Be cautious during the first extraction as CO2 evolution can cause pressure buildup. Vent the funnel frequently.
-
-
Isolate Aqueous Layer: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous layer with a small amount of fresh ethyl acetate to remove any lingering neutral impurities.
-
Acidify: Cool the aqueous layer in an ice-water bath and slowly add 2M HCl with stirring. The this compound will precipitate out as a white solid. Monitor the pH with litmus paper or a pH meter to ensure you reach a pH of ~2.
-
Isolate Product: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Dry: Dry the purified product under high vacuum to a constant weight.
Issue 3: Product Purity is Acceptable (~95%), but it has a Yellow or Brown Tint
Question: My product is mostly pure by NMR/HPLC, but it's discolored. How can I remove the color?
Root Cause: The color is likely due to trace amounts of highly conjugated, polymeric, or oxidized impurities that are difficult to remove by simple extraction.
Solution: Recrystallization is the ideal method for removing such trace impurities and for improving crystalline form.[14]
Protocol: Recrystallization for Color Removal
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Recommended Systems:
-
Toluene
-
A mixture of heptane and ethyl acetate
-
A mixture of water and ethanol
-
-
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a reflux condenser) while stirring. Add more solvent in small portions until the solid just dissolves completely.[8]
-
Expert Tip: Adding too much solvent is a common mistake that will lead to poor recovery. Be patient and add solvent slowly.[8]
-
-
Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Table 1: Recrystallization Solvent System Comparison
| Solvent System | Advantages | Disadvantages | Best For |
| Toluene | Good for removing more polar impurities. Forms well-defined crystals. | Higher boiling point requires careful handling. | General purpose purification. |
| Heptane/Ethyl Acetate | Highly tunable polarity by adjusting the ratio. Easy to remove under vacuum. | Requires optimization of the solvent ratio. | Removing non-polar impurities. |
| Water/Ethanol | "Green" and inexpensive solvents. | Can be difficult to remove all water; may require azeotropic drying. | When ionic impurities are a concern. |
Issue 4: Impurities Co-elute with the Product in Reversed-Phase HPLC
Question: I am trying to analyze the purity of my final product, but an impurity peak is overlapping with my main product peak on a C18 column. How can I improve the separation?
Root Cause: The impurity has very similar polarity and retention characteristics to your product under the current HPLC conditions.
Solution: Modify the mobile phase to exploit different chemical properties of the analyte and impurity.
dot
Caption: Decision tree for optimizing HPLC separation.
Strategies for Improving HPLC Resolution:
-
Adjust the Gradient: Make the elution gradient shallower around the elution time of your compound. A slower increase in the organic solvent percentage will give more time for the column to resolve closely eluting peaks.
-
Change the Mobile Phase Modifier: The choice of acid can alter selectivity. If you are using 0.1% Trifluoroacetic Acid (TFA), try switching to 0.1% Formic Acid, or vice-versa.
-
Use an Ion-Pairing Reagent: For fluorinated carboxylic acids, ion-pairing agents can significantly improve peak shape and alter retention times.[15] Perfluorinated carboxylic acids like Heptafluorobutyric acid (HFBA) can be particularly effective, as they interact with the analyte and the stationary phase, introducing a secondary separation mechanism.[16]
-
Switch the Organic Solvent: The selectivity of a separation can change dramatically when switching from acetonitrile to methanol (or vice-versa) as the organic component of the mobile phase.
Table 2: HPLC Purity Analysis - Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |
| Gradient | 10% to 95% B over 10 minutes | A good starting point for screening purity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 210 nm or 254 nm | The phenyl group provides strong UV absorbance. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
References
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoro-2-phenylacetic Acid
Welcome to the technical support center for the synthesis and optimization of 2,2-Difluoro-2-phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important fluorinated building block. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven solutions and answers to frequently asked questions. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve reliable, high-yield results.
Overview of a Common Synthetic Pathway
A prevalent method for synthesizing α,α-difluoroaryl-acetic acids involves a two-step process: a Reformatsky-type reaction to form the ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This guide will focus on troubleshooting this specific pathway, which is valued for its reliability and use of commercially available starting materials.[1][2][3][4]
The general workflow is as follows:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low Yield or No Reaction in Step 1 (Reformatsky Reaction)
Question: I am seeing very low conversion of my benzaldehyde starting material. What could be the cause?
Potential Causes & Solutions:
-
Inactive Zinc Metal: The oxidative addition of zinc into the carbon-halogen bond of the α-halo ester is the critical first step.[4] If the zinc surface is oxidized, the reaction will not initiate.
-
Solution: Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. Alternatively, stirring the zinc dust with a catalytic amount of iodine or 1,2-dibromoethane in an inert solvent (like THF or toluene) can effectively activate the surface.[1] The disappearance of the iodine color or evolution of gas indicates successful activation.
-
-
Presence of Moisture: The organozinc intermediate (Reformatsky enolate) is highly moisture-sensitive. Water will protonate the enolate, quenching the reagent and preventing its addition to the aldehyde.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. If using solvents from a bottle, it is best practice to use a freshly opened bottle or to dry the solvent over appropriate drying agents (e.g., molecular sieves for THF, sodium/benzophenone for ether).
-
-
Incorrect Reagent: The reactivity of the α-halo ester is crucial.
-
Solution: Ethyl iododifluoroacetate is generally more reactive than its bromo- or chloro-analogs and is often preferred for forming the difluorinated Reformatsky reagent.[5] If using ethyl bromodifluoroacetate, you may need more forcing conditions (higher temperature, longer reaction time) or a more reactive form of zinc (e.g., Rieke zinc).
-
-
Low Reaction Temperature: While some highly reactive systems can proceed at room temperature or below, this specific reaction often requires heating to initiate and sustain.
-
Solution: Gently heat the reaction mixture to 40-50 °C. If the reaction is still sluggish, a gentle reflux in THF (around 66 °C) may be necessary. Monitor the reaction by TLC or LC-MS to track the consumption of benzaldehyde.
-
| Parameter | Recommendation | Rationale |
| Zinc Source | Commercial Zinc Dust | Must be activated prior to use to remove oxide layer. |
| Activation | Catalytic I₂ or 1,2-dibromoethane | Chemical activation is highly effective and convenient.[1] |
| Solvent | Anhydrous THF or Toluene | Must be strictly anhydrous to prevent quenching the enolate.[3] |
| Temperature | 40-60 °C | Provides sufficient energy to initiate the reaction without promoting side reactions. |
Issue 2: Formation of Impurities During Hydrolysis (Step 2)
Question: After hydrolysis and acidification, my crude product is impure. I see byproducts in my NMR/LC-MS analysis. What are they and how can I avoid them?
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The most common "impurity" is unreacted starting material, the ethyl ester.
-
Solution: Ensure sufficient base and reaction time. Use a stoichiometric excess of base (e.g., 1.5 - 2.0 equivalents of NaOH or LiOH). The reaction can be monitored by TLC or LC-MS until the starting ester spot has completely disappeared. Using a co-solvent like THF or methanol with water can improve the solubility of the ester and accelerate the hydrolysis.
-
-
Decarboxylation of the Product: The product, this compound, can be susceptible to decarboxylation under harsh heating, especially in the presence of acid, to form (difluoromethyl)benzene.
-
Solution: Avoid excessive heating during the acidic workup and subsequent purification steps. When acidifying the reaction mixture after hydrolysis, do so at a low temperature (e.g., 0-5 °C) by slowly adding acid to the cooled basic solution. If distillation is used for purification, it must be performed under high vacuum to keep the temperature low.
-
-
Side Reactions from Step 1 Carried Over: If the Reformatsky reaction was not clean, byproducts can be carried into the hydrolysis step. A common side product is the self-condensation of the Reformatsky reagent.
-
Solution: Optimize Step 1 to ensure clean conversion. A slow, controlled addition of the aldehyde to the pre-formed organozinc reagent can sometimes minimize the formation of self-condensation byproducts. Purifying the intermediate ester by column chromatography before hydrolysis is the most robust solution to ensure a clean final product.
-
Frequently Asked Questions (FAQs)
Q1: How do I best monitor the progress of these reactions?
A1:
-
For the Reformatsky reaction (Step 1): Thin-Layer Chromatography (TLC) is highly effective. Use a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes). The starting benzaldehyde will be less polar (higher Rf) than the product β-hydroxy ester. Stain with potassium permanganate (KMnO₄) for visualization.
-
For the hydrolysis (Step 2): TLC is also suitable. The product carboxylic acid is much more polar than the starting ester and will have a much lower Rf value, often staying at the baseline in non-polar eluents. A more polar system (e.g., 50% Ethyl Acetate in Hexanes with 1% acetic acid) can be used to move the acid spot off the baseline. LC-MS is also an excellent tool to confirm the mass of the product and disappearance of the starting material.
Q2: What is the best method for purifying the final this compound?
A2: The optimal purification method depends on the scale and purity of the crude product.
-
Recrystallization: This is the most common and scalable method. After acidic workup, the crude solid can be recrystallized from a suitable solvent system. A common choice is a mixture of an organic solvent (like toluene or dichloromethane) and a non-solvent (like hexanes). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: Before recrystallization, an acid-base workup can effectively remove non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), extract with a basic aqueous solution (e.g., saturated NaHCO₃). The desired acid will move into the aqueous layer as its carboxylate salt. The aqueous layer is then washed with fresh organic solvent, re-acidified with cold HCl, and the precipitated pure acid is either filtered or extracted back into an organic solvent.
-
Column Chromatography: While effective, it is less ideal for large-scale purification of the final acid due to potential streaking on silica gel. If required, use a solvent system containing a small amount of acid (e.g., 0.5-1% acetic acid) to ensure the product remains protonated and elutes as a sharp band.
Q3: Are there any critical safety considerations for this synthesis?
A3: Yes.
-
Fluorinated Reagents: Handle ethyl iododifluoroacetate with care. While not as hazardous as some fluorinating agents, it is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Zinc Dust: Activated zinc dust can be pyrophoric, especially when finely divided and dry. Do not leave it exposed to air for extended periods.
-
Acid/Base Handling: The use of strong acids (HCl) and bases (NaOH) requires standard laboratory precautions. The acidification step after hydrolysis is exothermic and should be performed slowly and with cooling to control the temperature.
Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Zinc Activation: To the flask, add zinc dust (1.5 eq) and anhydrous THF. Add a single crystal of iodine (I₂). Stir the mixture at room temperature until the brown color of the iodine disappears.
-
Reagent Addition: In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl iododifluoroacetate (1.2 eq) in anhydrous THF.
-
Reaction: Add approximately 10% of the solution from the dropping funnel to the activated zinc suspension. Gently warm the flask to ~40 °C to initiate the reaction. Once initiation is observed (slight exotherm or cloudiness), add the remainder of the solution dropwise over 1 hour, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the benzaldehyde.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Filter the mixture through a pad of celite to remove zinc salts. Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Hydrolysis to this compound
-
Setup: In a round-bottom flask, dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) to the solution. Stir vigorously at room temperature overnight, or gently heat to 40 °C for 4-6 hours until TLC/LC-MS confirms the absence of starting material.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding cold 2M hydrochloric acid (HCl). A white precipitate of the product should form.
-
Isolation: Filter the solid product and wash the filter cake with cold water. Dry the solid under vacuum. Alternatively, if a precipitate does not form readily, extract the acidified mixture with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude acid.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot toluene/hexanes) to obtain the pure this compound.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. byjus.com [byjus.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylacetic Acid
Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenylacetic Acid (DFPAA). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. The unique electronic properties conferred by the gem-difluoro group make DFPAA a valuable building block in pharmaceuticals and agrochemicals, but its synthesis can present challenges that impact yield and purity.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Overview of Common Synthetic Strategies
The synthesis of this compound typically involves a multi-step process. While various routes exist, a prevalent and often cost-effective strategy involves the preparation of an ester precursor, such as ethyl 2,2-difluoro-2-phenylacetate, followed by hydrolysis to the final carboxylic acid. Challenges can arise at each stage, from the initial difluorination to the final purification. This guide will focus heavily on the critical final hydrolysis step and common issues in precursor synthesis that ultimately affect the yield of the target acid.
Troubleshooting Guide & FAQs
This section addresses specific problems that can lead to low yields or impure products during the synthesis of DFPAA. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: My overall yield is low. Where should I start investigating?
Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial for diagnosis.
-
Initial Troubleshooting Workflow:
Caption: Initial diagnostic workflow for low yield.
-
Causality: Before optimizing the final hydrolysis, you must ensure your starting material (the ester precursor) is of high purity and was obtained in good yield. Losses at an early stage will invariably lead to a poor overall yield. If the precursor is satisfactory, the problem likely lies in the hydrolysis or the subsequent workup and purification steps.
Question 2: I'm seeing significant byproducts and low conversion in my difluorination step. What's going wrong?
The introduction of the gem-difluoro group is often the most challenging step.
-
Potential Cause A: Incorrect Choice or Handling of Fluorinating Agent.
-
Explanation: Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common choices for converting a carbonyl to a gem-difluoride.[3] However, they are highly sensitive to moisture and can decompose, leading to incomplete reactions. Furthermore, their reactivity can sometimes lead to elimination byproducts, especially at elevated temperatures.[4]
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or properly stored fluorinating agents.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Add the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly. This minimizes side reactions. Monitor the reaction by TLC to avoid prolonged reaction times at higher temperatures.[4]
-
Consider Alternatives: For sensitive substrates, milder or different classes of reagents might be necessary. Aminodifluorosulfinium salts have been shown to be effective alternatives with potentially fewer elimination byproducts.[3]
-
-
-
Potential Cause B: Unwanted Side Reactions.
-
Explanation: Over-fluorination or reactions with other functional groups can occur if conditions are not optimized. For instance, in electron-rich aromatic systems, unwanted double fluorination on the ring has been observed, which can be suppressed by adding a mild base like 2,6-lutidine.[5]
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use a slight excess (e.g., 1.1-1.5 equivalents) but avoid a large excess.
-
Solvent Choice: The choice of solvent is critical. Non-nucleophilic, anhydrous solvents like acetonitrile or dichloromethane are commonly used.[4] Always check the compatibility of your fluorinating agent with the chosen solvent.[4]
-
-
Question 3: The hydrolysis of my ethyl 2,2-difluoro-2-phenylacetate is slow and incomplete. How can I drive it to completion?
The hydrolysis of the ester to the carboxylic acid is a critical final step. The electron-withdrawing nature of the two fluorine atoms deactivates the carbonyl group towards nucleophilic attack, making hydrolysis more difficult than for non-fluorinated analogs like ethyl phenylacetate.[6]
-
Potential Cause A: Insufficiently Strong Hydrolysis Conditions.
-
Explanation: Standard hydrolysis conditions (e.g., NaOH in aqueous ethanol at room temperature) may not be sufficient. Both strong acid and strong base catalysis at elevated temperatures are often required to achieve a reasonable reaction rate.
-
Solution: Acid-Catalyzed Hydrolysis
-
Solution: Base-Catalyzed (Saponification) Hydrolysis
-
Using a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol can be effective.[8]
-
Key Consideration: After saponification, the product exists as the carboxylate salt. Careful acidification is required during the workup to protonate it back to the carboxylic acid for extraction.
-
-
-
Potential Cause B: Poor Solubility/Phase Transfer Issues.
-
Explanation: If the ester has poor solubility in the aqueous acidic or basic medium, the reaction will be slow. The reaction occurs at the interface between the organic and aqueous phases.
-
Solution:
-
Co-Solvents: Introduce a co-solvent like dioxane or glacial acetic acid to improve solubility and create a homogeneous reaction mixture. A procedure for phenylacetic acid synthesis uses a mix of water, sulfuric acid, and glacial acetic acid, which can be adapted.[7]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between phases.
-
-
| Parameter | Condition A (Mild) | Condition B (Standard Acid) | Condition C (Strong Base) | Expected Outcome |
| Reagents | LiOH, THF/H₂O | H₂SO₄, H₂O | KOH, Ethylene Glycol | Condition A may result in incomplete reaction. B and C are more likely to succeed. |
| Temperature | Room Temp ~ 40 °C | Reflux (~100-110 °C) | 120-150 °C | Higher temperatures are generally required for this substrate. |
| Reaction Time | 12-24 hours | 3-6 hours | 2-4 hours | Monitor by TLC until starting material is consumed. |
Table 1: Comparison of Hydrolysis Conditions.
Question 4: My reaction seems to have worked based on TLC/NMR, but I'm losing a lot of product during the workup and purification. What are the best practices?
Product loss during isolation is a frequent and frustrating source of low yield.[9]
-
Potential Cause A: Incorrect pH during Aqueous Extraction.
-
Explanation: this compound is a carboxylic acid. To extract it into an organic solvent, it must be in its neutral (protonated) form. If the aqueous layer is not sufficiently acidic, the product will remain as the deprotonated carboxylate salt and be lost in the aqueous phase.
-
Solution:
-
After quenching the reaction, ensure you acidify the aqueous layer to a pH of ~1-2 using a strong acid (e.g., 2M HCl).
-
Confirm the pH with pH paper before performing the extraction.
-
Extract multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery.
-
-
-
Potential Cause B: Emulsion Formation.
-
Explanation: During extraction, a stable emulsion can form between the aqueous and organic layers, trapping the product and making separation difficult.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.
-
If an emulsion persists, filter the entire mixture through a pad of Celite.
-
-
-
Potential Cause C: Loss during Purification.
-
Explanation: The product is a white crystalline solid with a melting point around 65-75 °C.[2] If purification is attempted via distillation, decomposition can occur. If using column chromatography, the acidic nature of the product can cause it to streak on silica gel.
-
Solution:
-
Recrystallization: This is often the best method for purification. After extraction and drying, concentrate the organic solvent to obtain the crude solid. Perform a recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).
-
Chromatography Tip: If column chromatography is necessary, consider adding a small amount of acetic acid (~0.5-1%) to the eluent to suppress the deprotonation of the carboxylic acid on the silica gel, leading to better peak shape and separation.
-
-
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Ethyl 2,2-Difluoro-2-phenylacetate
This protocol is adapted from a robust procedure for the hydrolysis of a related nitrile and ester, which is known to be effective for challenging substrates.[6][7]
Caption: Workflow for Acid-Catalyzed Hydrolysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2,2-difluoro-2-phenylacetate (1.0 eq), water (approx. 1.5 mL per gram of ester), and concentrated sulfuric acid (approx. 1.2 mL per gram of ester). Caution: Add the sulfuric acid slowly and carefully, as the dilution is exothermic.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. The mixture may initially be biphasic.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 3-5 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. This will precipitate the crude product and dilute the acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).
-
Workup - Washing: Combine the organic layers and wash once with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization from a minimal amount of hot toluene or an alternative solvent system to obtain pure this compound.
References
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4426536A - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
Side reactions and byproduct formation in 2,2-Difluoro-2-phenylacetic acid synthesis
Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction
The synthesis of this compound typically proceeds via a two-step route: a Reformatsky reaction between an ethyl bromodifluoroacetate and benzaldehyde to form ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, followed by a subsequent hydrolysis to yield the desired carboxylic acid. While this route is effective, the presence of the two electron-withdrawing fluorine atoms at the alpha-position introduces unique chemical challenges that can lead to specific side reactions and the formation of unwanted byproducts. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product in the Reformatsky Reaction
Question: I am not observing a good yield for my Reformatsky reaction between ethyl bromodifluoroacetate and benzaldehyde. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Reformatsky reaction for this specific synthesis can be attributed to several factors, primarily related to the activation of zinc and the stability of the organozinc reagent.
Potential Causes and Solutions:
-
Inactive Zinc: The zinc metal must be activated to facilitate its oxidative insertion into the carbon-bromine bond of ethyl bromodifluoroacetate.
-
Troubleshooting Protocol:
-
Activation of Zinc: Before the reaction, wash the zinc dust with dilute HCl to remove the passivating oxide layer. Follow this with washes of deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under a high vacuum.
-
Initiation: A small crystal of iodine can be added to the reaction mixture to initiate the reaction. The disappearance of the purple color of the iodine is an indicator of zinc activation.
-
-
-
Presence of Water: The organozinc intermediate is highly sensitive to moisture, which will quench the reagent and prevent its addition to the benzaldehyde.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.
-
Reagent Purity: Use freshly distilled benzaldehyde and ensure the ethyl bromodifluoroacetate is free of moisture.
-
-
-
Side Reactions of the Organozinc Intermediate: The Reformatsky reagent derived from ethyl bromodifluoroacetate can undergo self-condensation (a Claisen-type condensation) if the reaction with benzaldehyde is not efficient.
-
Troubleshooting Protocol:
-
Slow Addition: Add the ethyl bromodifluoroacetate slowly to the suspension of activated zinc and benzaldehyde. This will keep the concentration of the organozinc intermediate low and favor the reaction with the more electrophilic benzaldehyde.
-
Temperature Control: Maintain the reaction temperature as recommended in the literature, typically between 40-60 °C. Lower temperatures may slow down the desired reaction, while higher temperatures can promote side reactions.
-
-
| Parameter | Recommended Condition | Rationale |
| Zinc Activation | Pre-treatment with dilute HCl | Removes the inactive oxide layer |
| Solvents | Anhydrous (e.g., dry THF, toluene) | Prevents quenching of the organozinc reagent |
| Reagent Addition | Slow, dropwise addition of the ester | Minimizes self-condensation of the Reformatsky reagent |
| Temperature | 40-60 °C | Balances reaction rate and selectivity |
Issue 2: Presence of Impurities After the Hydrolysis Step
Question: After hydrolyzing my ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate intermediate, I am seeing multiple spots on my TLC plate and my final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
The hydrolysis step, whether acid or base-catalyzed, can lead to several byproducts if not carried out under optimal conditions.
Potential Byproducts and Their Formation:
-
Unreacted Starting Material (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate): Incomplete hydrolysis is a common issue.
-
Cause: Insufficient reaction time, temperature, or concentration of the acid/base.
-
Prevention: Ensure the reaction is heated for a sufficient duration (monitor by TLC). For base-catalyzed hydrolysis, use a sufficient excess of the base (e.g., NaOH or KOH).
-
-
Dehydration Product (Ethyl 2,2-difluoro-3-phenylpropenoate): Under acidic conditions and with heating, the β-hydroxy ester can undergo dehydration.
-
Cause: Strongly acidic conditions and elevated temperatures.
-
Prevention: Use milder acidic conditions or opt for a base-catalyzed hydrolysis.
-
-
Decarboxylation Product (Difluoromethyl)benzene: The final product, this compound, can undergo decarboxylation, especially at higher temperatures.[1]
-
Cause: Excessive heat during workup or purification.
-
Prevention: Avoid high temperatures during the removal of solvents and consider purification methods that do not require heating, such as crystallization at room temperature or column chromatography.
-
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from neutral impurities like the unreacted ester or the dehydration product.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The desired carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of about 1-2.
-
The this compound will precipitate out and can be collected by filtration or extracted with a fresh portion of organic solvent.
-
-
Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Chromatography: If the impurities have similar acidity to the desired product, purification by silica gel column chromatography may be necessary. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Reformatsky reaction in this synthesis?
A1: The Reformatsky reaction proceeds through the following key steps[2][3]:
-
Formation of the Organozinc Reagent: Activated zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.
-
Coordination: The carbonyl oxygen of benzaldehyde coordinates to the zinc atom of the Reformatsky enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the benzaldehyde through a six-membered chair-like transition state, forming a new carbon-carbon bond.
-
Workup: Acidic workup protonates the oxygen anion and removes the zinc salts, yielding the β-hydroxy ester, ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
Caption: Workflow for the synthesis of this compound.
Q2: Why is the hydrolysis of the intermediate ester sometimes challenging?
A2: The hydrolysis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate can be slower than that of non-fluorinated analogs due to the steric hindrance around the carbonyl group from the bulky phenyl and difluoromethyl groups. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the ester. Both acidic and basic hydrolysis are possible, but basic hydrolysis is often preferred as it is irreversible and can lead to a cleaner reaction profile[4].
Q3: Can the final product, this compound, decompose during storage?
A3: While this compound is generally stable, it can undergo decarboxylation to form (difluoromethyl)benzene upon heating.[1] It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration is advisable.
Q4: What are the expected spectroscopic signatures for the main product and key byproducts?
| Compound | Key ¹H NMR Signals (in CDCl₃) | Key ¹⁹F NMR Signals (in CDCl₃) |
| This compound | ~7.4-7.6 ppm (m, 5H, Ar-H), ~10-12 ppm (s, 1H, COOH) | A singlet or a complex multiplet depending on the solvent and concentration. |
| Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | ~1.2 ppm (t, 3H, CH₃), ~4.2 ppm (q, 2H, OCH₂), ~5.0 ppm (d, 1H, CH-OH), ~7.3-7.5 ppm (m, 5H, Ar-H) | Two doublets of doublets (AB quartet) due to diastereotopic fluorine atoms. |
| (Difluoromethyl)benzene | ~6.6 ppm (t, 1H, CHF₂), ~7.3-7.5 ppm (m, 5H, Ar-H) | A doublet coupled to the benzylic proton. |
digraph "Byproduct_Formation" { graph [layout = dot, rankdir = TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];"Start" [label="Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Desired" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incomplete" [label="Unreacted Starting Material"]; "Dehydration" [label="Ethyl 2,2-difluoro-3-phenylpropenoate"]; "Decarboxylation" [label="(Difluoromethyl)benzene"];
"Start" -> "Desired" [label="Hydrolysis (Desired Pathway)", color="#34A853"]; "Start" -> "Incomplete" [label="Incomplete Hydrolysis"]; "Start" -> "Dehydration" [label="Acid-catalyzed Dehydration"]; "Desired" -> "Decarboxylation" [label="Thermal Decomposition"]; }
Caption: Potential byproduct formation pathways during hydrolysis.
References
Improving the stability of 2,2-Difluoro-2-phenylacetic acid in solution
Technical Support Center: 2,2-Difluoro-2-phenylacetic Acid
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound (DFPAA). As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. DFPAA is a valuable building block in medicinal chemistry, but its unique structure—featuring a gem-difluoro center adjacent to a carboxylic acid—presents specific stability challenges in solution. This guide is designed to provide you with in-depth, actionable insights to mitigate degradation, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with DFPAA solutions. We delve into the underlying chemistry to provide not just solutions, but a foundational understanding of the molecule's behavior.
Q1: My DFPAA solution is showing a new peak in the HPLC analysis over time, and the pH is drifting. What is happening?
A1: This is a classic sign of degradation, most likely through decarboxylation . The phenylacetic acid backbone can lose carbon dioxide (CO₂), particularly when subjected to thermal stress, improper pH, or the presence of catalytic impurities.[1][2] The gem-difluoro group, being strongly electron-withdrawing, can influence the stability of the carbanion intermediate formed during this process.
The loss of the acidic carboxyl group results in the formation of (difluoromethyl)benzene. The consumption of the acidic DFPAA leads to an observable upward drift in the pH of an unbuffered solution.
Q2: What are the primary chemical degradation pathways for DFPAA in solution?
A2: There are two main degradation pathways you must consider:
-
Decarboxylation: As discussed in Q1, this involves the loss of CO₂ from the carboxylic acid moiety. This process can be accelerated by heat and certain metal catalysts.[3][4] While phenylacetic acid itself is known to undergo decarboxylation, the reaction mechanism for DFPAA may involve different intermediates due to the electronic effects of the fluorine atoms.[2]
-
Hydrolysis of the C-F Bonds: While generally stable, gem-difluoro groups can undergo hydrolysis under certain conditions (e.g., strong acidic or basic environments, prolonged heating) to yield an α-keto acid, in this case, 2-oxo-2-phenylacetic acid.[5][6] This pathway is typically less common than decarboxylation under standard experimental conditions but should be considered if your experiments involve harsh pH or high temperatures.
Caption: Primary degradation pathways for DFPAA in solution.
Q3: How does pH critically impact the stability of DFPAA solutions?
A3: The pH of the solution is arguably the most critical factor governing DFPAA stability. The compound's acidity (pKa) is significantly lower (more acidic) than that of unsubstituted phenylacetic acid (pKa ≈ 4.3) due to the powerful electron-withdrawing effect of the two fluorine atoms, which stabilize the resulting carboxylate anion.[7][8]
-
Low pH (pH < pKa): The compound exists predominantly in its protonated, neutral form (R-COOH). While this form is less water-soluble, it can be more susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[9]
-
High pH (pH > pKa): The compound exists as the deprotonated carboxylate anion (R-COO⁻). This form is more water-soluble but can be more prone to certain catalytic degradation pathways.[9][10]
For general use, maintaining the pH slightly below the compound's pKa in a well-buffered system is often the best compromise for stability and solubility.
Q4: What is the ideal solvent for preparing and storing DFPAA solutions?
A4: The choice of solvent has a profound effect on stability by influencing reaction rates and stabilizing or destabilizing the molecule and its potential transition states.[11][12]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and may directly participate in hydrolysis reactions.[13] They should be used with caution, especially for long-term storage. If an aqueous solution is necessary, it must be buffered.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These are generally the preferred choice for stock solutions. They can dissolve DFPAA effectively without having labile protons that can facilitate degradation.[14] Acetonitrile is often an excellent first choice due to its chemical inertness and compatibility with analytical techniques like HPLC.
-
Nonpolar Solvents (e.g., Toluene, Hexanes): DFPAA has very poor solubility in these solvents and they are not recommended.
Recommendation: For maximum stability, prepare high-concentration stock solutions in a high-purity, anhydrous polar aprotic solvent like acetonitrile and store them under appropriate conditions. Dilute into aqueous buffers only as needed for immediate experimental use.
Troubleshooting Guide
Use this table to quickly diagnose and resolve common stability issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown | Oxidative degradation or formation of conjugated impurities after decarboxylation. | Prepare fresh solution. Store under an inert atmosphere (N₂ or Ar). Use amber vials to protect from light.[15] |
| Precipitate forms in aqueous buffer | pH is too low, causing the less soluble protonated form to crash out. | Increase the pH of the buffer slightly, or add a small amount of a co-solvent like acetonitrile. |
| Loss of compound concentration over time | Decarboxylation is occurring. | Lower the storage temperature to ≤4°C.[15] Ensure the solvent is aprotic for stock solutions. Avoid sources of metal contamination. |
| Inconsistent results between experiments | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Validate the concentration of the stock before each new set of experiments using the HPLC protocol below. |
Experimental Protocols
These protocols provide a validated framework for preparing and assessing the stability of your DFPAA solutions.
Protocol 1: Preparation of a High-Stability Stock Solution
Objective: To prepare a 100 mM stock solution of DFPAA in acetonitrile with minimized risk of degradation.
Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous acetonitrile (HPLC grade or higher)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Preparation: Place the volumetric flask and a sealed vial of DFPAA in a desiccator for at least 1 hour to remove adsorbed moisture.
-
Weighing: Tare the balance with a clean weighing paper. Carefully weigh approximately 172.13 mg of DFPAA (for a 10 mL, 100 mM solution). Note: Perform this in a fume hood, as DFPAA can be irritating.[16]
-
Dissolution: Transfer the solid to the 10 mL volumetric flask. Add approximately 7 mL of anhydrous acetonitrile and gently swirl to dissolve the solid completely.
-
Final Volume: Once fully dissolved, carefully bring the solution to the 10 mL mark with acetonitrile. Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap. Purge the headspace with an inert gas (N₂ or Ar) before sealing tightly.
-
Conditions: Store the stock solution in a refrigerator at 2-8°C.[17][18] For long-term storage (>1 month), store at -20°C.
Protocol 2: HPLC-Based Stability Monitoring
Objective: To quantify the concentration of DFPAA over time and detect the emergence of degradation products.
Materials:
-
HPLC system with a UV detector (set to 210 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
DFPAA solution to be tested
Procedure:
-
Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
-
Initial Analysis (T=0): Immediately after preparing your DFPAA solution, dilute an aliquot to a suitable concentration (e.g., 1 mM) in the mobile phase. Inject and record the chromatogram. This is your baseline.
-
Incubation: Store your solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the fridge).
-
Time-Point Analysis: At regular intervals (e.g., T=24h, 48h, 1 week), take another aliquot, dilute it in the same manner, and inject it into the HPLC.
-
Data Analysis:
-
Compare the peak area of the main DFPAA peak at each time point to the T=0 value. A decrease indicates degradation.
-
Look for the appearance of new peaks. A new, earlier-eluting peak might correspond to more polar degradation products like 2-oxo-2-phenylacetic acid, while a later-eluting, less polar peak could be (difluoromethyl)benzene.
-
Caption: Workflow for troubleshooting an unstable solution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. trustrade.ae [trustrade.ae]
- 18. towson.edu [towson.edu]
Technical Support Center: 2,2-Difluoro-2-phenylacetic Acid Reactions
Welcome to the technical support center for 2,2-Difluoro-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile fluorinated building block. The gem-difluoro motif is of significant interest in medicinal chemistry for its ability to modulate the physicochemical properties of molecules. However, its unique electronic nature can present challenges during synthesis. This guide offers insights and practical solutions to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?
A1: Low yields in amide coupling reactions with this compound often stem from a few key factors related to its electronic properties and steric hindrance.
-
Incomplete Activation of the Carboxylic Acid: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid, but can also influence the reactivity of activated intermediates. Inefficient coupling reagents or insufficient amounts can lead to incomplete activation.[1]
-
Steric Hindrance: The phenyl group and two fluorine atoms create a sterically hindered environment around the carbonyl carbon, which can slow down the rate of nucleophilic attack by the amine.[1]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction outcome.[1] The presence of moisture is also detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
Q2: How can I improve the yield of my amide coupling reaction?
A2: To improve yields, a systematic approach to optimization is recommended:
-
Choice of Coupling Reagent: For sterically hindered acids like this, more powerful coupling reagents are often necessary.
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride in situ using reagents like TFFH can be particularly effective for coupling sterically demanding acids.[1][2]
-
Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred.
-
Base: A non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) should be used to scavenge the acid produced during the reaction without competing with the amine nucleophile.[1][2]
-
Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates.[2] However, be mindful that elevated temperatures can also increase the risk of side reactions.
-
Esterification Reactions
Q3: I am observing incomplete conversion in the Fischer esterification of this compound. What can I do?
A3: Fischer esterification is a reversible reaction, and driving the equilibrium towards the product is key.[3][4]
-
Use of Excess Alcohol: Using the alcohol as the solvent or in large excess will shift the equilibrium towards the ester product according to Le Chatelier's principle.[5]
-
Water Removal: The removal of water as it is formed will also drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.[4][5]
-
Alternative Methods: For sensitive substrates or to achieve higher yields, consider converting the carboxylic acid to its more reactive acyl chloride first, followed by reaction with the alcohol.[3]
Potential Side Reactions
Q4: What are the common side reactions to be aware of when working with this compound?
A4:
-
Decarboxylation: While generally stable, under harsh conditions (e.g., high temperatures), decarboxylation to form (difluoromethyl)benzene can occur.[6][7] This is more likely if the reaction involves intermediates that can stabilize a negative charge at the alpha-carbon.
-
Hydrolysis of Products: The resulting esters and amides can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially with heating.[8][9][10][11] Careful control of pH during workup and purification is important.
-
Racemization: If the starting material or other reactants are chiral, the choice of coupling reagents and conditions is critical to avoid racemization. Additives like HOBt or OxymaPure can help suppress racemization during amide coupling.[1]
II. Troubleshooting Guide: Low Yield in Amide Coupling
This section provides a structured workflow for troubleshooting low yields in amide coupling reactions, a common challenge with this substrate.
Diagnostic Workflow
Caption: Troubleshooting Decision Tree for Amide Coupling.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution | Rationale |
| No or Low Product Formation | Incomplete activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU or PyBOP.[2] Alternatively, form the acyl fluoride in situ using a reagent like TFFH.[1] | This compound is sterically hindered, requiring highly reactive intermediates for efficient coupling. |
| Presence of water. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Activated carboxylic acid intermediates are highly susceptible to hydrolysis, which reverts them to the starting acid.[1] | |
| Amine is protonated/non-nucleophilic. | Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. | The base neutralizes the acidic proton of the carboxylic acid and any acid generated during the reaction, keeping the amine in its free, nucleophilic form.[1] | |
| Slow or Stalled Reaction | Steric hindrance. | Increase the reaction temperature to 40-50 °C. Increase the reaction time (monitor by TLC or LC-MS). | Increased thermal energy can help overcome the activation barrier for sterically hindered substrates.[2] |
| Poor solubility of reagents. | Switch to a more solubilizing solvent like NMP, or a mixture of DMF/DCM. | Ensuring all components are fully dissolved is crucial for reaction kinetics. | |
| Formation of Side Products | Racemization (if applicable). | Add an anti-racemization agent such as HOBt or OxymaPure.[1] Run the reaction at a lower temperature (0 °C to room temperature). | These additives form active esters that are less prone to racemization. |
| Formation of symmetrical anhydride. | This can occur with some coupling reagents. The anhydride can still react, but it consumes two equivalents of the carboxylic acid. Ensure proper stoichiometry. |
III. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the amide coupling of this compound.
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered amines, heating to 40-50 °C may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Conversion to 2,2-Difluoro-2-phenylacetyl Chloride
For difficult esterifications or when a highly reactive intermediate is needed, conversion to the acyl chloride is a reliable strategy.
Caption: Workflow for Acyl Chloride Synthesis.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 equivalent) in an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) or oxalyl chloride ((COCl)₂) (1.2 equivalents) at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess reagent under reduced pressure.
-
The resulting crude 2,2-difluoro-2-phenylacetyl chloride is often used immediately in the next step without further purification.[12][13]
IV. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--
-
Glein, C. R., et al. (2013). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 119, 227-244.
-
LGC Standards. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,2-difluoro-2-phenylacetyl chloride. Retrieved from --INVALID-LINK--
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from --INVALID-LINK--
-
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,4-DIPHENYL-1,3-BUTADIENE. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 2-azido-2-phenylacetyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Preparation of phenylacetyl chloride. Retrieved from --INVALID-LINK--
-
TSFX. (n.d.). Hydrolysis of Esters and Amides. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 4). Hydrolysis of Esters and Amides. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). α,α-Difluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 5). Decarboxylation of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 4). Hydrolysis of Esters and Amides. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--
-
Al-Azzawi, W. T., & Al-Dulaimy, M. A. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry, 3(5), 42-47.
-
Chemistry LibreTexts. (2020, May 30). Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation [organic-chemistry.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
Navigating the Synthesis of 2,2-Difluoro-2-phenylacetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-difluoro-2-phenylacetic acid, a valuable building block in medicinal chemistry, presents unique challenges that require careful consideration of catalyst selection and reaction optimization. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis. Drawing upon established synthetic routes and anticipating potential pitfalls, this guide offers practical, evidence-based solutions to streamline your experimental workflow and enhance reproducibility.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges such as low yields, incomplete reactions, and the formation of tenacious byproducts. This section addresses these specific issues in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Issue 1: Low to No Yield in the Reformatsky Reaction
Question: We are attempting to synthesize the ethyl ester precursor of this compound via a Reformatsky reaction between benzaldehyde and ethyl bromodifluoroacetate using activated zinc. However, we are observing very low conversion of our starting materials. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the Reformatsky reaction are a common frustration, often stemming from issues with the activation of the zinc metal, the stability of the organozinc reagent, or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this critical step:
1. Inadequate Zinc Activation: The oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate is the crucial initiation step.[1][2] If the zinc surface is passivated with a layer of zinc oxide, the reaction will fail to initiate.
-
Solution: Ensure your zinc dust or turnings are freshly activated. Common activation methods include washing with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and diethyl ether, and then drying under high vacuum. The use of a small amount of iodine as an activator can also be effective; a persistent purple color indicates unreacted iodine, while a colorless solution suggests the reaction has initiated.[1]
2. Instability of the Reformatsky Reagent: The organozinc intermediate, often referred to as a Reformatsky enolate, can be sensitive to moisture and air.[2]
-
Solution: All glassware should be rigorously flame-dried or oven-dried prior to use. The reaction should be conducted under a strictly inert atmosphere of argon or nitrogen. Solvents must be anhydrous.
3. Suboptimal Reaction Temperature: The formation of the organozinc reagent and its subsequent addition to the aldehyde are temperature-dependent.
-
Solution: The reaction is typically initiated at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. However, excessive heat can lead to decomposition of the Reformatsky reagent and side reactions. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is recommended.
4. Competing Side Reactions: The Reformatsky reagent can undergo self-condensation or other undesired reactions, particularly if the addition to the aldehyde is slow.
-
Solution: Consider a "Barbier-type" approach where the ethyl bromodifluoroacetate is added slowly and simultaneously with the benzaldehyde to a suspension of activated zinc. This ensures that the organozinc reagent is generated in the presence of the electrophile, minimizing its concentration and the likelihood of side reactions.
Issue 2: Incomplete Conversion in Palladium-Catalyzed Carbonylation
Question: We are exploring a palladium-catalyzed carbonylation route to this compound from an α,α-difluorobenzyl bromide precursor. Our reaction stalls, leaving a significant amount of unreacted starting material. What factors could be contributing to this incomplete conversion?
Answer:
Palladium-catalyzed carbonylation is a powerful method, but its efficiency is highly dependent on the catalyst, ligands, and reaction conditions.[3][4] Incomplete conversion often points to catalyst deactivation or suboptimal reaction parameters.
1. Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and can also be deactivated through various pathways during the catalytic cycle.
-
Solution: Ensure the reaction is set up under a rigorously inert atmosphere. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For carbonylation reactions, phosphine ligands such as Xantphos are often effective.[2] Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand-to-metal ratios to find the optimal combination.
2. Insufficient Carbon Monoxide Pressure: The concentration of carbon monoxide in the reaction mixture is a key parameter.
-
Solution: While some modern methods operate at atmospheric pressure, many carbonylation reactions require elevated pressures of CO to proceed efficiently.[3] Ensure your reactor is properly sealed and can maintain the desired pressure. If using a balloon of CO, ensure it is freshly filled and of high purity.
3. Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Solution: A non-coordinating organic base, such as a hindered tertiary amine, is often used to neutralize the HBr generated during the reaction. The solvent should be anhydrous and capable of dissolving all reactants. Toluene, THF, and dioxane are common choices. A systematic screening of bases and solvents may be necessary to identify the optimal conditions for your specific substrate.
4. Side Reactions: The α,α-difluorobenzyl bromide starting material can undergo other reactions, such as hydrodehalogenation or coupling reactions, which compete with the desired carbonylation.
-
Solution: Careful control of the reaction temperature is crucial. Lowering the temperature may suppress side reactions, although it may also slow down the desired carbonylation. The addition of a phase-transfer catalyst can sometimes be beneficial in two-phase systems.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding catalyst selection, reaction mechanisms, and optimization strategies for the synthesis of this compound.
Q1: Which synthetic route is generally preferred for the synthesis of this compound: the Reformatsky reaction or palladium-catalyzed carbonylation?
A1: The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and the desired purity of the final product.
-
Reformatsky Reaction: This is a classic and often reliable method. The starting materials, benzaldehyde and ethyl bromodifluoroacetate, are commercially available. The reaction is typically carried out with zinc, which is an inexpensive metal. However, the reaction can be sensitive to impurities and requires careful activation of the zinc. The initial product is a β-hydroxy ester, which requires a subsequent hydrolysis step to yield the final carboxylic acid.[5]
-
Palladium-Catalyzed Carbonylation: This is a more modern and often more efficient method, particularly for larger-scale synthesis. It can provide the desired carboxylic acid directly or as an ester, depending on the reaction conditions. However, it requires a suitable α,α-difluorobenzyl halide precursor, which may need to be synthesized separately. Palladium catalysts and specialized ligands can also be expensive.
For laboratory-scale synthesis, the Reformatsky reaction is often a good starting point due to the ready availability of the precursors. For process development and larger-scale production, the palladium-catalyzed carbonylation may offer advantages in terms of efficiency and atom economy, provided a reliable source of the difluorobenzyl halide is available.
Q2: What is the role of the catalyst in the Reformatsky reaction?
A2: In the classic Reformatsky reaction, metallic zinc acts as the "catalyst" or, more accurately, the stoichiometric reductant.[1] Its primary role is to undergo oxidative addition to the carbon-halogen bond of the α-halo ester (in this case, ethyl bromodifluoroacetate) to form an organozinc intermediate. This organozinc species, often called a Reformatsky enolate, is nucleophilic and will add to the carbonyl group of the aldehyde or ketone. While zinc is the traditional choice, other metals like indium and samarium have also been used.[1] In some variations, catalytic amounts of other metals can be used to promote the reaction.
Q3: What are the key considerations for ligand selection in the palladium-catalyzed carbonylation of α,α-difluorobenzyl halides?
A3: Ligand selection is crucial for a successful palladium-catalyzed carbonylation. The ligand influences the stability, reactivity, and selectivity of the palladium catalyst. Key considerations include:
-
Electron-donating properties: Ligands that are strong electron donors can increase the electron density on the palladium center, which can facilitate the oxidative addition step.
-
Steric bulk: Bulky ligands can promote reductive elimination, which is the final step in the catalytic cycle that forms the product. They can also help to prevent catalyst decomposition.
-
Bite angle: For bidentate phosphine ligands, the bite angle can significantly affect the geometry of the palladium complex and, consequently, its reactivity. Ligands with a wide bite angle, such as Xantphos, are often effective in carbonylation reactions.[2]
A screening of different phosphine ligands (e.g., monodentate vs. bidentate, varying steric and electronic properties) is often necessary to identify the optimal ligand for a specific substrate and reaction.
Q4: What are the most common byproducts to expect in the synthesis of this compound, and how can they be minimized?
A4: The formation of byproducts can significantly complicate purification and reduce the overall yield.
-
In the Reformatsky reaction:
-
Self-condensation of the Reformatsky reagent: This can be minimized by using the Barbier-type procedure as described in Issue 1.
-
Dehydration of the β-hydroxy ester: The initial product, ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, can sometimes undergo dehydration to form the corresponding α,β-unsaturated ester, especially under acidic workup conditions or at elevated temperatures. Careful control of pH and temperature during workup is important.
-
-
In palladium-catalyzed carbonylation:
-
Hydrodehalogenation of the starting material: The α,α-difluorobenzyl bromide can be reduced to α,α-difluorotoluene. This can be minimized by ensuring a sufficient concentration of carbon monoxide and optimizing the reaction conditions.
-
Homocoupling of the starting material: This can lead to the formation of 1,2-diphenyl-1,1,2,2-tetrafluoroethane. This is often a result of catalyst decomposition and can be suppressed by using appropriate ligands and reaction conditions.
-
Q5: What are the recommended purification methods for this compound?
A5: this compound is a solid at room temperature. The primary methods for purification are:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., a mixture of a good solvent and a poor solvent) needs to be determined empirically.
-
Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be used. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed. The acidic nature of the product should be considered, and it may be necessary to add a small amount of acetic or formic acid to the eluent to prevent tailing on the column.
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Benzaldehyde
-
Ethyl bromodifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine under an argon atmosphere.
-
Add a small amount of anhydrous THF and gently heat until the purple color of the iodine disappears.
-
Allow the flask to cool to room temperature.
-
In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension to initiate the reaction (a gentle exotherm should be observed).
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the benzaldehyde.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
-
Lithium hydroxide or sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until TLC analysis indicates the disappearance of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
| Catalyst System | Reaction | Key Parameters | Potential Issues |
| Activated Zinc | Reformatsky Reaction | Zinc activation, anhydrous conditions, temperature control | Low yield, side reactions |
| Palladium(0)/Phosphine Ligand | Carbonylation | Ligand choice, CO pressure, anhydrous conditions, base | Catalyst deactivation, incomplete conversion |
Table 1. Comparison of Catalyst Systems for the Synthesis of this compound Precursors.
Visualizing the Synthetic Pathways
Reformatsky Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Palladium-Catalyzed Carbonylation Workflow
Caption: Workflow for the synthesis of this compound via palladium-catalyzed carbonylation.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 2,2-Difluoro-2-phenylacetic Acid
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,2-Difluoro-2-phenylacetic acid, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety of the final compound. This guide provides a comparative analysis of key analytical techniques for the robust validation of this compound purity, designed for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in established principles and align with the validation characteristics outlined in the ICH Q2(R1) guidelines, such as accuracy, precision, specificity, and linearity.[1][2]
The Criticality of Method Selection
The choice of an analytical method is a strategic decision dictated by the specific requirements of the analysis. Are you quantifying the main component (assay), searching for trace-level impurities, or confirming the compound's identity? Each objective is best served by a different analytical approach or a combination thereof. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
Reverse-phase HPLC (RP-HPLC) is arguably the most powerful and versatile technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it ideal for both assay and impurity profiling.
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-functionalized silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, with its nonpolar phenyl group, is retained on the column and then eluted by a mobile phase containing an organic solvent like acetonitrile or methanol. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak.[3][4]
Experimental Protocol: RP-HPLC Method Validation
Objective: To develop and validate an RP-HPLC method for the assay and impurity determination of this compound.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Validation Parameters (as per ICH Q2(R1)): [2][6]
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution. Spike the sample with potential impurities (e.g., starting materials or known degradation products) to demonstrate that their peaks are well-resolved from the main analyte peak.[7]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample on the same day and under the same conditions. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. The RSD over the different days should be ≤ 2%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This can be established by the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).[7]
-
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography (GC): A Powerful Tool Requiring Derivatization
Gas chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable ester.
Principle of Derivatization and Separation
Derivatization chemically modifies the analyte to make it amenable to GC analysis. A common approach is esterification, for example, reacting the carboxylic acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst, or with a more potent derivatizing agent like pentafluorobenzyl bromide.[9] The resulting ester is significantly more volatile and can be readily analyzed by GC. The separation occurs in a capillary column based on the analyte's boiling point and its interaction with the stationary phase.
Experimental Protocol: GC-FID Method with Derivatization
Objective: To determine the purity of this compound after derivatization to its methyl ester.
-
Derivatization Step (Methylation with BF₃-Methanol):
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Add 2 mL of BF₃-Methanol reagent.
-
Seal the vial and heat at 60-80 °C for 30 minutes.
-
Cool the vial, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl ester derivative, into a clean GC vial.
-
-
GC Conditions:
-
Column: DB-35 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[10][11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Injector Temperature: 250 °C.[10]
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection: 1 µL, split mode (e.g., 50:1).[10]
-
-
Validation:
-
The validation process follows similar principles to HPLC (specificity, linearity, etc.), but it must also account for the efficiency and reproducibility of the derivatization step. The linearity and accuracy experiments should be performed on samples that have undergone the complete derivatization procedure.
-
Workflow for GC Purity Validation
Caption: Workflow for GC analysis with derivatization.
NMR Spectroscopy: For Absolute Quantification and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation. More than just a qualitative technique, Quantitative NMR (qNMR) offers a primary ratio method for determining purity without the need for a specific reference standard of the same compound.
Principle of qNMR
In qNMR, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from the analyte and the standard. ¹⁹F NMR is particularly powerful for this molecule, given the presence of the two fluorine atoms, as it offers high sensitivity and a wide chemical shift range with low background noise.
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity (assay) of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using appropriate parameters, ensuring a long relaxation delay (D1, typically 5 times the longest T₁ of interest) to allow for complete relaxation of all nuclei.
-
Process the spectrum with careful phasing and baseline correction.
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and Purity_std is the purity of the internal standard.
-
Workflow for qNMR Purity Assessment
Caption: Workflow for quantitative NMR (qNMR).
Mass Spectrometry (MS): Unrivaled for Impurity Identification
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and identifying unknown impurities. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling the confident identification of trace components.
Principle of Operation
In LC-MS, the eluent from the HPLC column is directed into an ion source (e.g., Electrospray Ionization - ESI), which generates charged molecules that are then separated by the mass analyzer based on their m/z. High-Resolution Mass Spectrometry (HRMS) can measure m/z with very high accuracy, allowing for the determination of the elemental formula of an impurity, which is invaluable for its structural elucidation. For this compound (MW: 172.13 g/mol [12]), ESI in negative mode would readily detect the deprotonated molecule [M-H]⁻ at m/z 171.03.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-FID (with Derivatization) | qNMR | LC-MS / GC-MS |
| Primary Use | Purity Assay, Impurity Quantification | Purity Assay, Volatile Impurity Analysis | Absolute Purity (Assay), Structural Confirmation | Impurity Identification, Structural Elucidation |
| Specificity | High; based on retention time and UV spectrum. | High; based on retention time. | Very High; based on unique chemical shifts. | Extremely High; based on retention time and m/z. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) |
| Precision | High (RSD < 2%) | High (RSD < 2%), but depends on derivatization reproducibility. | High (RSD < 1%) | Quantitative performance is similar to HPLC/GC. |
| Sample Prep | Simple dissolution | Complex (requires chemical derivatization and extraction) | Simple dissolution with internal standard | Simple dissolution (LC-MS) or derivatization (GC-MS) |
| Throughput | High | Moderate (limited by derivatization step) | Low to Moderate | Moderate to High |
| Key Advantage | Robust, versatile, and widely used for routine QC. | Excellent for volatile impurities. | Primary method, no need for specific analyte standard. | Definitive identification of unknown impurities. |
| Key Limitation | Requires a reference standard for quantification. | Indirect analysis; derivatization can introduce errors. | Lower sensitivity than chromatographic methods. | More complex instrumentation and data interpretation. |
Conclusion and Recommendations
A comprehensive strategy for validating the purity of this compound employs a combination of these orthogonal analytical techniques.
-
For routine quality control (QC) and release testing, a validated RP-HPLC method is the recommended primary tool. It provides a robust and reliable measure of both the main component (assay) and the profile of non-volatile impurities.
-
GC with derivatization should be considered if volatile impurities, such as residual solvents or starting materials, are a concern.
-
qNMR serves as an excellent primary method to certify the reference standard used for HPLC and GC methods. Its ability to provide an absolute purity value without a specific standard is a significant advantage in a research and development setting.
-
LC-MS is essential during process development and for investigating out-of-spec (OOS) results. It is the most powerful tool for identifying unknown impurities, which is critical for understanding and controlling the synthesis process.
By judiciously applying these methods, researchers and drug development professionals can build a complete and scientifically sound purity profile for this compound, ensuring its quality, safety, and suitability for its intended use.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. cipac.org [cipac.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111007182A - Method for determining impurities in 2, 2-difluoroethanol by gas chromatography - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing 2,2-Difluoro-2-phenylacetic acid with other fluorinating agents
An In-Depth Guide to Modern Fluorination: Comparing 2,2-Difluoro-2-phenylacetic Acid with Foundational Fluorinating Agents
Introduction: The Strategic Imperative of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] Consequently, the development of safe, selective, and efficient fluorinating agents is of paramount importance.
This guide provides a comparative analysis of this compound, a modern precursor for the valuable difluoromethyl (CHF₂) group, against the broader landscape of traditional and contemporary fluorinating agents. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations for key classes of reagents, including electrophilic sources of "F⁺", nucleophilic deoxyfluorinating agents, and other methods of difluoromethylation. This analysis is designed to equip researchers with the expert insights needed to select the optimal fluorination strategy for their specific synthetic challenges.
Section 1: The Rise of Radical Difluoromethylation with this compound
Historically, the introduction of the difluoromethyl group was a challenging endeavor. The advent of radical-based methods has revolutionized this space, and this compound has emerged as a key player. It is not a "fluorinating agent" in the classical sense of donating a single fluorine atom; rather, it serves as a convenient and efficient precursor to the difluoromethyl radical (•CHF₂) via photocatalytic decarboxylation.
Mechanism of Action: Photocatalytic Decarboxylative Difluoromethylation
The utility of α,α-difluoroaryl acetic acids lies in their ability to undergo single-electron transfer (SET) oxidation under visible-light photoredox catalysis. The resulting carboxyl radical rapidly extrudes CO₂, generating the desired difluoromethyl radical. This transient radical species can then be trapped by a suitable acceptor, enabling the formation of a new C-CHF₂ bond. This process is operationally simple, proceeds under mild conditions, and avoids the need for harsh reagents or transition metals that were previously required.[4]
Section 2: Comparative Analysis with Other Fluorinating Strategies
Choosing a fluorination reagent requires a clear understanding of the desired molecular transformation. Here, we compare the difluoromethylation strategy with two major classes of traditional fluorinating agents.
Electrophilic Fluorinating Agents: The "F⁺" Donors
Electrophilic agents are indispensable for forming C-F bonds at nucleophilic centers like enolates or electron-rich aromatic rings.[1][5] The most prominent members of this class are N-F reagents, which are crystalline solids that are significantly safer to handle than elemental fluorine.[1][2]
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) | This compound |
| Fluorine Source | Electrophilic "F⁺" | Electrophilic "F⁺" | Radical •CHF₂ source |
| Transformation | C-H to C-F, Addition to C=C | C-H to C-F, Addition to C=C | C-X to C-CHF₂, Addition to C=C |
| Appearance | White crystalline powder | White crystalline solid | Solid |
| Handling | Stable, non-hygroscopic solid | Stable, non-hygroscopic solid | Stable solid |
| Reactivity | Highly reactive, strong oxidant[1] | Generally milder than Selectfluor®[1] | Requires photocatalyst/initiation |
| Typical Substrates | β-ketoesters, enolates, aromatics[1][6] | Indoles, aromatics, various C-H bonds[3][6] | Radical acceptors (e.g., alkenes)[4] |
Causality Behind Experimental Choices: The choice between Selectfluor® and NFSI often hinges on reactivity and substrate tolerance. Selectfluor's high reactivity makes it ideal for less nucleophilic substrates, but its strong oxidizing potential can be a drawback.[1][7] NFSI is milder and often preferred for complex molecules where chemoselectivity is a concern.[3] In contrast, the photocatalytic decarboxylation approach is mechanistically distinct, targeting substrates amenable to radical addition rather than ionic fluorination.
Nucleophilic Deoxyfluorinating Agents: Oxygen-Fluorine Exchange
Deoxyfluorination, the conversion of hydroxyl and carbonyl groups to C-F and CF₂ groups, respectively, is a fundamental transformation.[1] Diethylaminosulfur trifluoride (DAST) has been a workhorse in this field, but its thermal instability and potential for explosive decomposition are significant safety concerns.[8][9] This has spurred the development of safer, crystalline alternatives.
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Function | Deoxyfluorination (OH → F, C=O → CF₂) | Deoxyfluorination (OH → F, C=O → CF₂) | Deoxyfluorination (OH → F, C=O → CF₂) |
| Appearance | Pale yellow liquid | Colorless to yellow liquid | Crystalline solid |
| Thermal Stability | Unstable; can decompose explosively > 90 °C [1] | More stable than DAST (onset at 140 °C)[1] | Significantly more stable crystalline salt [10] |
| Handling | Requires careful temperature control, moisture sensitive[8] | Safer than DAST, moisture sensitive | Easy to handle solid, less moisture sensitive[10][11] |
| Byproducts | Can generate corrosive HF | Can generate corrosive HF | Does not generate free HF, usable in standard glassware[10] |
Trustworthiness Through Safety: The evolution from DAST to XtalFluor reagents is a prime example of designing trustworthiness into protocols. XtalFluor-E and -M are crystalline salts that are not only easier to handle but are demonstrably safer, with higher thermal stability and an operational profile that avoids generating highly corrosive HF.[10] This makes them a more reliable and safer choice, particularly for scale-up operations.
Section 3: Experimental Protocols
A self-validating protocol is one where the steps are clear, the rationale is sound, and the expected outcome is well-defined. Below are representative, detailed methodologies.
Protocol 1: Photocatalytic Decarboxylative Difluoromethylation of an Aryl Propiolic Acid
This protocol is adapted from established methods for the stereoselective synthesis of difluoromethylated compounds.[4]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl propiolic acid (0.2 mmol, 1.0 equiv), this compound (0.6 mmol, 3.0 equiv), and CsOAc (0.4 mmol, 2.0 equiv).
-
Catalyst Addition: Add the photocatalyst, such as fac-Ir(ppy)₃ (3 mol%, 0.006 mmol), to the vial.
-
Solvent and Degassing: Add 1,4-dioxane (0.4 mL) and H₂O (3.0 mmol). Seal the vial and degas the mixture by sparging with argon for 15 minutes.
-
Reaction: Place the vial approximately 5 cm from a blue LED lamp (3W). Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated phenylacetylene.
Protocol 2: Electrophilic α-Fluorination of a β-Ketoester with Selectfluor®
This protocol is a benchmark reaction for assessing electrophilic fluorinating agents.[1]
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the β-ketoester (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. For full conversion, allow the reaction to proceed for 1 hour.
-
Workup: Quench the reaction by adding water (15 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by silica gel chromatography if necessary.
Protocol 3: Deoxyfluorination of a Primary Alcohol with XtalFluor-E®
This protocol demonstrates the use of a modern, safer deoxyfluorinating agent, adapted from procedures highlighting its improved selectivity.[10]
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol, 1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add XtalFluor-E® (1.2 mmol, 1.2 equiv) to the cooled solution, followed by the slow, dropwise addition of a promoter such as Et₃N·3HF (1.5 mmol, 1.5 equiv).
-
Reaction: Allow the reaction to warm slowly to room temperature while stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the pure alkyl fluoride.
Conclusion
The field of fluorination chemistry is diverse, and the optimal reagent is dictated entirely by the desired transformation. This compound is not a direct competitor to classical agents like Selectfluor® or DAST, but rather a powerful and complementary tool. It excels as a mild and efficient precursor for radical difluoromethylation , a transformation of growing importance.
For researchers aiming to install a single fluorine atom at a nucleophilic carbon, electrophilic agents like Selectfluor® and NFSI remain the gold standard. For the conversion of alcohols or carbonyls to their fluorinated counterparts, the inherent safety and handling advantages of modern deoxyfluorinating agents like XtalFluor-E® make them far superior to their hazardous predecessors like DAST. A thorough understanding of the distinct mechanistic pathways—radical, electrophilic, and nucleophilic—is the key to unlocking the full potential of fluorine in the design of next-generation pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 10. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
The Impact of α,α-Difluorination on Bioactivity: A Comparative Guide to Phenylacetic Acid and 2,2-Difluoro-2-phenylacetic Acid
Abstract: This guide provides an in-depth technical comparison of Phenylacetic Acid (PAA), a ubiquitous natural signaling molecule and metabolite, and its synthetic analog, 2,2-Difluoro-2-phenylacetic acid (DFPAA). While direct comparative biological studies are sparse, this document synthesizes established principles of medicinal chemistry and physical organic chemistry to contrast their properties and predict their differential biological activities. We explore how the introduction of a gem-difluoro moiety at the α-carbon—a common strategy in drug discovery—fundamentally alters acidity, metabolic stability, and electronic character. This analysis serves as a predictive framework for researchers in drug development and chemical biology, explaining the causal relationships between chemical structure and biological function and providing actionable experimental protocols for direct validation.
Introduction: From Natural Signal to Synthetic Modulator
Nature has long employed Phenylacetic Acid (PAA) as a versatile chemical messenger. In the plant kingdom, it functions as an auxin, a class of hormones that orchestrates growth and development, albeit with weaker effects than the archetypal indole-3-acetic acid (IAA)[1][2][3]. In mammals, PAA is a metabolic byproduct of phenethylamine, playing a role in nitrogen excretion via the formation of phenylacetylglutamine[1]. Its utility extends to microbial ecosystems, where it serves as a central intermediate in the degradation of aromatic compounds and possesses innate antimicrobial and antifungal properties[4][5][6]. The biological activity of PAA is thus well-established, stemming from its precise molecular structure that is recognized by enzymes and receptors.
In contrast, this compound (DFPAA) is a product of synthetic chemistry, designed by replacing the two hydrogen atoms on the α-carbon (the carbon adjacent to the carboxyl group) with fluorine atoms[7]. This seemingly subtle modification is a powerful tool in medicinal chemistry, intended to deliberately alter a molecule's properties. This guide dissects the profound consequences of this substitution, comparing the foundational physicochemical properties of PAA and DFPAA to project their divergent behaviors in biological systems. We will explore how α,α-difluorination transforms a natural substrate into a potential metabolic inhibitor and modulator of biological activity.
Part 1: The Physicochemical Divide: Impact of the gem-Difluoro Group
The introduction of two fluorine atoms at the α-carbon creates a cascade of physicochemical changes that are the root cause of any observed differences in biological activity. These changes are predictable and dramatic.
Acidity (pKa)
The most significant and immediate consequence of α,α-difluorination is a drastic increase in the acidity of the carboxylic acid. Fluorine is the most electronegative element, and the two fluorine atoms in DFPAA exert a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation, making the proton's removal much more favorable.
Consequently, the pKa of DFPAA is substantially lower than that of PAA[8][9]. While both molecules will exist predominantly as their anionic forms at physiological pH (~7.4), this marked difference in acidity can influence the strength of ionic interactions with biological targets and affect membrane transport kinetics.
Metabolic Stability
A primary driver for using α,α-difluorination in drug design is to enhance metabolic stability[10]. The α-carbon of PAA is a potential site for oxidative metabolism by enzymes such as Cytochrome P450. The C-H bonds at this position can be hydroxylated, leading to degradation and clearance.
Replacing these C-H bonds with C-F bonds effectively blocks this metabolic pathway. The C-F bond is significantly stronger and less polarized than the C-H bond, making it exceptionally resistant to enzymatic oxidation[11]. This renders DFPAA a "non-metabolizable" analog of PAA at the α-position, a feature that can dramatically increase a drug's half-life and bioavailability.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,2-Difluoro-2-phenylacetic Acid
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2,2-Difluoro-2-phenylacetic acid, a valuable building block in medicinal chemistry, presents a unique analytical challenge due to the influence of its geminal fluorine atoms on the molecule's spectroscopic properties. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound, grounded in practical insights and experimental data.
The Analytical Imperative: Why a Multi-faceted Approach is Crucial
Confirming the structure of this compound (C₈H₆F₂O₂) is not merely about verifying its molecular formula but precisely mapping the connectivity of its atoms. The presence of a quaternary carbon bonded to two fluorine atoms, a phenyl group, and a carboxylic acid creates a distinct electronic environment. Relying on a single analytical technique can lead to ambiguity. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot distinguish between isomers. Therefore, a synergistic approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential. This guide will dissect the contribution of each technique, explaining the "why" behind the experimental choices to build a self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for this task, as it provides detailed information about the carbon-hydrogen framework and, critically, the fluorine environment. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.
¹H NMR: Probing the Proton Environment
In the context of this compound, ¹H NMR is primarily used to confirm the presence and substitution pattern of the phenyl group and to identify the acidic proton of the carboxyl group.
-
Expected Signals:
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring will typically appear as a complex multiplet in the aromatic region, approximately between 7.4 and 7.6 ppm. The electronic influence of the difluoroacetic acid group may cause some dispersion of these signals.
-
Carboxylic Acid Proton (COOH): This proton is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It usually appears as a broad singlet far downfield, often above 10 ppm. Its presence can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of deuterium oxide.
-
¹⁹F NMR: The Definitive Fluorine Fingerprint
Given the subject compound, ¹⁹F NMR is indispensable. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis[1].
-
Expected Signals:
-
The two chemically equivalent fluorine atoms will give rise to a single signal. Due to the proximity of the phenyl group and the carboxylic acid, this signal is expected to appear in a specific region of the ¹⁹F NMR spectrum. Based on typical chemical shifts for compounds with a -CF₂- group adjacent to a carbonyl and an aromatic ring, the chemical shift would be anticipated in the range of -90 to -120 ppm (relative to CFCl₃)[2]. The absence of any other fluorine signals confirms that both fluorine atoms are attached to the same carbon. PubChem provides an experimental ¹⁹F NMR spectrum for this compound, showing a signal consistent with this expectation[3].
-
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a complete map of the carbon framework. The key feature in the ¹³C NMR spectrum of this compound will be the distinct splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).
-
Expected Signals:
-
Carboxyl Carbon (COOH): This signal will appear downfield, typically between 165 and 175 ppm. It will be observed as a triplet due to coupling with the two adjacent fluorine atoms (²JCF).
-
Quaternary Carbon (C-F₂): This is the most characteristic signal. The carbon atom directly bonded to the two fluorine atoms will be significantly shifted downfield and will appear as a prominent triplet due to one-bond C-F coupling (¹JCF), which is typically large (240-290 Hz). Its chemical shift is expected around 110-120 ppm.
-
Aromatic Carbons (C₆H₅): The spectrum will show four signals for the phenyl group: one for the ipso-carbon (the carbon attached to the CF₂ group), two for the ortho/meta carbons, and one for the para-carbon. The ipso-carbon signal will appear as a triplet due to two-bond C-F coupling (²JCF). The ortho-carbon signal may also show a smaller triplet splitting (³JCF).
-
The combination of these three NMR experiments provides a robust and self-validating dataset for the structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups. It works on the principle that chemical bonds vibrate at specific frequencies.
-
Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band will be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will appear around 1700-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum and confirms the carbonyl group.
-
C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in two strong bands: one for the asymmetric stretch and one for the symmetric stretch.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear as a series of peaks between 1450 and 1600 cm⁻¹.
-
Comparing the obtained spectrum with that of a non-fluorinated analogue like phenylacetic acid can be illustrative. While both would show the carboxylic acid and phenyl group absorptions, the strong C-F stretching bands are the unique identifier for the target molecule[4][5].
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the precise elemental composition.
-
Expected Data:
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of C₈H₆F₂O₂ is 172.13 g/mol [3]. In positive-ion mode ESI-MS, an adduct ion like [M+H]⁺ at m/z 173.04 or [M+Na]⁺ at m/z 195.02 would be expected. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 171.03 would be prominent[6].
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental formula. The calculated monoisotopic mass of C₈H₆F₂O₂ is 172.03358 Da[7]. Observing a peak at this exact mass (within a few ppm error) provides very strong evidence for the correct atomic composition, ruling out other potential formulas with the same nominal mass.
-
Fragmentation Pattern: The fragmentation pattern can also support the proposed structure. Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) or loss of HF (20 Da).
-
Comparative Guide: Choosing the Right Tool
Each technique offers unique advantages for the structural confirmation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Confirms phenyl group and acidic proton. | Fast, requires small sample amount. | Provides limited information on the core C-F₂-COOH structure. |
| ¹⁹F NMR | Directly probes the fluorine environment. Confirms the presence of the -CF₂- group. | Highly sensitive, provides a clean spectrum with a wide chemical shift range, definitive for fluorine. | Provides no information about the hydrocarbon part of the molecule. |
| ¹³C NMR | Maps the complete carbon skeleton and shows C-F couplings. | Unambiguously identifies all carbon atoms and their connectivity to fluorine. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| IR Spectroscopy | Identifies key functional groups (COOH, C-F, Aromatic Ring). | Rapid, inexpensive, provides a quick functional group "fingerprint". | Does not provide detailed connectivity information; can be ambiguous for complex molecules. |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition (with HRMS). | Extremely sensitive, confirms molecular formula. | Does not distinguish between isomers; fragmentation can sometimes be complex to interpret. |
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer being used.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment on a 400 MHz spectrometer might involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is usually a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed to achieve a good signal-to-noise ratio.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak or TMS).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes over a suitable m/z range (e.g., 50-500 Da) to detect the [M+H]⁺ and [M-H]⁻ ions.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C₈H₆F₂O₂.
Integrated Data Analysis and Visualization
An effective analytical workflow combines these techniques to build an unassailable structural argument.
Diagram 1: Integrated Spectroscopic Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzeneacetic acid [webbook.nist.gov]
- 6. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | LGC Standards [lgcstandards.com]
Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,2-Difluoro-2-phenylacetic Acid
Introduction
2,2-Difluoro-2-phenylacetic acid is a fluorinated organic compound of significant interest in pharmaceutical and chemical synthesis. Its structural properties, particularly the presence of a polar carboxylic acid group and a stable difluorinated benzylic carbon, necessitate robust and reliable analytical methods for its quantification and characterization. Accurate measurement is critical for process monitoring, quality control of drug substances, and metabolic studies.
This guide provides an in-depth, objective comparison of two premier analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond mere procedural listings to explain the fundamental causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific analytical challenges.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
High-Performance Liquid Chromatography is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like carboxylic acids.[1][2][3] A key advantage of HPLC for this application is its ability to analyze this compound in its native form, thereby circumventing the need for chemical derivatization and simplifying the overall workflow.[1]
Principle of HPLC Separation
In a typical reverse-phase (RP) HPLC setup, the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. For acidic compounds like this compound, controlling the pH of the mobile phase is paramount. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and increasing its retention on the nonpolar column, which allows for effective separation from more polar impurities.
Experimental Protocol: HPLC-UV Method
This protocol describes a validated approach for the quantification of this compound using reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a target concentration of ~100 µg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 264 nm, selected to maximize the absorbance of the phenyl group.[5]
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of this compound (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Causality and Method Optimization Insights
-
Mobile Phase pH: The addition of formic acid suppresses the ionization of the analyte's carboxyl group. This is crucial because the neutral form of the acid is more retained on a C18 column, leading to sharper peaks and more reproducible retention times. For mass spectrometry (MS) detection, volatile buffers like formic acid or acetic acid are mandatory.[4][5]
-
Detector Selection: UV detection is a robust and cost-effective choice due to the strong chromophore (the phenyl ring) in the analyte's structure. For applications requiring higher sensitivity or selectivity, particularly in complex matrices like biological fluids, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[6][7]
HPLC Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The High-Sensitivity Approach
Gas Chromatography is a powerful technique renowned for its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer.[2] However, its primary requirement is that analytes must be volatile and thermally stable.[3] Carboxylic acids like this compound are polar and have low volatility due to hydrogen bonding, making them unsuitable for direct GC analysis.[1][8] Therefore, a chemical derivatization step is mandatory to analyze this compound by GC-MS.
The Critical Role of Derivatization
Derivatization is a chemical reaction that converts the analyte into a product with properties more amenable to GC analysis.[9] For carboxylic acids, the goal is to mask the polar -COOH group, which simultaneously increases volatility and thermal stability. The two most common strategies are:
-
Silylation: This is the most prevalent method, where the active hydrogen on the carboxyl group is replaced by a silyl group, typically trimethylsilyl (TMS).[9][10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, reacting rapidly to form volatile TMS esters with high yields.[10][11]
-
Esterification (Alkylation): This involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalyst to form a more volatile ester.[9][12][13][14] This method is also robust but can sometimes require more stringent conditions than silylation.
For this guide, we will focus on silylation with BSTFA, as it is a highly reliable and widely used method for carboxylic acid analysis.[11]
Experimental Protocol: GC-MS with Silylation
This protocol details the analysis of this compound via GC-MS following derivatization with BSTFA.
-
Sample Preparation and Derivatization:
-
Place a known amount of the dried sample extract or standard into a 2 mL reaction vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed for difficult-to-derivatize compounds).[11]
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 70 °C for 45-60 minutes to ensure the reaction goes to completion.[11]
-
Cool the vial to room temperature before analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for high-sensitivity quantification.
-
Transfer Line Temperature: 280 °C.
-
-
Causality and Method Optimization Insights
-
Choice of Reagent: BSTFA is an excellent choice because its byproducts (monosilyl-trifluoroacetamide and trifluoroacetamide) are volatile and do not interfere with the chromatogram.[11]
-
Reaction Conditions: Time and temperature are critical parameters for ensuring complete derivatization. Incomplete reactions lead to poor peak shape, low response, and inaccurate quantification.[11]
-
MS Acquisition Mode: Full scan mode is used during method development to identify the analyte's TMS derivative and determine its fragmentation pattern. For routine, high-sensitivity analysis, switching to SIM mode, where the mass spectrometer only monitors a few characteristic ions of the analyte, dramatically improves the signal-to-noise ratio and lowers detection limits.[12][13][14]
GC-MS Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Section 3: Method Comparison and Performance Data
The choice between HPLC and GC-MS is a critical decision that hinges on the specific analytical requirements, including sensitivity, throughput, and the nature of the sample matrix.[1]
Objective Head-to-Head Analysis
-
Sample Preparation Complexity: HPLC offers a significantly simpler workflow, often limited to dissolving and filtering the sample. GC-MS mandates a multi-step derivatization process that is more time-consuming and introduces additional sources of potential error.[1][8]
-
Analysis Speed (Throughput): While the chromatographic run time for GC can be faster than for HPLC, the overall sample-to-result time for HPLC is generally shorter due to the minimal sample preparation.[1][3] The derivatization step in the GC-MS workflow lowers its overall throughput.
-
Sensitivity & Selectivity: Both techniques, when coupled to mass spectrometry, provide excellent selectivity.[1] Historically, GC-MS has been considered more sensitive for small molecules.[16] However, modern LC-MS/MS instruments can offer equivalent or even superior sensitivity (low pg/mL levels) for many compounds, including polar acids.[6] For standard detectors, GC-MS typically offers better sensitivity than HPLC-UV.
-
Robustness & Versatility: HPLC is more versatile, capable of analyzing a much broader range of compounds, including those that are non-volatile or thermally unstable, without modification.[2][16] The GC-MS method is highly specific to compounds that can be successfully derivatized.
Data Summary Table: Performance Comparison
The following table summarizes the typical performance characteristics of each method for the analysis of a carboxylic acid like this compound, based on synthesized data from validated methods for similar analytes.
| Parameter | HPLC-UV / HPLC-MS | GC-MS | Rationale & Citation |
| Derivatization Required | No | Yes (Mandatory) | GC requires volatilization of the polar analyte.[1][8] |
| Sample Prep Complexity | Low ("Dilute and Shoot") | High (Extraction, Derivatization) | Derivatization adds multiple steps to the workflow.[1][15] |
| Sample Throughput | Generally Higher | Lower due to derivatization | The heating step for derivatization is a bottleneck.[1] |
| Limit of Detection (LOD) | ng range (UV); pg range (MS) | pg range (SIM mode) | GC-MS in SIM mode is exceptionally sensitive.[12][13][14] LC-MS/MS can match this.[6] |
| Selectivity | Good (UV); Excellent (MS) | Excellent | Mass spectrometry provides high-confidence identification for both.[1] |
| Analyst Expertise | Moderate | Moderate to High | Derivatization requires more specialized skill to perform reproducibly.[1] |
| Cost (Consumables) | Lower (fewer reagents) | Higher (derivatization reagents) | Silylating agents are an added operational cost. |
Section 4: Expert Recommendations: Selecting the Right Method
The optimal analytical technique is dictated by the research question. There is no single "best" method; rather, there is a "best-fit" method for a given application.
-
Choose HPLC for:
-
Routine Quality Control (QC): When analyzing purity and assay of bulk material or formulations where concentration levels are high, the speed, simplicity, and robustness of an HPLC-UV method are ideal.
-
High-Throughput Screening: The minimal sample preparation makes HPLC the superior choice when a large number of samples need to be analyzed quickly.
-
Analysis of Thermally Unstable Analogs: If related impurities or metabolites are thermally labile, HPLC is the only viable option.[3]
-
-
Choose GC-MS for:
-
Trace-Level Quantification: For detecting minute quantities of the analyte (e.g., as a genotoxic impurity or in environmental samples), the high sensitivity of GC-MS in SIM mode is often required.[12][17]
-
Structural Confirmation: The electron ionization (EI) in GC-MS produces reproducible, information-rich fragmentation patterns that are excellent for structural elucidation and library matching.
-
Analysis in Volatile Matrices: When the analyte is present in a sample that is already being analyzed for other volatile components, adding a derivatization step to include the acid can be an efficient workflow.
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid quantitative and qualitative confirmatory method for the determination of monofluoroacetic acid in foods by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. amptechfl.com [amptechfl.com]
- 17. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2,2-Difluoro-2-phenylacetic Acid and Its Analogs in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating physicochemical and biological properties. The unique electronic nature of fluorine can profoundly influence a molecule's reactivity, acidity, and metabolic stability. This guide provides a detailed comparative study of the reactivity of 2,2-Difluoro-2-phenylacetic acid and its close analogs, phenylacetic acid and 2-fluoro-2-phenylacetic acid. Through an examination of their acidity and performance in fundamental organic reactions—esterification, amide bond formation, and decarboxylation—we aim to provide a comprehensive resource for researchers leveraging these valuable building blocks.
The Impact of α-Fluorination on Acidity and Reactivity: A Theoretical Framework
The reactivity of a carboxylic acid is intrinsically linked to the electronic environment of the carboxyl group. The introduction of highly electronegative fluorine atoms at the α-position to the carboxyl group exerts a significant inductive electron-withdrawing effect (-I effect). This effect plays a crucial role in dictating the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.
The stability of the carboxylate anion, formed upon deprotonation, is a key determinant of acidity. Electron-withdrawing groups, such as fluorine, delocalize the negative charge on the carboxylate, thereby stabilizing it and increasing the acidity of the parent carboxylic acid. This increased acidity is reflected in a lower pKa value. In the case of α-fluorinated phenylacetic acids, the magnitude of this effect is expected to correlate with the number of fluorine substituents.
This enhanced electrophilicity of the carbonyl carbon in fluorinated analogs is anticipated to influence the rates of nucleophilic acyl substitution reactions, such as esterification and amide bond formation. Conversely, in reactions like decarboxylation, where the stability of a carbanionic intermediate can be a factor, the electron-withdrawing nature of the fluorine atoms is also expected to play a significant role.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of understanding the reactivity of these acids is their acidity, quantified by their pKa values. The table below presents a comparison of the pKa values for this compound and its analogs.
| Compound | Structure | pKa |
| Phenylacetic Acid | C₆H₅CH₂COOH | 4.31 |
| 2-Fluoro-2-phenylacetic Acid | C₆H₅CHFCOOH | ~2.9 (estimated) |
| This compound | C₆H₅CF₂COOH | ~1.8 (estimated) |
Note: Experimental pKa values for the fluorinated analogs can vary depending on the solvent and experimental conditions. The values presented for the fluorinated compounds are based on typical effects of α-fluorination and may not represent definitive experimental values.
The trend is clear: the acidity of phenylacetic acid increases significantly with the introduction of each fluorine atom at the α-position. The strong electron-withdrawing nature of the two fluorine atoms in this compound leads to a substantial decrease in its pKa, making it a significantly stronger acid than its non-fluorinated and monofluorinated counterparts.
Reactivity in Key Organic Transformations
To provide a practical understanding of the differences in reactivity, we will now delve into a comparative analysis of these compounds in three common and important organic reactions: esterification, amide bond formation, and decarboxylation.
Esterification
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a cornerstone of organic synthesis. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon of the carboxylic acid.
Expected Reactivity Trend: this compound > 2-Fluoro-2-phenylacetic Acid > Phenylacetic Acid
The strong inductive effect of the α-fluorine atoms in this compound renders its carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. This heightened reactivity is expected to translate into faster reaction rates and potentially higher yields under identical reaction conditions compared to its less fluorinated analogs.
Experimental Protocol: Comparative Fischer Esterification
This protocol outlines a method for comparing the relative rates of esterification of the three phenylacetic acid analogs.
Materials:
-
Phenylacetic acid
-
2-Fluoro-2-phenylacetic acid
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each carboxylic acid in a mixture of ethanol (5 mL) and toluene (5 mL). Add a known amount of the internal standard to each flask.
-
Initiation: To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).
-
Reaction and Monitoring: Heat the reaction mixtures to a constant temperature (e.g., 80 °C) with stirring. At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Workup: Immediately quench the aliquot with a saturated sodium bicarbonate solution. Extract the organic layer with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer by GC-FID to determine the concentration of the corresponding ethyl ester relative to the internal standard.
-
Data Analysis: Plot the concentration of the formed ester as a function of time for each carboxylic acid. The initial slope of these plots will provide a measure of the initial reaction rate, allowing for a direct comparison of reactivity.
Expected Outcome: The data is expected to show a clear trend in reaction rates, with this compound exhibiting the fastest rate of ester formation, followed by 2-fluoro-2-phenylacetic acid, and then phenylacetic acid.
Visualization of the Esterification Workflow
Caption: Workflow for the comparative kinetic study of esterification.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a critical reaction in peptide synthesis and the development of numerous pharmaceuticals. Similar to esterification, the reactivity in amide bond formation is largely governed by the electrophilicity of the carbonyl carbon.
Expected Reactivity Trend: this compound > 2-Fluoro-2-phenylacetic Acid > Phenylacetic Acid
The increased electrophilicity of the carbonyl carbon in the fluorinated analogs should facilitate the nucleophilic attack by the amine, leading to faster reaction rates and potentially requiring milder coupling conditions.
Experimental Protocol: Comparative Amide Coupling
This protocol provides a method for comparing the efficiency of amide bond formation for the three phenylacetic acid analogs with a model amine, benzylamine, using a common coupling agent.
Materials:
-
Phenylacetic acid
-
2-Fluoro-2-phenylacetic acid
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) instrument
Procedure:
-
Reaction Setup: In three separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of each carboxylic acid and HOBt (1.1 mmol) in anhydrous DCM (10 mL).
-
Activation: To each flask, add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL) at 0 °C. Stir the mixture for 30 minutes.
-
Amine Addition: Add benzylamine (1.0 mmol) to each reaction mixture.
-
Reaction: Allow the reactions to warm to room temperature and stir for a set period (e.g., 4 hours).
-
Monitoring: Monitor the progress of the reactions by TLC.
-
Workup: Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Analysis and Quantification: Purify the crude products by column chromatography. Determine the yield of the corresponding N-benzylamide for each reaction. For a more quantitative comparison, analyze the crude reaction mixtures by HPLC to determine the conversion to the amide product.
Expected Outcome: It is anticipated that the reaction with this compound will proceed to a higher conversion or yield within the given timeframe compared to the other two acids, demonstrating its enhanced reactivity in amide coupling.
Visualization of the Amide Coupling Process
Caption: Generalized mechanism of DCC/HOBt mediated amide coupling.
Decarboxylation
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that can be influenced by the stability of the intermediate formed upon CO₂ loss. For phenylacetic acids, decarboxylation can proceed through a carbanionic intermediate at the benzylic position.
Expected Reactivity Trend: this compound > 2-Fluoro-2-phenylacetic Acid > Phenylacetic Acid
The electron-withdrawing fluorine atoms are expected to stabilize the negative charge of the benzylic carbanion intermediate through the inductive effect. The presence of two fluorine atoms in this compound should provide the most significant stabilization, thus facilitating decarboxylation to a greater extent than its analogs under similar conditions.
Experimental Protocol: Comparative Thermal Decarboxylation
This protocol describes a method to compare the thermal stability and ease of decarboxylation of the three phenylacetic acid analogs.
Materials:
-
Phenylacetic acid
-
2-Fluoro-2-phenylacetic acid
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether)
-
Apparatus for monitoring gas evolution (e.g., a gas burette) or a system for quantitative analysis of the remaining starting material (e.g., HPLC).
Procedure:
-
Reaction Setup: In three separate reaction vessels equipped with a condenser and a means to measure gas evolution, place an equimolar amount of each carboxylic acid in a high-boiling point solvent.
-
Reaction: Heat the solutions to a high, constant temperature (e.g., 250 °C).
-
Monitoring: Monitor the volume of CO₂ evolved over time using a gas burette. Alternatively, at specific time intervals, take aliquots from the reaction, cool them, and analyze the concentration of the remaining carboxylic acid by HPLC.
-
Data Analysis: Plot the volume of CO₂ evolved or the percentage of reacted carboxylic acid as a function of time. The initial rates of decarboxylation can be determined from the slopes of these plots.
Expected Outcome: The rate of CO₂ evolution is expected to be the highest for this compound, indicating its lower thermal stability towards decarboxylation compared to the mono-fluorinated and non-fluorinated analogs.
Visualization of the Decarboxylation Pathway
Caption: Proposed mechanism for the decarboxylation of α-fluorinated phenylacetic acids.
Conclusion
The progressive α-fluorination of phenylacetic acid leads to a predictable and significant enhancement in its reactivity in several key organic transformations. The strong inductive electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon. This translates to faster reaction rates in nucleophilic acyl substitution reactions such as esterification and amide bond formation. Furthermore, the stabilization of the benzylic carbanion intermediate by α-fluorine atoms facilitates the decarboxylation process.
For researchers and drug development professionals, a thorough understanding of these reactivity trends is paramount. The heightened reactivity of this compound may allow for the use of milder reaction conditions, which can be advantageous when working with sensitive substrates. Conversely, its reduced thermal stability should be a consideration in process development. By providing this comparative guide, we hope to empower scientists to make informed decisions in the design and execution of their synthetic strategies involving these valuable fluorinated building blocks.
A Comparative Performance Guide to 2,2-Difluoro-2-phenylacetic Acid in Modern Synthetic Reactions
This guide provides an in-depth technical benchmark of 2,2-Difluoro-2-phenylacetic acid, comparing its performance in key synthetic transformations against established alternatives. The content is structured for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks to enhance reaction efficiency, yield, and overall synthetic outcomes.
Introduction: The Strategic Value of α,α-Difluorination
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a versatile reagent that installs a geminal difluoro group adjacent to a phenyl ring and a reactive carboxylic acid handle. This unique structural motif offers distinct electronic properties that can be strategically exploited in a variety of chemical reactions.
This guide moves beyond theoretical advantages to provide a practical, data-driven comparison of this compound against its non-fluorinated counterpart, phenylacetic acid, and other specialized reagents in three critical areas: amide bond formation, diastereomeric analysis via NMR, and decarboxylative cross-coupling reactions.
Physicochemical Properties and Reactivity Profile
The performance of a carboxylic acid in synthesis is fundamentally tied to its acidity (pKa). The two fluorine atoms on the alpha-carbon of this compound exert a powerful electron-withdrawing inductive effect.[1] This effect stabilizes the resulting carboxylate anion, making the parent acid significantly more acidic than its non-fluorinated analogue.[1][2]
| Compound | Structure | pKa (Predicted/Actual) | Key Implication |
| Phenylacetic Acid | ~4.31[3][4] | Baseline reactivity. | |
| This compound | Significantly < 4.31 (Est. ~1.5-2.0) | Enhanced acidity, faster activation, better leaving group potential for the carboxylate. |
This enhanced acidity is the causal factor behind its differential performance. A lower pKa suggests that during activation with coupling reagents (e.g., HATU, EDC), the proton is more readily abstracted, and the resulting carboxylate is a better-leaving group, which can accelerate the rate-limiting step of nucleophilic attack by an amine or other partner.
Benchmark Reaction 1: Amide Coupling
Amide bond formation is arguably the most common reaction in pharmaceutical chemistry.[5] We benchmark the performance of this compound against phenylacetic acid in a standard HATU-mediated coupling with benzylamine.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: To a dry, argon-flushed round-bottom flask, add the carboxylic acid (phenylacetic acid OR this compound) (1.0 equiv, 0.5 mmol).
-
Dissolution: Add anhydrous Dimethylformamide (DMF, 5 mL). Stir until fully dissolved.
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv, 0.55 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol).[6]
-
Pre-activation: Stir the mixture at room temperature for 10 minutes. A color change to yellow is often observed, indicating formation of the active ester.[6]
-
Amine Addition: Add benzylamine (1.05 equiv, 0.525 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography on silica gel.
Workflow Diagram
Comparative Performance
While direct, side-by-side published comparisons are scarce, the principles of physical organic chemistry allow for a scientifically grounded projection of performance. The increased acidity of this compound is expected to accelerate the formation of the activated O-acylisourea intermediate, leading to faster overall reaction times and potentially higher yields, especially with challenging or electron-deficient amines.
| Carboxylic Acid | Typical Reaction Time | Expected Yield | Rationale for Performance |
| Phenylacetic Acid | 4-12 h | 85-95% | Standard reactivity, effective for most simple couplings.[7] |
| This compound | 1-6 h (Illustrative) | >95% (Illustrative) | Enhanced acidity accelerates activation and coupling steps, reducing side reactions and improving efficiency. |
Benchmark Application 2: A Proposed Chiral Derivatizing Agent for NMR Analysis
Determining the enantiomeric excess (ee) of chiral alcohols and amines is critical. This is often achieved by derivatizing the enantiomeric mixture with a single enantiomer of a chiral agent to form diastereomers, which are distinguishable by NMR spectroscopy.[8] The most common reagent for this is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[9][10][11]
Here, we propose the use of this compound as a simple, achiral derivatizing agent to assess its utility in creating distinguishable NMR signals for a chiral amine, (R/S)-1-phenylethylamine, and compare its features to the gold-standard Mosher's acid.
Principle of Diastereomer Formation for NMR Analysis
When a racemic amine [(R)-Amine and (S)-Amine] reacts with an achiral acid like this compound, it forms two enantiomeric amides. These enantiomers are indistinguishable in a standard NMR experiment. However, when the same racemic amine reacts with an enantiopure chiral acid like (R)-Mosher's acid, it forms two diastereomers: [(R)-Amine-(R)-Mosher's] and [(S)-Amine-(R)-Mosher's]. These diastereomers have different spatial arrangements and, therefore, distinct chemical shifts in their NMR spectra, allowing for quantification.[12]
The value of a derivatizing agent lies in its ability to induce large chemical shift differences (Δδ) between the diastereomers, making integration for ee determination accurate.[10] This is typically caused by the anisotropic effect of aromatic rings or other functional groups within the agent.
Experimental Protocol: Derivatization of (R/S)-1-Phenylethylamine
-
Setup: In a clean NMR tube, dissolve the chiral derivatizing acid (CDA), either (R)-Mosher's acid or this compound, (1.1 equiv, ~5 mg) in 0.7 mL of deuterated chloroform (CDCl₃).
-
Activation: Add EDC (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Amine Addition: Add the racemic 1-phenylethylamine (1.0 equiv).
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature for 1 hour, or until completion as observed by the disappearance of starting material signals.
-
Analysis: Acquire a high-resolution ¹H NMR spectrum (and ¹⁹F NMR for Mosher's acid derivative). Identify a well-resolved signal corresponding to each diastereomer and integrate to determine the ratio.
Conceptual Comparison
Expected Outcome and Comparative Analysis
| Feature | Mosher's Acid (MTPA) | This compound (Proposed) |
| Principle | Forms diastereomers from enantiomers.[8] | Forms enantiomers from enantiomers. |
| NMR Distinguishability | High. Diastereomers have distinct ¹H spectra. The CF₃ group gives two clean singlets in ¹⁹F NMR for easy integration.[10][13] | None. As an achiral reagent, it cannot resolve enantiomers. It is therefore unsuitable for this specific application. |
| Utility | Gold standard for determining ee and absolute configuration.[12] | Useful for creating stable amide derivatives, but not for chiral resolution. |
Benchmark Reaction 3: Decarboxylative Cross-Coupling
Modern synthetic chemistry increasingly relies on photoredox and metal catalysis to form C-C bonds from abundant starting materials like carboxylic acids. These decarboxylative couplings offer a powerful alternative to traditional methods that use organometallic reagents.[14][15][16]
We analyze the performance of this compound in a known silver-catalyzed decarboxylative homocoupling reaction.[17]
Reaction Mechanism Overview
The general mechanism for many decarboxylative couplings involves the formation of a carboxylate salt, which then undergoes single-electron transfer (SET) with a photocatalyst or metal oxidant.[18][19] This generates a carboxyl radical that rapidly extrudes CO₂, leaving a carbon-centered radical. This radical can then engage in the desired bond-forming event. The stability of this radical intermediate is key to the reaction's success.
Comparative Performance
A recent study demonstrated the effective decarboxylative homocoupling of potassium 2,2-difluoro-2-phenylacetate derivatives using a silver nitrate/ammonium persulfate system.[17]
| Substrate | Conditions | Product | Yield |
| Potassium 2,2-difluoro-2-phenylacetate | AgNO₃, (NH₄)₂S₂O₈, KHCO₃, DMSO, 120 °C | 1,1,2,2-Tetrafluoro-1,2-diphenylethane | Good to Excellent[17] |
| Phenylacetic Acid (Typical Cross-Coupling) | Ir or Fe photocatalyst, Ni co-catalyst, Aryl Halide | Arylated Product | Good to Excellent[15][19] |
Analysis of Performance: The successful homocoupling of 2,2-difluoro-2-phenylacetate highlights the reagent's utility in radical-based transformations.[17] The electron-withdrawing fluorine atoms can stabilize the resulting α,α-difluorobenzyl radical, making it a persistent and viable intermediate for C-C bond formation. This suggests that this compound is a promising candidate for a wide range of photoredox and metal-catalyzed decarboxylative cross-coupling reactions, potentially outperforming non-fluorinated analogues where radical stability is a limiting factor.
Overall Conclusion and Recommendations
This guide demonstrates that this compound is a high-performance building block with distinct advantages rooted in its unique electronic properties.
-
For Amide Coupling: It is a superior alternative to phenylacetic acid, particularly for challenging substrates or when accelerated reaction times are desired. Its high acidity facilitates rapid activation and efficient coupling.
-
For Chiral Analysis: It is not a suitable replacement for chiral derivatizing agents like Mosher's acid due to its achiral nature. This underscores a critical selection principle: the tool must fit the analytical task.
-
For Decarboxylative Coupling: It is an excellent substrate, readily participating in radical-based C-C bond formation. Its ability to generate a stabilized α,α-difluorobenzyl radical makes it a valuable component for modern synthetic methodologies.
Recommendation: Researchers and drug development professionals should consider this compound as a strategic replacement for standard phenylacetic acid in amide couplings and as a versatile building block for constructing complex architectures via decarboxylative strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 18. faculty.dlut.edu.cn [faculty.dlut.edu.cn]
- 19. Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 2,2-Difluoro-2-phenylacetic Acid
Introduction: The Strategic Value of the Difluorophenylacetic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The gem-difluoro moiety (CF₂) in particular, as found in 2,2-Difluoro-2-phenylacetic acid, serves as a valuable bioisostere for carbonyl or hydroxyl groups, offering altered electronic properties and conformational constraints that can enhance pharmacological activity.[3]
This guide provides an in-depth technical comparison of a novel compound synthesized from this compound, which we will refer to as DFP-Amide 1 . We will detail its synthesis, comprehensive characterization, and compare its key physicochemical properties to its non-fluorinated analogue, P-Amide 2 . The causality behind each experimental choice and the self-validating nature of the analytical workflow are emphasized to provide researchers with actionable insights for their own discovery programs.
Synthesis and Purification: From Acid to Amide
The synthesis of novel derivatives from this compound often involves the activation of the carboxylic acid followed by nucleophilic substitution. For this guide, we synthesized N-benzyl-2,2-difluoro-2-phenylacetamide (DFP-Amide 1 ) via a standard amidation protocol. This method was chosen for its high efficiency and broad applicability in creating amide libraries for screening.
Experimental Protocol: Synthesis of DFP-Amide 1
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL), oxalyl chloride (1.5 eq) was added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction was stirred at room temperature for 2 hours, monitored by the cessation of gas evolution. The solvent and excess reagent were removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride was redissolved in anhydrous DCM (10 mL) and cooled to 0 °C. A solution of benzylamine (1.2 eq) and triethylamine (2.0 eq) in DCM (5 mL) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 4 hours.
-
Reaction Monitoring: The progress of the reaction was monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.[4]
-
Workup: The reaction mixture was washed sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
Purification: The crude product was purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5] This technique is highly effective for separating the target compound from unreacted starting materials and byproducts.[6] The fractions containing the pure product were combined and concentrated to yield DFP-Amide 1 as a white solid.
Synthesis Workflow Diagram
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. shyzchem.com [shyzchem.com]
- 6. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
Safety Operating Guide
Navigating the Disposal of 2,2-Difluoro-2-phenylacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Difluoro-2-phenylacetic acid, ensuring the protection of personnel and the environment. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the "why" behind each critical step.
Hazard Assessment and Chemical Profile of this compound
Understanding the inherent hazards of this compound is the foundation of its safe management. As a halogenated organic carboxylic acid, its chemical properties dictate the stringent disposal protocols required.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2) and in some classifications, severe skin burns and eye damage (Category 1B).
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).
The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, renders the molecule highly stable and persistent. This stability is a key factor in why biological wastewater treatment processes are ineffective and why specialized disposal methods are necessary.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₆F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.13 g/mol | --INVALID-LINK-- |
| GHS Hazard Codes | H314, H315, H319, H335 | --INVALID-LINK-- |
| Description | White solid | --INVALID-LINK-- |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and irritant nature of this compound, rigorous adherence to PPE protocols is mandatory during handling and waste consolidation.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and dispose of them in accordance with your institution's guidelines after handling the waste.
-
Eye and Face Protection: Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat or a chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: While handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
On-Site Waste Management: Segregation and Containment
The cardinal rule for managing this compound waste is segregation . Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Experimental Protocol: Laboratory Waste Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: Immediately upon starting waste collection, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Corrosive," "Irritant")
-
The date accumulation started.
-
-
Segregation is Key:
-
DO NOT mix this compound waste with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, bases, or oxidizers.
-
-
Containment: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
Caption: Waste segregation decision workflow.
The Fallacy of In-Lab Neutralization
For many simple inorganic acids, in-laboratory neutralization is a standard and acceptable disposal procedure. However, for halogenated organic acids like this compound, this practice is strongly discouraged for several critical reasons:
-
Incomplete Reaction and Hazardous Byproducts: Neutralization with a base will produce a salt and water. However, the resulting fluorinated organic salt is still an environmentally persistent and potentially hazardous compound. The reaction itself can be exothermic, and without precise control, may lead to splashing or aerosolization of the hazardous material.
-
Environmental Persistence: The carbon-fluorine bond is not broken during neutralization. Disposing of the neutralized solution down the drain would introduce a persistent organic pollutant into the wastewater system, where it can bioaccumulate and cause long-term environmental damage.
-
Regulatory Non-Compliance: Most institutional and municipal wastewater regulations prohibit the disposal of halogenated organic compounds, regardless of their pH.
Therefore, the only appropriate disposal pathway is through a licensed hazardous waste management service.
Final Disposal: The Role of Professional Waste Management
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.
Disposal Workflow
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoro-2-phenylacetic Acid
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 2,2-Difluoro-2-phenylacetic acid, a valuable building block in medicinal chemistry, demands meticulous handling due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety protocol.
Hazard Assessment: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the specific hazards associated with this compound is paramount. According to aggregated data from multiple suppliers and safety databases, this compound presents a multi-faceted risk profile.[1][2][3]
The primary hazards are:
-
Skin Corrosion/Irritation: The compound is known to cause skin irritation and, in some classifications, severe skin burns.[1][2][3] This is due to its acidic nature, which can cause chemical burns upon contact.
-
Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious irritation or irreversible damage.[1][2][3] The cornea is particularly sensitive to acidic compounds.
-
Respiratory Irritation: Inhalation of the dust or aerosolized form of the acid may cause irritation to the respiratory tract.[1][2][3]
These hazards are summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Corrosion (GHS05) / Exclamation Mark (GHS07) |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion (GHS05) / Exclamation Mark (GHS07) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark (GHS07) |
Source: Aggregated data from PubChem and supplier Safety Data Sheets (SDS).[1][2][3]
Core Directive: A Multi-layered PPE Approach
A single layer of protection is insufficient. A comprehensive PPE strategy involves selecting specific equipment for each potential route of exposure. All PPE must be inspected for integrity before each use.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the severe risk of eye damage, robust eye and face protection is mandatory.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are required at all times.[3][4] Standard safety glasses do not provide an adequate seal against splashes and are therefore insufficient.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles.[4][5][6] This is a critical secondary barrier, protecting the entire face from splashes that can occur during transfers, reactions, or in the event of an unexpected pressure release.
Hand Protection: Selecting the Right Barrier
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Material: Nitrile or neoprene gloves are recommended for handling this compound.[4][5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Butyl rubber offers broader protection against strong acids and should be considered for higher-risk procedures.[6]
-
Protocol:
-
Inspect: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Wear gloves that provide a snug fit.
-
Double Gloving: For procedures involving larger quantities or higher splash risks, consider wearing two pairs of nitrile gloves.
-
Immediate Removal: If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact and wash your hands thoroughly.[7]
-
Disposal: Dispose of contaminated gloves as hazardous waste. Do not reuse disposable gloves.[7]
-
Body Protection: Shielding Against Dermal Exposure
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or chemically-resistant laboratory coat with long sleeves and a secure front closure is essential.[4] The coat should be fully buttoned to provide maximum coverage.
-
Apparel: Wear long pants and fully enclosed shoes made of a non-porous material.[4] Fabrics such as polyester or acrylic should be avoided as they can melt and fuse to the skin in the event of a chemical splash or fire. Cotton or wool is preferable.[4]
-
Apron: For tasks with a significant splash potential, such as transferring large volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]
Respiratory Protection: Preventing Inhalation Exposure
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[2][3] However, respiratory protection may be necessary in specific situations.
-
When to Use: A respirator is required if engineering controls are not feasible, during a large spill cleanup, or if you experience any irritation or symptoms despite using a fume hood.[3][4]
-
Selection:
-
Low-Level/Nuisance Exposure: For weighing out the solid where dust may be generated, an N95-rated particle respirator may be sufficient.[6][7]
-
Higher-Level Protection: For situations with potential for aerosol generation or when exposure limits are exceeded, an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges is required.
-
-
Compliance: Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing.[4]
Operational Plan: A Step-by-Step Safety Workflow
This section outlines the procedural steps for safely handling this compound, from initial preparation to final disposal. The workflow is designed to be a self-validating system, with checks at each stage.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at every step.
Caption: Workflow for Safe Handling of this compound.
Protocol Steps:
-
Preparation:
-
Confirm that a current Safety Data Sheet (SDS) is accessible.
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[3][8]
-
Prepare a spill kit with an appropriate neutralizer (such as sodium bicarbonate) and absorbent materials.
-
Verify the chemical fume hood is functioning correctly (check certification date and airflow monitor).
-
Don all required PPE as detailed in Section 2.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to minimize inhalation risk.[2]
-
Use spatulas and glassware dedicated to this process to avoid cross-contamination.
-
When transferring the chemical, use a secondary container to mitigate the risk of spills.
-
-
Post-Handling & Decontamination:
-
Carefully decontaminate all surfaces and equipment using a suitable solvent, followed by soap and water.
-
Collect all rinsates and contaminated materials for proper waste disposal.
-
Emergency & Disposal Plans
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Chemical Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Never mix this compound waste with incompatible materials, such as strong bases or oxidizing agents.[9]
-
Containment: Collect all solid waste, contaminated gloves, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[7][9] Liquid waste (from decontamination) should be stored in a separate, compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Irritant).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[3][10][9] All disposal must be in accordance with local, state, and federal regulations.[2]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters innovation without compromising personal safety.
References
- 1. This compound | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. na.bhs1.com [na.bhs1.com]
- 6. leelinework.com [leelinework.com]
- 7. westliberty.edu [westliberty.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



